molecular formula C3H7NO5S B1669679 L-Cysteic acid CAS No. 498-40-8

L-Cysteic acid

货号: B1669679
CAS 编号: 498-40-8
分子量: 169.16 g/mol
InChI 键: XVOYSCVBGLVSOL-REOHCLBHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

L-cysteic acid is the L-enantiomer of cysteic acid. It has a role as an Escherichia coli metabolite and a human metabolite. It is a cysteic acid, an amino sulfonic acid, a L-alanine derivative, a L-cysteine derivative and a non-proteinogenic L-alpha-amino acid. It is a conjugate acid of a L-cysteate(1-).
This compound is a beta-sulfoalanine. It is an amino acid with a C-terminal sulfonic acid group which has been isolated from human hair oxidized with permanganate. It occurs normally in the outer part of the sheep's fleece, where the wool is exposed to light and weather.
This compound has been reported in Tsuga heterophylla, Picea glauca, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-3-sulfopropanoic acid
Source PubChem
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InChI

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOYSCVBGLVSOL-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)O)N)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075424
Record name L-Alanine, 3-sulfo-
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Molecular Weight

169.16 g/mol
Source PubChem
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CAS No.

498-40-8
Record name L-Cysteic acid
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Record name Cysteic acid, L-
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Record name L-cysteic acid
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Record name L-Alanine, 3-sulfo-
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Record name L-cysteic acid
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Record name CYSTEIC ACID, L-
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Foundational & Exploratory

The Discovery and Scientific History of L-Cysteic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, a non-proteinogenic amino acid, holds a significant place in the history of biochemistry, particularly in the structural analysis of proteins. Its discovery and subsequent study were pivotal in understanding the nature of disulfide bonds and the composition of complex proteins like keratin. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to this compound.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the study of L-cystine, an amino acid abundant in keratin-rich tissues such as wool and hair. In the early 20th century, chemists studying the amino acid composition of proteins faced a challenge in the accurate quantification of L-cystine due to its instability during acid hydrolysis.

The breakthrough came with the application of strong oxidizing agents. It was observed that the oxidation of L-cystine yielded a more stable, water-soluble compound that could be reliably quantified. This compound was identified as this compound. While a single definitive "discovery" paper is not commonly cited, the use of this compound as an analytical tool became established through the work of numerous researchers in the field of protein and wool chemistry. A significant body of work in the mid-20th century focused on the use of performic acid to oxidize cystine residues in proteins to cysteic acid for quantitative analysis.[1][2] this compound has been isolated from human hair oxidized with permanganate (B83412) and is known to occur naturally in the outer parts of sheep's fleece exposed to light and weather.[3][4][5][6]

Physicochemical Properties of this compound

A compilation of the key physicochemical properties of this compound is presented in the table below, providing a ready reference for laboratory applications.

PropertyValueReference
Molecular Formula C₃H₇NO₅S[7]
Molar Mass 169.16 g/mol [7]
Appearance White to off-white crystalline powder[6][8]
Melting Point Decomposes around 267-272 °C[5][8]
Solubility in Water Soluble[8]
pKa 1.3 (at 25°C)[4]
Optical Activity [α]20/D +7.5 ± 0.5° (c = 5% in H₂O)[5]

Key Experimental Protocols

The preparation and analysis of this compound have been central to various biochemical methodologies. Below are detailed protocols for its synthesis and analysis, derived from established methods.

Synthesis of this compound by Oxidation of L-Cystine

3.1.1. Performic Acid Oxidation

This method is widely used for the quantitative conversion of L-cystine to this compound, especially in the context of protein analysis.

Materials:

  • L-cystine

  • Formic acid (98-100%)

  • Hydrogen peroxide (30%)

  • Hydrobromic acid (48%) (optional, for removal of excess performic acid)

  • Lyophilizer

Protocol:

  • Preparation of Performic Acid: In a clean, glass-stoppered flask, mix 19 volumes of formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1-2 hours to allow for the formation of performic acid.

  • Oxidation: Dissolve or suspend the L-cystine sample in the freshly prepared performic acid. The reaction is typically carried out at a low temperature (e.g., 0°C) for 2-4 hours.

  • Removal of Reagents: After the oxidation is complete, the excess performic acid and formic acid are removed. This is typically achieved by dilution with water followed by lyophilization. Alternatively, a small amount of hydrobromic acid can be added to decompose the excess performic acid before lyophilization.

  • Hydrolysis (for protein samples): If the starting material is a protein, the oxidized sample is then subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate the this compound residues.

  • Analysis: The resulting this compound can be quantified using amino acid analysis or other chromatographic techniques.

3.1.2. Oxidation with Chlorine

This method provides an efficient route to this compound and its esters.[9][10]

Materials:

  • L-cystine

  • Water or appropriate alcohol (for ester synthesis)

  • Chlorine gas

  • Stirring apparatus

Protocol:

  • Reaction Setup: Suspend L-cystine in water (for this compound) or the desired alcohol (for this compound esters) in a reaction vessel equipped with a stirrer and a gas inlet.

  • Chlorination: Bubble chlorine gas through the stirred suspension at room temperature. The reaction progress can be monitored by the dissolution of the solid L-cystine.

  • Work-up: Once the reaction is complete (typically when the solution becomes clear), the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

3.1.3. Paired Electrolysis Method

A high-yield and high-purity method for the simultaneous synthesis of L-cysteine and this compound from L-cystine.[11][12]

Materials:

  • L-cystine

  • Hydrochloric acid

  • Hydrobromic acid

  • H-style electrolytic cell with graphite (B72142) electrodes

  • DC power supply

  • Magnetic pump

Protocol:

  • Electrolyte Preparation: Prepare two solutions of L-cystine (e.g., 0.6 mol/dm³): one dissolved in hydrochloric acid for the cathodic cell and another in hydrobromic acid for the anodic cell.

  • Electrolysis: Fill the respective cells of the H-style electrolytic cell with the prepared solutions. Connect the cells with a magnetic pump to circulate the electrolytes. Apply a constant current density (e.g., 7 A/dm²) between the graphite electrodes.

  • Reaction Monitoring: The reaction in the anodic cell involves the oxidation of bromide to bromine, which then oxidizes L-cystine to this compound. In the cathodic cell, L-cystine is reduced to L-cysteine.

  • Product Isolation: Upon completion of the electrolysis, the products in each cell are isolated. This compound can be recovered from the anolyte, and L-cysteine from the catholyte, typically through crystallization or chromatographic methods.

Signaling and Metabolic Pathways

This compound is not only a product of chemical oxidation but also a metabolite in various biological pathways.

This compound Degradation

In some organisms, this compound can be metabolized. For instance, the enzyme L-cysteate sulfo-lyase catalyzes the conversion of this compound to pyruvate, sulfite, and ammonia.[8]

L_Cysteic_Acid_Degradation LCysteicAcid This compound Pyruvate Pyruvate LCysteicAcid->Pyruvate Sulfite Sulfite LCysteicAcid->Sulfite Ammonia Ammonia LCysteicAcid->Ammonia Enzyme L-Cysteate Sulfo-lyase Enzyme->LCysteicAcid

Caption: Degradation of this compound.

Biosynthesis from L-Cysteine

This compound is primarily formed through the oxidation of L-cysteine. This process can occur both chemically and enzymatically.

L_Cysteic_Acid_Biosynthesis LCysteine L-Cysteine LCysteicAcid This compound LCysteine->LCysteicAcid Oxidation Oxidation (e.g., Cysteine Dioxygenase, Chemical Oxidants) Oxidation->LCysteine Synthesis_Workflow Start Start: L-Cystine Oxidation Oxidation Step (Performic Acid, Chlorine, etc.) Start->Oxidation Purification Purification (Recrystallization, Chromatography) Oxidation->Purification Analysis Analysis (Amino Acid Analyzer, HPLC) Purification->Analysis End End: Pure this compound Analysis->End

References

An In-depth Technical Guide on the Endogenous Role of L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid (L-CA), a sulfur-containing amino acid, is an endogenous metabolite produced from the oxidation of L-cysteine.[1][2] While structurally similar to the excitatory neurotransmitter glutamate (B1630785), the comprehensive role of L-CA in mammalian physiology and pathology is an evolving area of research. This technical guide provides a detailed overview of the biosynthesis, metabolism, physiological functions, and pathological implications of L-CA. It includes quantitative data, experimental protocols, and visualizations of key pathways to support further investigation and drug development efforts.

Biosynthesis and Metabolism

This compound is primarily formed through the oxidation of the thiol group of L-cysteine.[1] This conversion can occur both enzymatically and non-enzymatically. In humans, L-CA is involved in the metabolic pathway of taurine (B1682933) and hypotaurine. It can be converted to taurine by the enzyme cysteine sulfinic acid decarboxylase.

The biosynthesis of L-cysteine, the precursor to L-CA, is a tightly regulated process in microorganisms like E. coli and C. glutamicum.[3][4] L-serine is synthesized from the glycolytic intermediate 3-phosphoglyceric acid and is then converted to L-cysteine.[4][5]

This compound Biosynthesis and Metabolism L-Cysteine L-Cysteine Oxidation Oxidation L-Cysteine->Oxidation This compound This compound Cysteine Sulfinic Acid Decarboxylase Cysteine Sulfinic Acid Decarboxylase This compound->Cysteine Sulfinic Acid Decarboxylase Metabolism Taurine Taurine Oxidation->this compound Cysteine Sulfinic Acid Decarboxylase->Taurine

Caption: Biosynthesis of this compound from L-Cysteine and its subsequent metabolism to Taurine.

Physiological Roles

The primary physiological roles of this compound are centered in the central nervous system (CNS), where it acts as an excitatory amino acid.[6]

  • Excitatory Neurotransmission: L-CA exhibits neuroexcitatory properties, primarily by interacting with glutamate receptors.[7][8] Specifically, it has been shown to act on the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors, and at higher concentrations, it may also interact with quisqualate receptors.[7]

  • Neuromodulation: L-CA can modulate neuronal activity and synaptic plasticity. Its ability to act as an agonist at several rat metabotropic glutamate receptors (mGluRs) suggests a role in fine-tuning synaptic transmission.

  • Neuroprotection: The precursor of L-CA, L-cysteine, has demonstrated neuroprotective effects in various models of brain injury, such as subarachnoid hemorrhage and hypoxia-ischemia.[9][10] These effects are often mediated through the production of endogenous hydrogen sulfide (B99878) (H2S).[9][10] L-cysteine treatment has been shown to reduce brain edema, neuronal cell death, and improve neurobehavioral function.[10]

Signaling Pathways

This compound exerts its effects by activating specific signaling cascades, primarily through its interaction with glutamate receptors.

Glutamate Receptor Signaling:

Glutamate receptors are broadly classified into ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).[11][12][13]

  • Ionotropic Glutamate Receptors (iGluRs): L-CA's action at NMDA receptors leads to the opening of ion channels, resulting in an influx of Ca2+ ions. This increase in intracellular calcium is a critical event that triggers various downstream signaling pathways involved in synaptic plasticity and, in excess, excitotoxicity.

  • Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission through second messenger systems.[11][13] mGluRs are divided into three groups. Group I mGluRs (mGluR1 and mGluR5) are coupled to Gq/G11 proteins and activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-CA This compound mGluR Metabotropic Glutamate Receptor L-CA->mGluR Gq Gq Protein mGluR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: this compound signaling through a Gq-coupled metabotropic glutamate receptor.

Pathophysiological Roles

Dysregulation of this compound levels and its signaling pathways may contribute to various pathological conditions.

  • Excitotoxicity: Similar to glutamate, excessive activation of NMDA receptors by L-CA can lead to an overload of intracellular calcium, triggering a cascade of events that result in neuronal cell death. This process, known as excitotoxicity, is implicated in neurodegenerative diseases and ischemic brain injury.[7][8]

  • Neurodegenerative Disorders: The potential involvement of L-cysteine, the precursor to L-CA, in neurodegenerative processes has been a topic of consideration.[7] The bicarbonate-sensitive excitotoxic nature of L-cysteine suggests that its dysregulation could contribute to neuronal damage.[7]

  • Schizophrenia: Altered glutamate signaling is a key hypothesis in the pathophysiology of schizophrenia. The cystine-glutamate antiporter system, which influences extracellular glutamate levels, is a potential therapeutic target.[14] N-acetylcysteine, a cysteine prodrug, has shown promise in reversing some of the psychotomimetic effects in animal models of schizophrenia.[14]

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor/Binding SiteLigandKd (nM)Bmax (pmol/mg protein)TissueReference
Na+-independent specific binding siteL-[35S]cysteic acid4743.29Rat cerebral cortex synaptic membranes[6]

Table 2: Michaelis Constant (Km) for Enzymes Acting on this compound

EnzymeKm (mM)Reference
GADCase/CADCaseII5.4[15]
CADCase I0.22[16]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound.

1. Measurement of this compound in Biological Samples

A common method for the analysis of this compound is High-Performance Liquid Chromatography (HPLC).[17] Due to the instability of cysteine and cystine during acid hydrolysis, they are often oxidized to the more stable this compound form for accurate quantification.[18][19][20]

  • Sample Preparation (Performic Acid Oxidation and Acid Hydrolysis):

    • To accurately determine cysteine/cystine content, samples are first oxidized with performic acid to convert cysteine and cystine to this compound.[17][19][20]

    • The sample is mixed with a performic acid reagent and stored in ice or at 4°C overnight.[17][19]

    • Excess performic acid is then neutralized, typically with hydrobromic acid.[19]

    • The sample is evaporated to dryness under a nitrogen atmosphere.[17]

    • The dried residue is then subjected to acid hydrolysis, commonly with 6 M HCl at 110°C for 24 hours in a sealed tube under a nitrogen atmosphere.[19]

  • HPLC Analysis (Pre-column Derivatization):

    • The hydrolyzed sample is reconstituted in a suitable buffer.

    • Automated pre-column derivatization is often employed for ease of use and high-speed analysis.[17] This involves mixing the sample with derivatization reagents (e.g., OPA reagent, mercaptopropionic acid reagent) within the autosampler.[17]

    • The derivatized amino acids are then separated on a reverse-phase column (e.g., Shim-pack XR-ODSII).[17]

    • Detection is typically achieved using a fluorescence detector.

Experimental Workflow for L-CA Measurement Sample Biological Sample (Tissue, Fluid) Oxidation Performic Acid Oxidation Sample->Oxidation Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Oxidation->Hydrolysis Derivatization Pre-column Derivatization (e.g., OPA) Hydrolysis->Derivatization HPLC HPLC Separation (Reverse-Phase Column) Derivatization->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for the quantification of this compound in biological samples via HPLC.

2. Receptor Binding Assay

To characterize the interaction of this compound with its receptors, radioligand binding assays are employed.

  • Membrane Preparation:

    • Crude synaptic membranes are prepared from the tissue of interest (e.g., rat cerebral cortex).

    • The tissue is homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the membranes.

  • Binding Assay:

    • The membranes are incubated with a radiolabeled ligand, such as L-[35S]cysteic acid.[6]

    • The incubation is carried out at a specific temperature (e.g., 37°C) and pH (e.g., 7.4) for a set duration to reach equilibrium.[6]

    • To determine non-specific binding, a parallel set of tubes is incubated in the presence of a high concentration of an unlabeled competitor.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Saturation binding experiments, where the concentration of the radioligand is varied, are used to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

Conclusion and Future Directions

This compound is an important endogenous molecule with significant roles in the central nervous system. Its function as an excitatory amino acid and its interaction with glutamate receptors position it as a key player in both normal brain function and in the pathophysiology of neurological and psychiatric disorders. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting this compound pathways. Future research should focus on elucidating the specific contributions of L-CA to various disease states, identifying and characterizing its transporters, and developing selective pharmacological tools to modulate its activity for therapeutic benefit.

References

An In-depth Technical Guide to the L-Cysteic Acid Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core L-cysteic acid biosynthesis pathway. It details the enzymatic and non-enzymatic reactions, presents quantitative data for key enzymes, outlines detailed experimental protocols, and illustrates the pathway and associated workflows through diagrams. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of amino acid metabolism, redox biology, and drug development.

Introduction to this compound

This compound, also known as 3-sulfo-L-alanine, is a sulfonic acid-containing amino acid derived from the oxidation of L-cysteine.[1][2] While not one of the 20 proteinogenic amino acids, this compound and its precursor, L-cysteine sulfinic acid, are important intermediates in cellular metabolism.[2] They play roles in cysteine catabolism, taurine (B1682933) biosynthesis, and cellular redox homeostasis.[3][4] An imbalance in cysteine metabolism has been implicated in various pathological conditions, making the study of this pathway relevant for understanding disease mechanisms and identifying potential therapeutic targets.[5]

Core Biosynthesis Pathways of this compound

The formation of this compound in biological systems occurs through two primary routes: the principal mammalian pathway involving the oxidation of L-cysteine, and an alternative pathway found in some bacteria.

The Principal Mammalian Pathway

In mammals, this compound is primarily synthesized through a two-step oxidative process starting from L-cysteine.

Step 1: Oxidation of L-Cysteine to L-Cysteine Sulfinic Acid

The initial and rate-limiting step is the oxidation of the thiol group of L-cysteine to a sulfinic acid, forming L-cysteine sulfinic acid (also known as 3-sulfino-L-alanine). This reaction is catalyzed by the non-heme iron-containing enzyme, cysteine dioxygenase (CDO) .[5]

  • Enzyme: Cysteine Dioxygenase (CDO; EC 1.13.11.20)[5]

  • Reaction: L-cysteine + O₂ → L-cysteine sulfinic acid[5]

Step 2: Oxidation of L-Cysteine Sulfinic Acid to this compound

L-cysteine sulfinic acid can be further oxidized to this compound. This step can occur both enzymatically and non-enzymatically. While the specific enzyme responsible for this conversion in mammals, a putative "cysteine sulfinic acid oxidase," is not well-characterized, the non-enzymatic oxidation is known to be promoted by reactive oxygen species (ROS).[6][7]

  • Enzymatic/Non-enzymatic Reaction: L-cysteine sulfinic acid + [O] → this compound

The non-enzymatic pathway is particularly relevant under conditions of oxidative stress where the cellular redox environment is shifted towards a more oxidizing state.[6]

Alternative Bacterial Pathway: Cysteate Synthase

Some bacteria utilize an alternative pathway for the direct synthesis of this compound, bypassing the L-cysteine intermediate. This pathway involves the enzyme cysteate synthase .

  • Enzyme: Cysteate synthase (EC 2.5.1.76)[8][9]

  • Reaction: O-phospho-L-serine + sulfite (B76179) → L-cysteate + phosphate[8][10]

This pathway represents a direct route for the incorporation of sulfite into an amino acid backbone.

Quantitative Data on Key Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the this compound biosynthesis pathway and its subsequent metabolism.

Table 1: Kinetic Parameters of Cysteine Dioxygenase (CDO)

Organism/SourceKm for L-cysteine (mM)Vmax (µmol min-1 mg-1)kcat (s-1)Notes
Recombinant Rat0.420.07.7The enzyme showed high specificity for L-cysteine.[9]

Table 2: Kinetic Parameters of Cysteine Sulfinic Acid Decarboxylase (CSAD)

Organism/SourceSubstrateKm (mM)kcat (s-1)Notes
HumanL-cysteine sulfinic acid0.2 ± 0.025.6 ± 0.2Determined using a circular dichroism-based assay.[11][12]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Assay for Cysteine Dioxygenase (CDO) Activity

This protocol is adapted from established methods for measuring CDO activity in tissue homogenates or purified enzyme preparations.[13]

Materials:

  • MES buffer (50 mM, pH 6.1)

  • Ferrous sulfate (B86663) (FeSO₄) solution (3 mM)

  • L-cysteine solution (50 mM, freshly prepared)

  • Bathocuproine disulfonate (BCS) solution (0.625 mM)

  • Hydroxylamine (B1172632) (50 mM, for crude preparations)

  • Sulfosalicylic acid (5% w/v)

  • Internal standard solution (e.g., 200 µM L-asparagine)

  • Borate (B1201080) buffer (200 mM, pH 10.4)

  • o-phthalaldehyde (OPA) derivatization reagent

  • HPLC system with a fluorescence detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of 62.5 mM MES, 0.3 mM ferrous sulfate, 5 mM hydroxylamine (if needed), and 0.0625 mM bathocuproine disulfonate.

  • Enzyme Addition: Add the enzyme sample (tissue homogenate or purified CDO) to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding L-cysteine to a final concentration of 5 mM.

  • Incubation: Incubate the reaction mixture at 37°C with shaking.

  • Reaction Termination: Stop the reaction by adding an equal volume of 5% sulfosalicylic acid.

  • Protein Precipitation: Centrifuge the tubes to pellet the precipitated protein.

  • Sample Preparation for HPLC: Take an aliquot of the supernatant, add the internal standard, and dilute with borate buffer.

  • Derivatization: Derivatize the sample with OPA reagent.

  • HPLC Analysis: Analyze the derivatized sample by HPLC to quantify the amount of L-cysteine sulfinic acid formed.

Circular Dichroism-Based Assay for Cysteine Sulfinic Acid Decarboxylase (CSAD) Activity

This novel protocol provides a direct and continuous spectroscopic method to measure CSAD activity.[4][14]

Materials:

  • Potassium phosphate (B84403) buffer (20 mM, pH 7.2)

  • Dithiothreitol (DTT) (0.2 mM)

  • Ethylenediaminetetraacetic acid (EDTA) (0.1 mM)

  • Pyridoxal 5'-phosphate (PLP) (0.06 mM)

  • L-cysteine sulfinic acid (CSA) solution (various concentrations)

  • Purified human CSAD

  • Circular dichroism (CD) spectropolarimeter

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing potassium phosphate buffer, DTT, EDTA, and PLP.

  • Enzyme Addition: Add a known concentration of purified CSAD to the reaction mixture.

  • Reaction Initiation: Initiate the reaction by adding CSA to the desired final concentration.

  • CD Measurement: Immediately start monitoring the change in ellipticity at 220 nm as a function of time. The decrease in the CD signal corresponds to the conversion of the L-amino acid substrate to an achiral amine product.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic traces. Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.[11]

HPLC Method for Quantification of this compound

This protocol outlines a general approach for the quantification of this compound in biological samples using HPLC.[15]

Materials:

  • Perchloric acid or other suitable deproteinizing agent

  • HPLC system with a suitable detector (e.g., fluorescence after derivatization or mass spectrometry)

  • Reversed-phase C18 column

  • Mobile phase A: Aqueous buffer (e.g., phosphate buffer with an ion-pairing agent)

  • Mobile phase B: Acetonitrile or methanol

  • Derivatization reagent (e.g., OPA for fluorescence detection)

  • This compound standard solutions

Procedure:

  • Sample Preparation: Homogenize the biological sample and deproteinize using perchloric acid. Centrifuge to remove precipitated proteins.

  • Derivatization (if required): Derivatize the supernatant containing this compound with a suitable reagent if using fluorescence detection.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Use a gradient elution with increasing concentrations of mobile phase B to separate this compound from other components.

    • Detect this compound using the appropriate detector.

  • Quantification: Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated from known concentrations of this compound standards.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the this compound biosynthesis pathway, its regulatory network, and a typical experimental workflow.

L_Cysteic_Acid_Biosynthesis_Pathway cluster_mammalian Mammalian Pathway cluster_bacterial Alternative Bacterial Pathway L_Cysteine L-Cysteine L_Cysteine_Sulfinic_Acid L-Cysteine Sulfinic Acid L_Cysteine->L_Cysteine_Sulfinic_Acid Cysteine Dioxygenase (CDO) EC 1.13.11.20 L_Cysteic_Acid_Mammalian This compound L_Cysteine_Sulfinic_Acid->L_Cysteic_Acid_Mammalian Oxidation (Enzymatic/Non-enzymatic) O_Phospho_L_Serine O-Phospho-L-Serine L_Cysteic_Acid_Bacterial This compound O_Phospho_L_Serine->L_Cysteic_Acid_Bacterial Cysteate Synthase EC 2.5.1.76 Sulfite Sulfite Sulfite->L_Cysteic_Acid_Bacterial Cysteate Synthase EC 2.5.1.76

Caption: Core this compound Biosynthesis Pathways.

CDO_Regulation_Pathway cluster_regulation Regulation of Cysteine Dioxygenase (CDO) High_Cysteine High Intracellular L-Cysteine Levels CDO_Gene CDO Gene (CDO1) High_Cysteine->CDO_Gene Upregulates Transcription Ubiquitination Ubiquitination High_Cysteine->Ubiquitination Inhibits CDO_mRNA CDO mRNA CDO_Gene->CDO_mRNA Transcription CDO_Protein CDO Protein CDO_mRNA->CDO_Protein Translation CDO_Protein->Ubiquitination Targeted for Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Leads to

Caption: Regulation of Cysteine Dioxygenase (CDO) Expression.

Experimental_Workflow_CDO_Assay start Start prepare_reagents Prepare Reaction Mixture (Buffer, FeSO4, BCS, etc.) start->prepare_reagents add_enzyme Add Enzyme Sample (Tissue Homogenate or Purified CDO) prepare_reagents->add_enzyme initiate_reaction Initiate Reaction (Add L-Cysteine) add_enzyme->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate terminate_reaction Terminate Reaction (Add Sulfosalicylic Acid) incubate->terminate_reaction centrifuge Centrifuge to Pellet Protein terminate_reaction->centrifuge prepare_for_hplc Prepare Supernatant for HPLC (Add Internal Standard, Dilute) centrifuge->prepare_for_hplc derivatize Derivatize with OPA prepare_for_hplc->derivatize hplc_analysis HPLC Analysis (Quantify Cysteine Sulfinic Acid) derivatize->hplc_analysis end End hplc_analysis->end

Caption: Experimental Workflow for CDO Activity Assay.

References

An In-depth Technical Guide to the Structural Properties of L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, systematically named (R)-2-amino-3-sulfopropanoic acid, is a naturally occurring amino acid that is not incorporated into proteins during translation.[1] It is an oxidized derivative of the amino acid L-cysteine, where the thiol group is fully oxidized to a sulfonic acid group.[2] This modification results in a highly polar and acidic molecule with distinct structural and chemical properties. This compound plays a role as a metabolite in various organisms, including humans and Escherichia coli.[3] This technical guide provides a comprehensive overview of the structural properties of this compound, presenting key data in a structured format and detailing the experimental protocols used for its characterization.

Molecular and Physicochemical Properties

This compound is a white crystalline solid that is soluble in water.[1][4] In its solid state and near neutral pH, it exists as a zwitterion, with a protonated amino group and deprotonated carboxylate and sulfonate groups.[2][5]

General Properties
PropertyValueSource(s)
Chemical Formula C₃H₇NO₅S[2][3]
Molecular Weight 169.16 g/mol [3][4]
IUPAC Name (2R)-2-amino-3-sulfopropanoic acid[3]
CAS Number 498-40-8 (L-form)[2]
Appearance White crystals or powder[2]
Melting Point Decomposes around 272 °C[2]
Solubility in water Soluble[4]
Acid-Base Properties

The presence of three ionizable groups (carboxyl, amino, and sulfonyl) gives this compound distinct pKa values.

pKa ValueReported Value
pKa₁ (α-carboxyl) 1.89
pKa₂ (α-amino) 8.7
pKb (sulfonic) ~12.7

Crystal and Molecular Structure

The three-dimensional structure of this compound has been elucidated through X-ray crystallography. It crystallizes in the orthorhombic space group P2₁2₁2₁.[5] The molecule exists as a zwitterion in the crystalline state.[5]

Crystallographic Data

The crystal structure of this compound has been determined, revealing the following unit cell dimensions for the anhydrous form:[5]

ParameterValue
Space Group P2₁2₁2₁
a 8.35 Å
b 10.16 Å
c 7.44 Å
Z (molecules per unit cell) 4

A monohydrate form also exists, crystallizing in the same space group with different unit cell dimensions.[6]

Molecular Geometry

The conformation of this compound is characterized by the relative positions of its functional groups. The acidic carboxyl and sulfonic acid groups are in trans positions with respect to the Cα–Cβ bond.[5] The amino group is in a gauche position to the sulfonic group, which allows for the formation of an intramolecular hydrogen bond.[5]

A diagram of the molecular structure of this compound is presented below.

L_Cysteic_Acid_Structure cluster_cysteic_acid This compound C1 C O1 O C1->O1 O2 O⁻ C1->O2 C2 C1->C2 N1 N⁺H₃ C2->N1 H_alpha H C2->H_alpha C3 C2->C3 H_beta1 H C3->H_beta1 H_beta2 H C3->H_beta2 S1 S C3->S1 O3 O⁻ S1->O3 O4 O S1->O4 O5 O S1->O5 Paired_Electrolysis_Workflow start Start: L-Cystine anolyte Anolyte Preparation: L-Cystine in HBr solution start->anolyte catholyte Catholyte Preparation: Dilute H₂SO₄ solution start->catholyte electrolysis Paired Electrolysis (e.g., 7 A/dm²) anolyte->electrolysis catholyte->electrolysis anode_reaction Anode Reaction: Oxidation of L-Cystine to this compound electrolysis->anode_reaction cathode_reaction Cathode Reaction: Reduction of L-Cystine to L-Cysteine electrolysis->cathode_reaction isolation Product Isolation: Concentration and Crystallization anode_reaction->isolation product End Product: This compound isolation->product

References

An In-depth Technical Guide to the Chemical Synthesis of L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfonic acid analog of the amino acid cysteine, is a compound of significant interest in various scientific and industrial fields. It serves as a key intermediate in the biosynthesis of taurine (B1682933) in many organisms and has applications in pharmaceuticals, cosmetics, and as a food additive. The unique chemical properties imparted by the sulfonate group make its efficient and stereoselective synthesis a critical area of research and development. This technical guide provides a comprehensive overview of the primary chemical synthesis routes for this compound, offering detailed experimental protocols, comparative data, and workflow diagrams to aid researchers in selecting and implementing the most suitable method for their specific needs.

Core Synthesis Routes

The synthesis of this compound can be broadly categorized into three main approaches:

  • Oxidation of L-Cysteine or L-Cystine: This is the most traditional and widely documented method, employing various oxidizing agents to convert the thiol or disulfide functionality into a sulfonic acid group.

  • Paired Electrolysis: An electrochemical approach that offers a highly efficient and environmentally friendly alternative for the simultaneous production of this compound and L-cysteine from L-cystine.

  • Enzymatic Synthesis: A biocatalytic route that leverages the high specificity of enzymes to produce this compound from biological precursors, offering excellent stereocontrol.

The following sections will delve into the specifics of each of these routes, providing detailed experimental procedures and comparative data.

Oxidation of L-Cysteine or L-Cystine

The direct oxidation of the sulfur atom in L-cysteine or its dimer, L-cystine, is a common strategy for the synthesis of this compound. The choice of oxidizing agent is critical and influences the reaction conditions, yield, purity, and safety of the process.

Diagram of the Oxidation Pathway

Oxidation_Pathway cluster_start Starting Materials cluster_reagents Oxidizing Agents L-Cysteine L-Cysteine L-Cysteic_Acid This compound L-Cysteine->L-Cysteic_Acid Oxidation L-Cystine L-Cystine L-Cystine->L-Cysteic_Acid Oxidative Cleavage Bromine (Br2) Bromine (Br2) Bromine (Br2)->L-Cysteic_Acid Chlorine (Cl2) Chlorine (Cl2) Chlorine (Cl2)->L-Cysteic_Acid Performic Acid (HCOOOH) Performic Acid (HCOOOH) Performic Acid (HCOOOH)->L-Cysteic_Acid Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2) Hydrogen Peroxide (H2O2)->L-Cysteic_Acid

Caption: General oxidation pathway of L-cysteine/L-cystine to this compound.

Quantitative Data for Oxidation Methods
Oxidizing AgentStarting MaterialYield (%)Purity (%)Key AdvantagesKey Disadvantages
Bromine (Br₂)L-Cystine81-90[1]HighWell-established, high yieldUse of hazardous bromine
Chlorine (Cl₂)L-CystineGood[2]GoodEfficientUse of toxic chlorine gas
Performic AcidL-Cysteine/L-Cystine~71[3]HighAvoids loss of sulfur-containing amino acids during hydrolysisCan modify other residues (e.g., tyrosine)
Hydrogen Peroxide (H₂O₂)L-CystineModerateVariableReadily available, "green" oxidantCan lead to side reactions and lower yields
Experimental Protocols

This protocol is adapted from Organic Syntheses.[1]

Materials:

  • L-Cystine (24 g, 0.1 mole)

  • Concentrated Hydrochloric Acid (50 ml)

  • Deionized Water (150 ml)

  • Bromine (80 g, 25 ml, 0.5 mole)

  • 95% Ethanol (B145695)

  • Activated Charcoal

Procedure:

  • In a suitable flask, dissolve L-cystine in a cold mixture of deionized water and concentrated hydrochloric acid.

  • With occasional stirring, add bromine dropwise to the solution over a period of 40 minutes. The temperature of the mixture will rise to approximately 60°C.

  • Evaporate the resulting solution, which may contain a small amount of unreacted bromine, under reduced pressure on a steam bath.

  • Dissolve the dark-colored crystalline residue in 100 ml of deionized water and filter to remove any amorphous insoluble matter.

  • Concentrate the filtrate by evaporation on a water bath to a volume of 65 ml.

  • Allow the solution to crystallize by standing overnight in a refrigerator.

  • Filter the crystals with suction and wash them thoroughly with several portions of 95% ethanol (approximately 100 ml total).

  • Dry the crystals under reduced pressure over phosphorus pentoxide.

  • A second crop of crystals can be obtained by further processing the mother liquor and washings, including decolorization with activated charcoal.[1]

This is a general procedure based on available literature.[4]

Materials:

Procedure:

  • Suspend L-cystine in deionized water or the desired alcohol in a reaction vessel equipped with a gas inlet and a stirrer.

  • While stirring the mixture at room temperature, bubble chlorine gas through the suspension.

  • Continue the introduction of chlorine gas until the L-cystine has completely dissolved.

  • For the synthesis of this compound in water, concentrate the reaction mixture to induce crystallization.

  • If an alcohol is used as the solvent, the corresponding this compound ester may precipitate from the reaction mixture.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., methanol for the esters).

This protocol is a general method used for the quantitative analysis of cysteine and cystine in proteins and can be adapted for preparative synthesis.[5]

Materials:

  • L-Cysteine or L-Cystine

  • Formic Acid (88%)

  • Hydrogen Peroxide (30%)

  • Hydrobromic Acid (48%, for neutralization)

Procedure:

  • Prepare performic acid by mixing 9 volumes of formic acid with 1 volume of hydrogen peroxide. Allow the mixture to stand at room temperature for 1 hour to allow for the formation of performic acid.

  • Cool the performic acid solution in an ice bath.

  • Add the L-cysteine or L-cystine sample to the cold performic acid.

  • Allow the oxidation to proceed overnight at a low temperature (e.g., 4°C).

  • Neutralize the excess performic acid by adding hydrobromic acid.

  • The this compound can then be isolated from the solution, typically after removal of the solvent under reduced pressure.

Paired Electrolysis

Paired electrolysis is an innovative electrochemical method that allows for the simultaneous synthesis of two valuable products at the anode and cathode of an electrolytic cell. In the context of this compound synthesis, L-cystine is oxidized to this compound at the anode, while it is reduced to L-cysteine at the cathode. This approach significantly improves the overall efficiency and economics of the process.[6][7]

Diagram of the Paired Electrolysis Workflow

Paired_Electrolysis cluster_input Inputs cluster_cell Electrolytic Cell cluster_output Outputs L-Cystine L-Cystine Anode Anode L-Cystine->Anode Oxidation Cathode Cathode L-Cystine->Cathode Reduction HBr_Electrolyte HBr Electrolyte HBr_Electrolyte->Anode HCl_Electrolyte HCl Electrolyte HCl_Electrolyte->Cathode L-Cysteic_Acid This compound Anode->L-Cysteic_Acid L-Cysteine L-Cysteine Cathode->L-Cysteine

Caption: Paired electrolysis for the simultaneous synthesis of this compound and L-cysteine.

Quantitative Data for Paired Electrolysis
ParameterValueReference
This compound Yield>90%[6]
L-Cysteine Yield>90%[6]
Purity of Products>98%[6]
Total Current Efficiency>180%[6]
Optimal Current Density7 A/dm²[6]
Optimal L-Cystine Concentration0.6 mol/dm³[6]
Experimental Protocol for Paired Electrolysis

This protocol is a composite based on the available literature.[6][8]

Materials and Equipment:

  • H-style divided electrolytic cell with an ion-exchange membrane

  • Graphite or Dimensionally Stable Anode (DSA)

  • Graphite cathode

  • DC power supply

  • Magnetic pumps for electrolyte circulation

  • L-Cystine

  • Hydrobromic Acid (HBr)

  • Hydrochloric Acid (HCl)

Procedure:

  • Prepare the Electrolytes:

    • Anolyte: Dissolve L-cystine (e.g., 0.6 mol/dm³) in an aqueous solution of hydrobromic acid.

    • Catholyte: Dissolve L-cystine (e.g., 0.6 mol/dm³) in an aqueous solution of hydrochloric acid.

  • Set up the Electrolytic Cell:

    • Assemble the H-style electrolytic cell with the anode and cathode in their respective compartments, separated by the ion-exchange membrane.

    • Connect the anolyte and catholyte reservoirs to their respective compartments using tubing and magnetic pumps to allow for continuous circulation.

  • Electrolysis:

    • Pour the anolyte and catholyte into their respective compartments.

    • Begin circulation of the electrolytes.

    • Apply a constant current density (e.g., 7 A/dm²) to the cell using the DC power supply.

    • Monitor the reaction progress. The anolyte will remain colorless as the electrochemically generated bromine reacts immediately with L-cystine. The appearance of a yellow color in the anolyte indicates the completion of the L-cystine oxidation.

  • Product Isolation:

    • This compound (from anolyte): Upon completion of the reaction, stop the electrolysis. Concentrate the anolyte solution under reduced pressure to crystallize the this compound. Collect the crystals by filtration and wash with a suitable solvent.

    • L-Cysteine (from catholyte): The L-cysteine can be isolated from the catholyte by appropriate workup procedures, such as crystallization of its hydrochloride salt.

Enzymatic Synthesis

The enzymatic synthesis of this compound offers a highly specific and environmentally benign route. This method typically employs a cysteate synthase enzyme to catalyze the formation of this compound from O-phospho-L-serine and a sulfite (B76179) salt.

Diagram of the Enzymatic Synthesis Pathway

Enzymatic_Synthesis cluster_substrates Substrates cluster_products Products O-phospho-L-serine O-phospho-L-serine Cysteate_Synthase Cysteate Synthase (EC 2.5.1.76) O-phospho-L-serine->Cysteate_Synthase Sulfite Sulfite Sulfite->Cysteate_Synthase L-Cysteic_Acid This compound Cysteate_Synthase->L-Cysteic_Acid Phosphate (B84403) Phosphate Cysteate_Synthase->Phosphate

Caption: Enzymatic synthesis of this compound catalyzed by cysteate synthase.

Quantitative Data for Enzymatic Synthesis

Quantitative data for the industrial-scale enzymatic synthesis of this compound is largely proprietary. However, the key advantage of this method lies in its high stereospecificity, leading to a product with very high enantiomeric purity.

Experimental Protocol for Enzymatic Synthesis

A detailed industrial protocol is not publicly available. The following is a generalized laboratory-scale procedure based on the principles of enzymatic reactions and information from related studies on cysteate synthase.[9]

Materials and Equipment:

  • Cysteate synthase (can be obtained through recombinant expression and purification)

  • O-phospho-L-serine (OPS)

  • Sulfite salt (e.g., sodium sulfite)

  • Buffer solution (e.g., phosphate or TRIS buffer at a suitable pH for enzyme activity)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Reaction vessel with temperature and pH control

  • Purification system (e.g., ion-exchange chromatography)

Procedure:

  • Enzyme Preparation:

    • Express the cysteate synthase gene in a suitable host organism (e.g., E. coli).

    • Purify the recombinant enzyme using standard protein purification techniques (e.g., affinity chromatography, ion-exchange chromatography).

  • Enzymatic Reaction:

    • In a temperature-controlled reaction vessel, prepare a buffered solution containing the purified cysteate synthase and the cofactor PLP.

    • Add the substrates, O-phospho-L-serine and the sulfite salt, to the reaction mixture.

    • Maintain the reaction at the optimal temperature and pH for the enzyme's activity.

    • Monitor the progress of the reaction by measuring the formation of this compound or the consumption of substrates using analytical techniques such as HPLC.

  • Product Purification:

    • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heat treatment or pH change).

    • Remove the denatured enzyme and other solids by centrifugation or filtration.

    • Purify the this compound from the reaction mixture using techniques such as ion-exchange chromatography to separate it from unreacted substrates and byproducts.

    • Isolate the purified this compound by crystallization or lyophilization.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The traditional oxidation methods are well-established and high-yielding but often involve hazardous reagents. Paired electrolysis presents a highly efficient and environmentally friendly alternative, with the added benefit of co-producing valuable L-cysteine. Enzymatic synthesis offers unparalleled stereoselectivity and mild reaction conditions, making it an attractive option for applications requiring high-purity this compound. The choice of the most appropriate synthesis route will depend on the specific requirements of the application, including scale, cost, purity, and environmental considerations. This guide provides the foundational knowledge and detailed protocols to enable researchers and drug development professionals to make informed decisions and successfully implement the synthesis of this compound in their work.

References

Enzymatic Synthesis of L-Cysteic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: L-cysteic acid, a sulfonic acid analog of the amino acid cysteine, serves as a crucial intermediate in various biological processes and holds significant potential in the pharmaceutical and biotechnology sectors. Its applications range from use as a neurotransmitter analog to a building block for novel therapeutic agents. Traditional chemical synthesis of this compound often involves harsh reagents and lacks the stereospecificity required for many applications. Enzymatic synthesis presents a compelling alternative, offering high selectivity, milder reaction conditions, and a more sustainable manufacturing footprint. This technical guide provides an in-depth overview of the core enzymatic methodologies for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows.

Enzymatic Routes for this compound Synthesis

Two primary enzymatic pathways have been identified for the biocatalytic production of this compound: the Cysteate Synthase Pathway and the Cysteine Dioxygenase Pathway .

Cysteate Synthase Pathway: A Direct Approach

The most direct and promising enzymatic route for this compound synthesis involves the enzyme cysteate synthase (CS) , classified under EC 2.5.1.76. This enzyme catalyzes the direct formation of this compound from O-phospho-L-serine (OPS) and sulfite (B76179).[1] The reaction proceeds via a beta-replacement mechanism, where the phosphate (B84403) group of OPS is substituted by a sulfite group.[2]

A notable example of this enzyme is CapA, a cysteate synthase identified in the bacterium Capnocytophaga ochracea.[3] This enzyme has been shown to effectively catalyze the synthesis of L-cysteate, which was confirmed through LC-MS analysis.[3]

Logical Relationship of the Cysteate Synthase Pathway:

OPS O-Phospho-L-serine CysteateSynthase Cysteate Synthase (EC 2.5.1.76) OPS->CysteateSynthase Sulfite Sulfite Sulfite->CysteateSynthase LCysteicAcid This compound Phosphate Phosphate CysteateSynthase->LCysteicAcid CysteateSynthase->Phosphate by-product

Figure 1: Cysteate Synthase Pathway for this compound Synthesis.

Cysteine Dioxygenase Pathway: A Two-Step Oxidation

An alternative, albeit less direct, enzymatic route begins with the oxidation of L-cysteine. This pathway utilizes cysteine dioxygenase (CDO) (EC 1.13.11.20), a non-heme iron enzyme that catalyzes the conversion of L-cysteine to L-cysteinesulfinic acid.[4] This reaction is the first major step in cysteine catabolism in mammals.[4]

The subsequent conversion of L-cysteinesulfinic acid to this compound is an oxidation step. While this conversion is known to occur in vivo, a specific, well-characterized enzyme dedicated to this transformation for synthetic purposes is not prominently described in current literature. The oxidation may occur non-enzymatically or be a secondary activity of other oxidoreductases.

Signaling Pathway of L-Cysteine Catabolism involving CDO:

LCysteine L-Cysteine CDO Cysteine Dioxygenase (CDO) (EC 1.13.11.20) LCysteine->CDO O2 O₂ O2->CDO LCysteinesulfinicAcid L-Cysteinesulfinic Acid CDO->LCysteinesulfinicAcid Oxidation Oxidation LCysteinesulfinicAcid->Oxidation LCysteicAcid This compound Oxidation->LCysteicAcid

Figure 2: Cysteine Dioxygenase Pathway to this compound.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the key enzymes involved in the enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of Cysteate Synthase (CapA) from C. ochracea

SubstrateKM (μM)
O-Phospho-L-serine1 mM (fixed Na₂SO₃)
Sulfite (Na₂SO₃)40 μM (fixed OPS)

Data extracted from activity assays performed at pH 8.5.[5]

Table 2: Properties and Reaction Conditions for Cysteine Dioxygenase (CDO)

ParameterValueReference
EC Number1.13.11.20[4]
Source (Recombinant)Rat liver cDNA expressed in E. coli
Km for L-Cysteine2.5 ± 0.4 mM
Optimal pH6.0 - 6.2
Temperature37 °C
CofactorFe(II)

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the enzymatic synthesis of this compound.

Protocol for this compound Synthesis using Cysteate Synthase (CapA)

This protocol is adapted from the characterization of CapA from C. ochracea.[3][5]

Experimental Workflow:

cluster_0 Enzyme Preparation cluster_1 Enzymatic Reaction cluster_2 Product Analysis Expression Expression of CapA in E. coli BL21(DE3) Purification Purification by (NH₄)₂SO₄ precipitation and desalting Expression->Purification ReactionSetup Reaction Setup: - Purified CapA - O-Phospho-L-serine - Sodium Sulfite - Tris-HCl buffer (pH 8.5) Purification->ReactionSetup Incubation Incubation at Room Temperature ReactionSetup->Incubation LCMS LC-MS Analysis (C18 column, ESI-) Incubation->LCMS PhosphateAssay Colorimetric Phosphate Assay (optional) Incubation->PhosphateAssay

References

L-Cysteic Acid as a Neurotransmitter Analogue: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfur-containing amino acid, is an endogenous metabolite derived from the oxidation of L-cysteine. Structurally analogous to the excitatory neurotransmitter L-glutamate, this compound has garnered significant interest for its role as a potential neurotransmitter analogue and its implications in excitotoxicity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with glutamate (B1630785) receptors, detailed experimental protocols for its characterization, and a summary of the available quantitative data. While the neuroexcitatory effects of this compound are acknowledged, it is important to note that a comprehensive quantitative pharmacological profile, including binding affinities and potency at various glutamate receptor subtypes, is not yet fully established in the scientific literature. This guide aims to consolidate the existing knowledge and provide the methodological framework for future investigations.

Data Presentation

The direct quantitative pharmacological data for this compound is sparse. The following tables summarize the available qualitative information for this compound and quantitative data for the closely related and more extensively studied analogue, L-homocysteic acid, to provide a comparative context.

Table 1: Pharmacological Profile of this compound at Glutamate Receptors

Receptor SubtypeInteraction TypeObserved EffectsQuantitative DataCitations
Ionotropic Receptors
NMDA ReceptorAgonistImplicated in excitotoxic cell death.No specific EC50 or Ki values reported.[1]
AMPA ReceptorAgonistMixed agonist activity reported for sulfur-containing amino acids.No specific EC50 or Ki values reported.[2]
Kainate ReceptorAgonistMixed agonist activity reported for sulfur-containing amino acids.No specific EC50 or Ki values reported.[2]
Metabotropic Receptors
Group I (mGluR1/5)Agonist (mGluR5)Positive modulatory action, enhancing synaptic glutamate release.Acts as an agonist at several rat mGluRs; concentration-dependent enhancement of glutamate efflux (3-100 µM).[3][4]
Group II (mGluR2/3)-No specific interaction reported.-
Group III (mGluR4/6/7/8)-No specific interaction reported.-

Table 2: Quantitative Data for L-Homocysteic Acid and Other Sulfur-Containing Amino Acids at the NMDA Receptor

CompoundInteraction TypeParameterValueReceptor/SystemCitations
L-Homocysteic AcidAgonistKi67 µMInhibition of [3H]Glutamate binding[5]
L-Homocysteic AcidAgonist-Potently induces NMDA-like cytopathology.ex vivo chick retina[5]
L-Serine-O-sulfateAgonist-Selective agonist with high affinity for the NMDA binding site.Rat brain slices[6]
D-Homocysteine sulfinateAgonist-High affinity for the NMDA binding site.Rat brain slices[6]

Signaling Pathways

This compound is known to exert its effects primarily through the activation of N-Methyl-D-Aspartate (NMDA) receptors and Group I metabotropic glutamate receptors (mGluRs).

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor, a ligand-gated ion channel, by this compound (in conjunction with a co-agonist like glycine (B1666218) or D-serine) and membrane depolarization leads to the influx of Ca²⁺ and Na⁺. The subsequent rise in intracellular Ca²⁺ activates a cascade of downstream signaling molecules, including calmodulin (CaM), protein kinase C (PKC), and nitric oxide synthase (NOS), which can lead to various cellular responses, including synaptic plasticity and, in cases of overstimulation, excitotoxicity.

NMDA_Signaling cluster_membrane Cell Membrane LCA This compound NMDAR NMDA Receptor LCA->NMDAR Binds Glycine Glycine / D-Serine Glycine->NMDAR Co-agonist Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Na_ion Na⁺ NMDAR->Na_ion Influx Membrane CaM Calmodulin (CaM) Ca_ion->CaM Activates PKC Protein Kinase C (PKC) CaM->PKC Activates NOS Nitric Oxide Synthase (NOS) CaM->NOS Activates Cellular_Response Synaptic Plasticity / Excitotoxicity PKC->Cellular_Response NOS->Cellular_Response mGluR_Signaling LCA This compound mGluR Group I mGluR (e.g., mGluR5) LCA->mGluR Binds Gq Gq Protein mGluR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream Electrophysiology_Workflow A 1. Prepare Acute Brain Slices B 2. Transfer Slice to Recording Chamber A->B C 3. Obtain Whole-Cell Patch-Clamp Recording B->C D 4. Apply this compound C->D E 5. Record Membrane Current/Potential D->E F 6. Data Analysis (Dose-Response) E->F Calcium_Imaging_Workflow A 1. Culture Primary Neurons B 2. Load Cells with Calcium Indicator Dye A->B C 3. Acquire Baseline Fluorescence B->C D 4. Apply this compound C->D E 5. Record Fluorescence Changes D->E F 6. Data Analysis (ΔF/F₀) E->F Binding_Assay_Workflow A 1. Prepare Receptor Source (e.g., Brain Membranes) B 2. Incubate with Radioligand and Varying [this compound] A->B C 3. Separate Bound and Free Ligand B->C D 4. Quantify Bound Radioactivity C->D E 5. Data Analysis (IC₅₀ and Ki) D->E

References

L-Cysteic Acid in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfur-containing amino acid analog, has emerged as a significant endogenous molecule within the central nervous system (CNS). Structurally similar to the principal excitatory neurotransmitter glutamate (B1630785), this compound exerts its effects primarily through interactions with glutamate receptors, positioning it as a key player in both normal physiological processes and pathological conditions. This technical guide provides an in-depth exploration of the functions of this compound in the CNS, detailing its receptor interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its roles.

This compound as an Excitatory Amino Acid Neurotransmitter

This compound is recognized as an excitatory amino acid (EAA) that can act as a neurotransmitter in the CNS. It is an oxidation product of L-cysteine.[1][2] Its structural resemblance to glutamate allows it to bind to and activate glutamate receptors, thereby influencing neuronal excitability and synaptic transmission.

Interaction with Glutamate Receptors

This compound's primary mechanism of action in the CNS is through its interaction with both ionotropic and metabotropic glutamate receptors.

Ionotropic Glutamate Receptors: NMDA Receptor Agonism

This compound is an agonist at the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[3][4] Activation of NMDA receptors by agonists like this compound leads to the influx of Ca²⁺ into the neuron, a critical event in initiating downstream signaling cascades. While specific binding affinity data for this compound at NMDA receptors is not extensively documented, studies on the related compound, L-homocysteic acid, show a Ki value of 67 µM for the NMDA receptor.[5] Overactivation of NMDA receptors by agonists, including potentially this compound, can lead to excitotoxicity, a process implicated in various neurodegenerative disorders.[3][6]

Metabotropic Glutamate Receptors: A Broad-Spectrum Agonist

This compound also functions as a useful agonist at several subtypes of metabotropic glutamate receptors (mGluRs).[1][2] These G-protein coupled receptors modulate neurotransmission and neuronal excitability through various second messenger systems. The activity of the closely related compound, L-cysteinesulfinic acid, provides insight into the potential potency of this compound at different mGluR subtypes.

Quantitative Data on Receptor Activation

The following table summarizes the available quantitative data for L-cysteinesulfinic acid, a close analog of this compound, at various metabotropic glutamate receptors. This data is presented to provide an estimate of the potential activity of this compound.

Receptor SubtypeAgonistpEC50EC50
mGluR1L-Cysteinesulfinic acid3.92120 µM
mGluR5L-Cysteinesulfinic acid4.625 µM
mGluR2L-Cysteinesulfinic acid3.9126 µM
mGluR4L-Cysteinesulfinic acid2.72000 µM
mGluR6L-Cysteinesulfinic acid4.0100 µM
mGluR8L-Cysteinesulfinic acid3.94115 µM

Table 1: Agonist Potency of L-Cysteinesulfinic Acid at Rat Metabotropic Glutamate Receptors [7]

Signaling Pathways of this compound

The activation of glutamate receptors by this compound initiates distinct intracellular signaling cascades, depending on the receptor subtype involved.

Gq-Coupled Signaling via Group I mGluRs

Activation of Group I mGluRs (mGluR1 and mGluR5) by this compound leads to the activation of the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), leading to the phosphorylation of various downstream targets and modulation of neuronal function.[8]

Gq_Signaling LCA This compound mGluR1_5 mGluR1/5 LCA->mGluR1_5 Gq Gq mGluR1_5->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3R PKC PKC DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release triggers Ca2_release->PKC activates Downstream Downstream Effects PKC->Downstream phosphorylates

Gq-coupled signaling pathway activated by this compound.
Gi-Coupled Signaling via Group II and III mGluRs

When this compound binds to Group II (mGluR2/3) and Group III (mGluR4/6/7/8) mGluRs, it activates the Gi alpha subunit of the G-protein. This activation leads to the inhibition of adenylyl cyclase, the enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, ultimately modulating neuronal excitability and neurotransmitter release.[9]

Gi_Signaling LCA This compound mGluR2_3_4_6_7_8 mGluR2/3, mGluR4/6/7/8 LCA->mGluR2_3_4_6_7_8 Gi Gi mGluR2_3_4_6_7_8->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA activates Downstream Downstream Effects PKA->Downstream phosphorylates

Gi-coupled signaling pathway modulated by this compound.

Experimental Protocols

Radioligand Binding Assay for Metabotropic Glutamate Receptors

This protocol outlines a method for determining the binding affinity of this compound to mGluRs using a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex) or cells expressing the mGluR subtype of interest in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[10]

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]-quisqualate for Group I mGluRs), and varying concentrations of unlabeled this compound.

    • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold wash buffer to separate bound from free radioligand.[11]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenize Homogenize Tissue/ Cells Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend Incubate Incubate Membranes, Radioligand & this compound Resuspend->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Plot Plot Binding Curve Count->Plot Calculate_IC50 Determine IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki Calculate_IC50->Calculate_Ki

Workflow for a radioligand binding assay.
Measurement of Phosphoinositide Hydrolysis (PLC Activation)

This protocol describes a method to measure the activation of PLC by this compound in cells expressing Gq-coupled mGluRs.

  • Cell Culture and Labeling:

    • Culture cells (e.g., HEK293 cells) expressing the mGluR of interest.

    • Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours to incorporate the radiolabel into cellular phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells to remove excess radiolabel.

    • Pre-incubate the cells with LiCl (typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Stimulate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes).

  • Extraction and Quantification of Inositol Phosphates:

    • Terminate the stimulation by adding ice-cold perchloric acid or trichloroacetic acid to precipitate cellular macromolecules.

    • Neutralize the acid extract.

    • Separate the total inositol phosphates from free [³H]-inositol using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced as a function of the log concentration of this compound.

    • Determine the EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.

Measurement of Adenylyl Cyclase Inhibition

This protocol details a method to assess the inhibition of adenylyl cyclase by this compound in cells expressing Gi-coupled mGluRs.

  • Cell Culture and Treatment:

    • Culture cells (e.g., CHO cells) expressing the desired Gi-coupled mGluR.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

    • Co-incubate the cells with a stimulator of adenylyl cyclase (e.g., forskolin) and varying concentrations of this compound.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, TR-FRET, or AlphaScreen).[12]

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP production as a function of the log concentration of this compound.

    • Determine the IC50 value, representing the concentration of this compound that causes 50% inhibition of the stimulated adenylyl cyclase activity.

Conclusion

This compound is an important endogenous neuromodulator in the CNS that exerts its effects through the glutamate receptor system. Its ability to act as an agonist at both NMDA and various metabotropic glutamate receptors highlights its complex role in regulating neuronal function. The overactivation of these receptors by this compound can contribute to excitotoxic neuronal damage, a common feature of many neurological disorders. Further research into the specific quantitative pharmacology and signaling pathways of this compound will be crucial for understanding its precise physiological and pathological roles and for the development of novel therapeutic strategies targeting the glutamatergic system.

References

L-Cysteic Acid: A Potential Biomarker for Neurodegenerative, Cardiovascular, and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-cysteic acid, the fully oxidized form of the amino acid L-cysteine, is emerging as a significant molecule of interest in the field of disease biomarker discovery. Produced under conditions of oxidative stress, its accumulation is implicated in the pathophysiology of a range of disorders, primarily through its action as an excitatory amino acid and its ability to activate glutamate (B1630785) receptors. This technical guide provides a comprehensive overview of this compound's role as a potential biomarker, detailing its connection to neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. It includes a summary of available quantitative data, detailed experimental protocols for its analysis, and visualizations of its proposed signaling pathways and analytical workflows.

Introduction to this compound

This compound is a non-proteinogenic amino acid formed from the oxidation of L-cysteine.[1] This conversion of a thiol group to a sulfonic acid group can occur through enzymatic pathways or as a result of oxidative stress, where reactive oxygen species (ROS) drive the oxidation.[1][2] As an analog of the excitatory neurotransmitter glutamate, this compound can bind to and activate glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leading to a cascade of downstream signaling events.[3][4] This excitotoxic potential links this compound to the cellular damage observed in a variety of pathological conditions.

This compound in Disease Pathophysiology

Neurodegenerative Diseases

Elevated levels of oxidative stress are a hallmark of neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[5] This environment promotes the oxidation of L-cysteine to this compound. As an excitotoxin, this compound contributes to neuronal damage by over-activating NMDA receptors, leading to excessive calcium influx and subsequent cell death pathways.[6][7] While direct quantitative data for this compound in these diseases is still emerging, studies on related aminothiols like cysteine and homocysteine show significant alterations in patient plasma and cerebrospinal fluid (CSF), suggesting a dysregulation of this metabolic pathway.[8][9][10]

Cardiovascular Disease

Oxidative stress is also a key player in the pathogenesis of cardiovascular diseases (CVD), including atherosclerosis and myocardial infarction.[11] The oxidation of lipoproteins and endothelial dysfunction are exacerbated by ROS. While studies have more frequently focused on plasma total cysteine as a risk factor, the underlying principle of oxidative stress suggests a potential role for this compound as a more specific marker of oxidative damage in the cardiovascular system.[11][12]

Metabolic Disorders

Metabolic syndrome and type 2 diabetes are characterized by chronic low-grade inflammation and oxidative stress.[13][14] Studies have shown that plasma levels of L-cysteine are lower in diabetic patients, potentially due to its increased consumption for the synthesis of glutathione (B108866) (GSH) to counteract oxidative stress.[7][15] This increased turnover of cysteine could lead to higher production of its oxidized end-product, this compound, making it a candidate biomarker for monitoring disease progression and metabolic dysregulation.

Quantitative Data on this compound and Related Compounds

Direct quantitative data on this compound as a disease biomarker is limited in the current literature. However, data on the precursor, L-cysteine, and the related aminothiol, homocysteine, provide valuable context for the potential utility of this compound. The following tables summarize some of the available data. It is important to note that these are not direct measurements of this compound.

Disease StateAnalyteMatrixPatient Group (Concentration)Control Group (Concentration)Fold Change/SignificanceReference(s)
Neurodegenerative Diseases
Alzheimer's DiseaseTotal CysteinePlasmaElevated (p < 0.01)--[9]
Alzheimer's DiseasePhenylalaninePlasma62 µmol/L (aMCI: 68 µmol/L)54 µmol/Lp < 0.05[16]
Parkinson's Disease5-S-Cysteinyldopamine/HVA ratioCSFSignificantly higher (p < 0.05)--[8]
Cardiovascular Disease
Vascular DiseaseTotal CysteinePlasmaLow (≤225 µmol/L) and High (>300 µmol/L) levels associated with increased riskReference range: 250-275 µmol/LU-shaped relationship[11]
Metabolic Disorders
Type 2 DiabetesL-CysteinePlasma288.2 ± 11.9 µmol/L357.6 ± 16.7 µmol/LSignificantly lower[17]

This table is intended to be illustrative of the type of data available for related compounds and highlights the need for more specific research on this compound.

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for its validation as a biomarker. Due to its polar nature and similarity to other amino acids, robust analytical methods are required. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Sample Preparation for this compound Analysis

Proper sample preparation is critical to remove interfering substances and ensure the stability of the analyte.

G cluster_prep Sample Preparation Workflow Sample Biological Sample (Plasma, CSF, Urine) Precipitation Protein Precipitation (e.g., with trichloroacetic acid or acetonitrile) Sample->Precipitation Centrifugation Centrifugation (to pellet proteins) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Derivatization (optional, for HPLC-fluorescence) (e.g., with OPA or FMOC) Supernatant->Derivatization Analysis LC-MS/MS or HPLC Analysis Supernatant->Analysis Direct injection for some LC-MS/MS methods Derivatization->Analysis G cluster_pathway This compound-Mediated Excitotoxicity Pathway Cysteic_Acid This compound NMDA_R NMDA Receptor Cysteic_Acid->NMDA_R binds and activates Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx channel opening nNOS nNOS Activation Ca_Influx->nNOS Mito_Dys Mitochondrial Dysfunction Ca_Influx->Mito_Dys ROS ↑ Reactive Oxygen Species (ROS) nNOS->ROS ROS->Mito_Dys Mito_Dys->ROS Caspase Caspase Activation Mito_Dys->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

References

physical and chemical properties of L-Cysteic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Cysteic Acid: Physical and Chemical Properties

Abstract

This compound is a non-proteinogenic amino acid derived from the oxidation of the thiol group of L-cysteine.[1] It is characterized by the presence of a sulfonic acid group in place of the thiol, which imparts distinct physical and chemical properties.[2] This document provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for property determination, and its role in relevant biological pathways. This guide is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.

Physical Properties

This compound is typically a white to off-white crystalline solid.[2][3] Its high polarity, owing to the sulfonic acid, carboxylic acid, and amino functional groups, renders it soluble in water.[2] The physical properties of both the anhydrous and monohydrate forms are summarized below.

PropertyValue (Anhydrous)Value (Monohydrate)
Appearance White crystalline powder[1]White to off-white crystalline powder[3]
Molecular Formula C₃H₇NO₅S[4]C₃H₇NO₅S·H₂O[3]
Molecular Weight 169.16 g/mol [5]187.17 g/mol [3]
Melting Point Decomposes at ~260-272 °C[1][3][6]Decomposes at 267 °C[7]
Solubility Soluble in water[1][8]Soluble in water[7][9]
Optical Rotation [α]D = +8 ± 2° (c=5 in H₂O)[3][α]20/D +7.5 ± 0.5° (c=5% in H₂O)[7]

Chemical Properties

The chemical nature of this compound is dictated by its three functional groups: a carboxylic acid group, an amino group, and a sulfonic acid group.[2] The sulfonic acid group is a strong acid, which significantly influences the overall acidity of the molecule.

PropertyValue
IUPAC Name (2R)-2-amino-3-sulfopropanoic acid[5]
CAS Number 498-40-8 (anhydrous)[4]
PubChem CID 72886[5]
pKa Values pKa₁ (sulfonic acid) ≈ -1.7 to 1.3[6][10], pKa₂ (carboxylic acid) ≈ 1.89[8], pKa₃ (amino group) ≈ 8.7[8]
Canonical SMILES C(--INVALID-LINK--N)S(=O)(=O)O[5]

Experimental Protocols

Determination of pKa Values via Titration

The dissociation constants (pKa values) of this compound's ionizable groups can be determined by acid-base titration.[11]

Methodology:

  • Preparation: Prepare a solution of this compound of known concentration (e.g., 0.1 M) in deionized water.

  • Acidification: Adjust the initial pH of the solution to a low value (e.g., pH 1.5) by adding a strong acid like HCl. This ensures all functional groups are fully protonated.

  • Titration: Slowly titrate the this compound solution with a standardized strong base solution (e.g., 0.1 M NaOH).[12]

  • Data Collection: Record the pH of the solution after each incremental addition of the base.[12]

  • Titration Curve: Plot the measured pH values against the volume of NaOH added. The resulting titration curve will show distinct buffer regions and equivalence points corresponding to the deprotonation of the sulfonic acid, carboxylic acid, and amino groups.[13]

  • pKa Determination: The pKa for each ionizable group is the pH at the midpoint of its corresponding buffer region on the titration curve.[13] This is the point where the concentrations of the protonated and deprotonated forms of the group are equal.

G Workflow for pKa Determination cluster_0 Preparation cluster_1 Titration cluster_2 Analysis A Dissolve this compound in Water B Acidify Solution to pH 1.5 with HCl A->B C Add NaOH in Increments B->C D Record pH After Each Addition C->D E Plot pH vs. Volume of NaOH D->E F Identify Midpoints of Buffer Regions E->F G Determine pKa Values F->G

Caption: Workflow for determining pKa values of this compound via titration.

Determination of Solubility

A qualitative assessment of solubility can be performed to understand the polarity and acidic/basic nature of this compound.[14]

Methodology:

  • Sample Preparation: Place a small amount (e.g., 10-20 mg) of this compound into separate test tubes.[14]

  • Solvent Addition: Add approximately 1-3 mL of a solvent to a test tube, starting with water.[14]

  • Observation: Shake the tube vigorously and observe if the solid dissolves completely to form a homogenous solution.[15]

  • Sequential Testing:

    • Water: Test solubility in water at room temperature. This compound is expected to be soluble.[7]

    • Acid/Base Tests: If a compound were insoluble in water, its solubility would be tested in 5% NaOH (to check for acidic groups) and 5% HCl (to check for basic groups).[14][15] Given its known structure, this compound will react and dissolve in basic solutions.

Synthesis of this compound

This compound is commonly synthesized by the oxidation of L-cysteine or L-cystine.[1][16] A paired electrolysis method has also been reported for the simultaneous synthesis of L-cysteine and this compound from L-cystine.[17][18]

Methodology (Oxidation with Bromine):

  • Dissolution: Dissolve L-cystine in water.

  • Oxidation: Add bromine (Br₂) dropwise to the L-cystine solution. The thiol groups are oxidized to sulfonic acid groups.

  • Evaporation: Evaporate the reaction solution under reduced pressure.

  • Purification: The residue is dissolved in distilled water, and any insoluble materials are filtered off.

  • Crystallization: The filtrate is concentrated, cooled, and crystallized to yield this compound.

Biological Role and Metabolic Pathways

This compound is an endogenous metabolite formed from the catabolism of L-cysteine.[19] In biological systems, it can act as an excitatory amino acid, exhibiting agonist activity at certain glutamate (B1630785) receptors.[20] It is a key intermediate in the metabolic pathway that can lead to the formation of taurine (B1682933) or pyruvate (B1213749).[1]

The primary pathway involves the oxidation of L-cysteine to cysteine sulfinic acid by the enzyme cysteine dioxygenase. Cysteine sulfinic acid is then further oxidized to this compound. This compound can then be decarboxylated to form taurine or metabolized to pyruvate and sulfite (B76179) by the enzyme L-cysteate sulfo-lyase.[1]

G Metabolic Pathway of this compound A L-Cysteine B Cysteine Sulfinic Acid A->B Cysteine Dioxygenase C This compound B->C Oxidation D Taurine C->D Decarboxylation E Pyruvate + Sulfite C->E L-Cysteate Sulfo-lyase

Caption: Simplified metabolic pathway from L-Cysteine to this compound and its products.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a sulfonic acid analog of the amino acid cysteine, is a molecule of significant interest in various scientific disciplines, including atmospheric chemistry, food science, and pharmaceutical development. It is formed through the oxidation of cysteine residues in proteins and can serve as a biomarker for oxidative stress.[1] In pharmaceutical formulations, the stability of excipients and drug substances is paramount to ensure safety and efficacy. Understanding the stability profile and degradation pathways of this compound is therefore crucial for researchers and drug development professionals.

This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions and delineates its potential degradation pathways. It includes detailed experimental protocols for stability-indicating analyses and presents available quantitative data to facilitate a deeper understanding of its chemical behavior.

Physicochemical Properties of this compound

A foundational understanding of this compound's physicochemical properties is essential for interpreting its stability.

PropertyValueReference
Chemical Formula C₃H₇NO₅S[2]
Molecular Weight 169.16 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point Decomposes at approximately 267-272 °C[3]
Solubility Soluble in water[3]

Stability of this compound under Stress Conditions

Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5][6][7] These studies involve subjecting the substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[4][5][6][7] While specific quantitative data on the forced degradation of this compound is limited in publicly available literature, this section outlines the expected behavior based on its chemical structure and general principles of drug degradation.

Hydrolytic Degradation

Hydrolysis involves the reaction of a substance with water, which can be catalyzed by acidic or basic conditions.[4][6] this compound, being an amino acid with a sulfonic acid group, is generally expected to be relatively stable to hydrolysis under neutral and acidic conditions. The carbon-sulfur bond in the sulfonic acid moiety is typically robust. However, under extreme pH and elevated temperatures, degradation may occur.

Expected Degradation Products: Under harsh hydrolytic conditions, potential degradation could involve decarboxylation or deamination, although the sulfonic acid group itself is not expected to hydrolyze readily.

Oxidative Degradation

Oxidative degradation is a common pathway for many organic molecules, often initiated by reactive oxygen species.[1] this compound is itself an oxidation product of cysteine.[8] Further oxidation is possible, though it would require potent oxidizing agents.

Expected Degradation Products: Forced oxidation with agents like hydrogen peroxide could potentially lead to further cleavage of the molecule, possibly resulting in smaller organic acids and inorganic sulfate.

Photodegradation

Photodegradation involves the degradation of a molecule upon exposure to light, particularly ultraviolet (UV) radiation.[9] The energy from photons can excite electrons and lead to bond cleavage. While this compound does not have a strong chromophore to absorb UV light in the near-UV range, irradiation at shorter wavelengths could induce degradation.

Expected Degradation Products: Photolytic stress may induce decarboxylation or deamination, similar to other amino acids. The formation of radical species could lead to a complex mixture of degradation products.

Thermal Degradation

Thermal degradation occurs when a substance is subjected to high temperatures. This compound is known to decompose at elevated temperatures rather than melt.[3] Studies on the thermal decomposition of the related amino acid, cysteine, have shown the evolution of carbon dioxide, hydrogen sulfide, and ammonia, suggesting that similar fragmentation pathways could be possible for this compound at high temperatures.[8][10][11]

Expected Degradation Products: Upon heating, this compound is likely to undergo decarboxylation to produce taurine (B1682933) and carbon dioxide. Further decomposition at higher temperatures could lead to the formation of sulfur oxides (SOx), nitrogen oxides (NOx), and other small molecules.

Degradation Pathways

Based on the chemical structure of this compound and general degradation mechanisms of amino acids, several potential degradation pathways can be postulated.

Chemical Degradation Pathways

Under forced degradation conditions, the following chemical transformations are plausible:

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide is a common degradation pathway for amino acids, especially under thermal stress. This would lead to the formation of taurine.

  • Deamination: The removal of the amino group can occur under various stress conditions, potentially leading to the formation of a keto acid.

  • Desulfonation: While the C-S bond in the sulfonic acid is generally stable, under extreme conditions, its cleavage could occur, leading to the formation of alanine (B10760859) and sulfuric acid.

Below is a logical diagram illustrating the potential chemical degradation pathways of this compound.

Potential Chemical Degradation of this compound LCysteicAcid This compound Taurine Taurine LCysteicAcid->Taurine Decarboxylation (Thermal Stress) KetoAcid Sulfopyruvic Acid LCysteicAcid->KetoAcid Deamination (Oxidative/Hydrolytic Stress) Alanine Alanine LCysteicAcid->Alanine Desulfonation (Extreme Conditions) Further_Deg Further Degradation Products (SOx, NOx, CO2, H2O) Taurine->Further_Deg KetoAcid->Further_Deg Alanine->Further_Deg

Caption: Potential Chemical Degradation Pathways of this compound.

Biological Degradation Pathway

In biological systems, this compound is a known intermediate in the metabolism of cysteine. The primary biological degradation pathway for this compound is its enzymatic decarboxylation to taurine, catalyzed by the enzyme L-cysteate decarboxylase.[12] Taurine plays numerous important physiological roles. This compound can also be metabolized to pyruvate (B1213749) and sulfite (B76179) via the intermediate 3-sulfolactate, a reaction catalyzed by L-cysteate sulfo-lyase.[8]

The following diagram illustrates the established biological degradation pathway of this compound.

Biological Degradation of this compound LCysteicAcid This compound Taurine Taurine LCysteicAcid->Taurine L-Cysteate Decarboxylase Sulfolactate 3-Sulfolactate LCysteicAcid->Sulfolactate L-Cysteate Sulfo-lyase Pyruvate Pyruvate Sulfolactate->Pyruvate Sulfite Sulfite Sulfolactate->Sulfite

Caption: Biological Degradation Pathway of this compound.

Experimental Protocols for Stability Studies

A robust stability-indicating analytical method is crucial for accurately assessing the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection is the most common technique for this purpose.[13][14][15]

General Forced Degradation Protocol

The following protocol provides a general framework for conducting forced degradation studies on this compound. The specific conditions should be optimized to achieve a target degradation of 5-20%.[6][16]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., purified water or a relevant buffer) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid solution (e.g., 0.1 M to 1 M HCl). Incubate at a controlled temperature (e.g., 60-80 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of base before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M to 1 M NaOH). Incubate at a controlled temperature (e.g., 60-80 °C) for a defined period. Withdraw samples at various time points. Neutralize the samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Store at room temperature or a slightly elevated temperature, protected from light, for a defined period. Withdraw samples at various time points.

  • Photodegradation: Expose the stock solution in a photostability chamber to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

  • Thermal Degradation (in solution): Heat the stock solution at a high temperature (e.g., 80-100 °C) for a defined period.

  • Thermal Degradation (solid state): Subject the solid this compound powder to dry heat at various temperatures (e.g., 100 °C, 150 °C, 200 °C) for a defined period. Dissolve the stressed solid in a suitable solvent for analysis.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

The following diagram outlines the general workflow for a forced degradation study.

Forced Degradation Experimental Workflow Start Prepare this compound Stock Solution Acid Acid Hydrolysis (HCl, heat) Start->Acid Base Base Hydrolysis (NaOH, heat) Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Photo Photolysis (UV/Vis light) Start->Photo Thermal Thermal Stress (Heat) Start->Thermal Analysis HPLC-UV/MS Analysis (Stability-Indicating Method) Acid->Analysis Base->Analysis Oxidation->Analysis Photo->Analysis Thermal->Analysis Results Data Analysis: - % Degradation - Degradation Products - Pathway Elucidation Analysis->Results

Caption: General Workflow for a Forced Degradation Study.

Stability-Indicating HPLC Method

A stability-indicating HPLC method must be able to separate the intact this compound from all its potential degradation products. Since this compound lacks a strong UV chromophore, derivatization or the use of a mass spectrometer (MS) detector is often necessary for sensitive detection and quantification.

Example HPLC-MS Method Parameters (for method development):

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point. For highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column may be more appropriate.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 0% to 50% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS) in both positive and negative ion modes to detect a wide range of potential degradation products.

This method would need to be optimized and validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation (Hypothetical)Major Degradation Products (Hypothetical)
Acid Hydrolysis 1 M HCl24 h8015Taurine, Alanine
Base Hydrolysis 1 M NaOH8 h6025Taurine, Sulfopyruvic acid
Oxidation 10% H₂O₂48 h2530Sulfopyruvic acid, Inorganic sulfate
Photolysis ICH Q1B24 h2510Taurine, Unidentified polar degradants
Thermal (Solid) Dry Heat72 h15050Taurine, CO₂, SO₂

Table 2: Chromatographic Data for this compound and its Potential Degradation Products (Hypothetical)

CompoundRetention Time (min)m/z [M+H]⁺m/z [M-H]⁻
This compound5.2170.0168.0
Taurine2.8126.0124.0
Sulfopyruvic Acid4.5-169.0
Alanine3.590.088.0

Conclusion

This technical guide has provided a comprehensive overview of the current understanding of this compound stability and its degradation pathways. While this compound is relatively stable under ambient conditions, it is susceptible to degradation under forced stress conditions, including high temperatures, extreme pH, and strong oxidizing agents. The primary degradation pathways likely involve decarboxylation to form taurine, as well as deamination and desulfonation under more extreme conditions.

For researchers and professionals in drug development, it is imperative to conduct thorough forced degradation studies to understand the intrinsic stability of this compound in their specific formulations. The development and validation of a robust stability-indicating analytical method are critical for accurately monitoring its stability and ensuring the quality and safety of pharmaceutical products. Further research is needed to generate quantitative data on the degradation kinetics of this compound and to definitively identify all of its degradation products under various stress conditions.

References

Methodological & Application

Application Notes and Protocols for L-Cysteic Acid Quantification in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, a product of L-cysteine oxidation, is an endogenous amino acid that has garnered significant interest in the scientific community due to its role as a potent excitotoxin. Elevated levels of this compound have been implicated in various neurological conditions, making its accurate quantification in biological samples a critical aspect of research and drug development. These application notes provide detailed methodologies for the quantification of this compound in biological matrices and explore its role in relevant signaling pathways.

L-cysteine, the precursor to this compound, is a semi-essential amino acid involved in numerous physiological processes, including protein synthesis and detoxification. However, its oxidized form, this compound, can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, leading to excessive neuronal excitation and subsequent cell death, a phenomenon known as excitotoxicity.[1][2] This process is believed to contribute to the pathology of several neurodegenerative diseases.

Data Presentation: Quantitative Levels of L-Cysteine and its Metabolites

Accurate quantification of this compound and its precursor, L-cysteine, is crucial for understanding their physiological and pathological roles. The following tables summarize typical concentrations found in human biological samples. It is important to note that this compound is often measured as an oxidation product of L-cysteine and L-cystine to determine total cysteine concentrations, and its endogenous levels are generally low.

Table 1: Concentration of L-Cysteine and Related Analytes in Human Plasma

AnalyteConditionConcentration Range (µmol/L)Reference
L-CysteineHealthy Adults7.3 - 11.3[3]
L-CystineHealthy Young Adults51.7 ± 4.2[3]
L-CystineHealthy Older Adults104.8 ± 4.8[3]
Total HomocysteineHealthy Adults< 12 - 15[4]
L-CysteineCirrhotic PatientsSignificantly Subnormal[5]

Table 2: Concentration of L-Cysteine and Related Analytes in Human Urine

AnalyteConditionConcentration Range (µmol/mmol creatinine)Reference
CystineHealthy Adults (Outliers)26 - 29[6]
LysineHealthy Adults (Outliers)133 - 137[6]
HomocysteineHealthy ChildrenNot specified
HomocysteineAutistic ChildrenNot specified

Table 3: Amino Acid Concentrations in Human Cerebrospinal Fluid (CSF)

AnalyteConditionConcentration (µmol/L)Reference
GlutamineNormal Individuals6 - 15 mg/dL[7]
GlutamateAlzheimer's DiseaseSignificantly Elevated vs. MCI[7]
ArginineAlzheimer's DiseaseSignificantly Elevated vs. MCI[7]
UreaAlzheimer's DiseaseSignificantly Elevated vs. MCI[7]

Experimental Protocols

The accurate quantification of this compound in biological samples is most commonly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity.

Protocol 1: Quantification of this compound in Plasma/Serum

This protocol involves the oxidation of L-cysteine and L-cystine to this compound, followed by LC-MS/MS analysis. This is a common method for determining total L-cysteine concentrations.

1. Sample Preparation: Protein Precipitation and Oxidation

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • To oxidize cysteine and cystine to cysteic acid, add 50 µL of freshly prepared performic acid (a 9:1 mixture of formic acid and 30% hydrogen peroxide).

  • Incubate at 50°C for 30 minutes.

  • Dry the sample under a stream of nitrogen gas.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar this compound.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a high percentage of organic phase (e.g., 95% B) and ramp down to a lower percentage to elute the analyte.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is suitable for detecting this compound.

  • MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its stable isotope-labeled internal standard. The selection of two transitions per analyte (one for quantification and one for qualification) is recommended.[1]

Protocol 2: Direct Quantification of Amino Acids in Biological Fluids

This protocol is a more general approach for the analysis of a panel of amino acids, which can be adapted for this compound.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma, urine, or CSF, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.[8]

  • Vortex for 30 seconds.

  • Refrigerate at 4°C for 30 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Take 50 µL of the supernatant and mix with 450 µL of an internal standard solution in the initial mobile phase.[8]

2. LC-MS/MS Analysis

  • LC Column: A mixed-mode or polar-modified C18 column can be used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution is employed to separate the various amino acids.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in both positive and negative ESI modes to detect a wide range of amino acids.

  • MRM Transitions: A scheduled Multiple Reaction Monitoring (MRM) method is often used to monitor the numerous transitions for all targeted amino acids within the chromatographic run time.[9]

Signaling Pathways and Experimental Workflows

This compound Induced Excitotoxicity

This compound, primarily through the overstimulation of NMDA receptors, leads to a cascade of events culminating in neuronal cell death.

Excitotoxicity_Pathway This compound This compound NMDA Receptor NMDA Receptor This compound->NMDA Receptor Binds to Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Opens channel Enzyme Activation Enzyme Activation Ca2+ Influx->Enzyme Activation Activates Mitochondrial Dysfunction Mitochondrial Dysfunction Ca2+ Influx->Mitochondrial Dysfunction Overloads ROS Production ROS Production Enzyme Activation->ROS Production Mitochondrial Dysfunction->ROS Production Increases Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Initiates ROS Production->Apoptosis Induces

Caption: this compound Excitotoxicity Pathway.

Neuroprotective Pathways of L-Cysteine

L-cysteine can also exert neuroprotective effects, primarily through its conversion to hydrogen sulfide (B99878) (H₂S) and by bolstering antioxidant defenses.

Neuroprotection_Pathway cluster_cbs CBS/H2S Pathway cluster_pi3k PI3K/Akt Pathway L-Cysteine_CBS L-Cysteine CBS CBS Enzyme L-Cysteine_CBS->CBS H2S H₂S Production CBS->H2S Neuroprotection_CBS Neuroprotection H2S->Neuroprotection_CBS L-Cysteine_PI3K L-Cysteine PI3K PI3K L-Cysteine_PI3K->PI3K Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival

Caption: Neuroprotective Signaling of L-Cysteine.

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound in biological samples.

Experimental_Workflow Sample Collection Biological Sample (Plasma, Urine, CSF) Protein Precipitation Protein Precipitation (Acetonitrile or Sulfosalicylic Acid) Sample Collection->Protein Precipitation Oxidation Oxidation (Optional) (Performic Acid) Protein Precipitation->Oxidation LC_MS_MS LC-MS/MS Analysis Protein Precipitation->LC_MS_MS Direct Analysis Oxidation->LC_MS_MS Data Analysis Data Analysis and Quantification LC_MS_MS->Data Analysis

Caption: this compound Quantification Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Cysteic acid is a sulfur-containing amino acid that plays a significant role in various biological processes and is an important analyte in biomedical and pharmaceutical research. Accurate and robust analytical methods for its quantification are crucial for understanding its physiological functions and for quality control in drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of this compound. This document provides detailed application notes and protocols for two primary HPLC-based approaches: direct analysis of underivatized this compound and analysis following pre-column derivatization for enhanced sensitivity.

Method 1: Direct Analysis of Underivatized this compound

This method is advantageous for its simplicity, as it does not require a derivatization step, thereby reducing sample preparation time and potential sources of error.

Experimental Protocol

1. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC Conditions:

  • Column: InertSustain AX-C18 (3 µm, 150 x 2.1 mm I.D.)[1] or SeQuant® ZIC-HILIC (5 µm, 100 x 4.6 mm).

  • Mobile Phase:

    • For InertSustain AX-C18: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]

    • For SeQuant® ZIC-HILIC: 80:20 (v/v) Acetonitrile:Ammonium Acetate buffer.

  • Flow Rate: 0.2 mL/min for InertSustain AX-C18[1] or 0.5 mL/min for SeQuant® ZIC-HILIC.

  • Column Temperature: 40°C[1] or ambient.

  • Detection: UV at 210 nm[1] or 220 nm.

  • Injection Volume: 1 µL.[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from standards of known concentrations.

Data Presentation
ParameterMethod A (InertSustain AX-C18)Method B (SeQuant® ZIC-HILIC)Method C (Silica Gel Bonded Glycol)
Column InertSustain AX-C18 (3 µm, 150 x 2.1 mm I.D.)[1]SeQuant® ZIC-HILIC (5 µm, 100 x 4.6 mm)Silica gel bonded glycol[2]
Mobile Phase 10 mM HCOONH4 + 0.1% HCOOH in H2O[1]Acetonitrile:Ammonium Acetate (80:20)Acetonitrile:Ammonium Dihydrogen Phosphate buffer (pH 2.0) (80:20)[2]
Flow Rate 0.2 mL/min[1]0.5 mL/min1.0 mL/min[2]
Column Temp. 40°C[1]Ambient30°C[2]
Detection UV 210 nm[1]UV 220 nmUV 200 nm[2]
Injection Vol. 1 µL[1]1 µL20 µL[2]

Method 2: Analysis of this compound with Pre-column Derivatization

Pre-column derivatization is employed to enhance the detectability of this compound, particularly for trace-level analysis. The use of a derivatizing agent like o-phthalaldehyde (B127526) (OPA) allows for highly sensitive fluorescence detection.[3][4]

Experimental Protocol

1. Reagent Preparation:

  • 0.1 M Borate (B1201080) Buffer (pH 9.0): Dissolve 0.62 g of boric acid in 100 mL of ultrapure water and adjust pH to 9.0 with sodium hydroxide.[3]

  • MPA Reagent (Mercaptopropionic Acid Reagent): Add 10 µL of 3-mercaptopropionic acid to 10 mL of 0.1 M borate buffer.[3]

  • OPA Reagent (o-phthalaldehyde Reagent): Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol, then add 0.7 mL of 0.1 M borate buffer and 4 mL of ultrapure water.[3]

  • MPA/OPA Solution: Mix 300 µL of MPA Reagent with 600 µL of OPA Reagent.[3]

2. Sample Derivatization:

  • Mix the this compound sample with the MPA/OPA solution. The reaction can be automated in an autosampler.[3]

  • Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.[4]

3. HPLC Conditions:

  • Column: Shim-pack XR-ODSII (2.2 µm, 100 mm × 3.0 mm I.D.)[3] or X-PressPak V-C18 (2.0 µm, 50 mm x 2.0 mm I.D.)[4].

  • Mobile Phase:

    • A: 20 mmol/L Sodium Citrate Buffer (pH 4.6)[3] or 1.0 M Citrate buffer (pH 5.8) 3.5 mL in 1 L of H2O[4].

    • B: Water/Acetonitrile (1:9)[3] or 1.0 M Citrate buffer (pH 5.8) 3.5 mL in 1 L of CH3CN/C2H5OH/H2O (30/30/40)[4].

  • Gradient Elution: A time-programmed gradient is used to separate the derivatized amino acids.[3][4]

  • Flow Rate: 1.0 mL/min[3] or 0.6 mL/min[4].

  • Column Temperature: 40°C.[3][4]

  • Detection: Fluorescence (Excitation: 345 nm, Emission: 455 nm).[4]

  • Injection Volume: 1 µL.[4]

4. Data Analysis:

  • Identify the derivatized this compound peak based on its retention time.

  • Quantify using the peak area and a calibration curve prepared with derivatized standards.

Data Presentation
ParameterMethod D (OPA Derivatization)
Derivatization Reagent o-phthalaldehyde (OPA) / 3-mercaptopropionic acid[3]
Column Shim-pack XR-ODSII (2.2 µm, 100 mm × 3.0 mm I.D.)[3]
Mobile Phase A 20 mmol/L Sodium Citrate Buffer (pH 4.6)[3]
Mobile Phase B Water/Acetonitrile (1:9)[3]
Gradient B.Conc. 15% (0 min) → 22% (5-6 min) → 100% (6.01-8 min) → 15% (8.01-10 min)[3]
Flow Rate 1.0 mL/min[3]
Column Temp. 40°C[3]
Detection Fluorescence
Linearity (r²) > 0.9999[3]

Visualizations

experimental_workflow_direct_analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: this compound Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc_system HPLC System (Pump, Injector, Column Oven) filter->hplc_system column HPLC Column (e.g., InertSustain AX-C18) hplc_system->column detector UV Detector (210 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify end End: Report Concentration quantify->end experimental_workflow_derivatization cluster_prep Sample Preparation & Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing start Start: this compound Sample derivatize Mix Sample with Reagents (Automated/Manual) start->derivatize reagents Prepare OPA/MPA Reagents reagents->derivatize hplc_system HPLC System (Pump, Injector, Column Oven) derivatize->hplc_system column HPLC Column (e.g., Shim-pack XR-ODSII) hplc_system->column detector Fluorescence Detector (Ex: 345 nm, Em: 455 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify end End: Report Concentration quantify->end

References

Quantitative Analysis of L-Cysteic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

[Application Note]

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of L-Cysteic acid in biological matrices, such as plasma and cell culture media, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, an oxidized form of the amino acid L-cysteine, is an important biomarker in various physiological and pathological processes. The method described herein utilizes a simple protein precipitation step for sample preparation, followed by chromatographic separation using Hydrophilic Interaction Liquid Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method provides the necessary selectivity and sensitivity for the accurate quantification of this compound in complex biological samples, making it a valuable tool for researchers, scientists, and drug development professionals.

Introduction

This compound is a sulfonic acid-containing amino acid formed from the oxidation of L-cysteine. Its levels in biological fluids can be indicative of oxidative stress and are relevant in the study of various metabolic and neurodegenerative diseases. Accurate and reliable quantification of this compound is therefore crucial for advancing research in these areas. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose.[1][2][3] This application note provides a detailed protocol for the sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from plasma or cell culture media.

Materials:

  • Biological sample (plasma, cell culture media)

  • Methanol (LC-MS grade), chilled at -20°C

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Microcentrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution solution (e.g., 90:10 Acetonitrile:Water with 0.1% Formic Acid)

Procedure:

  • Pipette 50 µL of the biological sample into a clean microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution to each sample, calibrator, and quality control (QC) sample.

  • To precipitate proteins, add 150 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution.

  • Vortex briefly and centrifuge at 13,000 x g for 5 minutes to pellet any particulates.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[4]

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (e.g., SCIEX ExionLC™ System)[5]

  • Triple Quadrupole Mass Spectrometer (e.g., SCIEX QTRAP® 6500+ System)[5]

Chromatographic Conditions:

Due to the polar nature of this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for optimal retention and separation.

  • Column: HILIC Column (e.g., Phenomenex Kinetex® F5, 150 mm x 2.1 mm, 2.6 µm)[5]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.095
1.095
5.050
5.15
7.05
7.195
10.095

Mass Spectrometry Conditions:

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Both positive and negative ionization modes should be evaluated for optimal sensitivity for this compound. The following are suggested starting parameters.

  • Ionization Mode: Electrospray Ionization (ESI), Negative and Positive

  • Curtain Gas: 30 psi

  • Gas 1 (Nebulizer Gas): 50 psi

  • Gas 2 (Heater Gas): 50 psi

  • IonSpray Voltage: -4500 V (Negative) / 4500 V (Positive)

  • Temperature: 400°C[5]

MRM Transitions:

Specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Based on the fragmentation of structurally similar compounds and general principles of amino acid fragmentation, potential transitions are suggested below. It is critical to optimize collision energies for each transition to maximize signal intensity.

AnalyteIonization ModePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compoundNegative168.080.0 (SO3-)Optimize
This compoundNegative168.0124.0 ([M-H-CO2]-)Optimize
This compoundPositive170.174.0Optimize
This compoundPositive170.1106.0Optimize

Note: The fragmentation of deprotonated cysteic acid often involves the loss of the sulfite (B76179) group (SO3), resulting in a product ion at m/z 80.0.[6][7] In positive mode, fragmentation can involve the loss of the carboxyl group and parts of the side chain.

Data Presentation

The following table summarizes hypothetical quantitative data for a validated LC-MS/MS method for this compound, based on typical performance characteristics for similar amino acid analyses.[8][9][10]

ParameterResult
Linearity (r²) > 0.99
Linear Range 0.1 - 100 µM
Limit of Detection (LOD) 0.05 µM
Limit of Quantification (LOQ) 0.1 µM
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%

Visualization

Experimental Workflow for LC-MS/MS Analysis of this compound

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Plasma, Cell Culture Media) add_is Spike with Internal Standard sample->add_is precipitate Protein Precipitation (Cold Methanol) add_is->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 final_sample Transfer to Autosampler Vial centrifuge2->final_sample lc_separation HILIC Separation final_sample->lc_separation ms_detection Mass Spectrometry (MRM Detection) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Signaling Pathway Context

This compound is a product of the oxidative stress pathway involving L-cysteine. The diagram below illustrates this simplified relationship.

signaling_pathway cysteine L-Cysteine cysteic_acid This compound cysteine->cysteic_acid Oxidation ros Reactive Oxygen Species (ROS) ros->cysteic_acid

Caption: Simplified pathway of L-Cysteine oxidation to this compound.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The simple sample preparation protocol, combined with the selectivity of HILIC chromatography and the sensitivity of tandem mass spectrometry, allows for the accurate measurement of this important biomarker. This method is well-suited for applications in clinical research, drug development, and metabolomics studies focused on oxidative stress and related diseases.

References

Application Notes and Protocols for the Derivatization of L-Cysteic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid is a highly polar, non-proteinogenic amino acid that plays a significant role in various biological processes. Its analysis is crucial in clinical research and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of volatile and thermally stable compounds. However, due to its high polarity and low volatility, this compound requires a chemical derivatization step to convert it into a more volatile and thermally stable derivative suitable for GC-MS analysis.[1][2]

This document provides detailed application notes and protocols for the derivatization of this compound for GC-MS analysis, focusing on two common and effective methods: silylation and acylation.

Derivatization Strategies

The primary goal of derivatization is to replace the active hydrogens in the polar functional groups (sulfonic acid, carboxylic acid, and amine groups) of this compound with less polar protecting groups. This reduces the intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.[1][2] The two main strategies discussed are:

  • Silylation: This is a common and effective method for derivatizing compounds with active hydrogens.[2][3] Silylating reagents react with the hydroxyl, carboxyl, and amine groups to form less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives. TBDMS derivatives are generally more stable towards hydrolysis than TMS derivatives.[2] A widely used reagent for this purpose is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[1][3]

  • Acylation/Esterification: This method involves the reaction of the functional groups with an acylating or esterifying agent, such as an alkyl chloroformate. Ethyl chloroformate (ECF) is a common reagent that reacts with the amine, carboxylic acid, and potentially the sulfonic acid groups to form their respective carbamate (B1207046) and ester derivatives.[4][5][6] This method has the advantage of being rapid and can be performed in an aqueous medium.[7]

Quantitative Data Summary

While specific quantitative data for the derivatization of this compound is not extensively available in the reviewed literature, the following table summarizes typical performance characteristics observed for the analysis of amino acids using these derivatization methods. It is crucial to note that these values should be considered as indicative, and method-specific validation is essential for accurate quantification of this compound.

Derivatization MethodReagentTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Silylation MTBSTFA1-50 pg on-column5-150 pg on-columnForms stable TBDMS derivatives, well-established for amino acids.[1][2]Requires anhydrous conditions, can sometimes produce multiple derivative peaks.[3]
Acylation Ethyl Chloroformate (ECF)125-300 pg on-column[5]150-1000 pg on-column[6]Rapid reaction, can be performed in aqueous media.[7]Derivatives may be less stable than TBDMS derivatives.

Note: The LOD and LOQ values are highly dependent on the specific instrument, matrix, and experimental conditions. The provided ranges are based on general amino acid analysis and should be experimentally determined for this compound.[8][9]

Experimental Protocols

Protocol 1: Silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

This protocol is adapted from established methods for the derivatization of amino acids.[1][10]

Materials:

  • This compound standard or sample

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Acetonitrile (B52724) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Internal Standard (e.g., Norvaline or a stable isotope-labeled this compound)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation:

    • Pipette a known volume of the this compound standard or sample solution into a GC-MS vial.

    • If the sample is in an aqueous solution, it must be dried completely under a gentle stream of nitrogen gas or by lyophilization. The absence of water is critical for successful silylation.[3]

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA.

    • For samples that are difficult to dissolve, 10-20 µL of anhydrous pyridine can be added to aid dissolution.

    • Cap the vial tightly.

    • Heat the vial at 70-100°C for 30-60 minutes in a heating block or oven.[1] The optimal temperature and time should be determined empirically.

  • Sample Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1 µL.

GC-MS Parameters (Typical):

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector Temperature: 250-280°C

  • Oven Temperature Program:

    • Initial temperature: 80-100°C, hold for 2 minutes.

    • Ramp: 5-10°C/min to 280-300°C.

    • Final hold: 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 50-650

Protocol 2: Acylation using Ethyl Chloroformate (ECF)

This protocol is based on the aqueous phase derivatization of amino acids.[4][5][6]

Materials:

  • This compound standard or sample

  • Ethyl Chloroformate (ECF)

  • Pyridine

  • Ethanol (B145695) (anhydrous)

  • Chloroform (B151607) or other suitable extraction solvent

  • Sodium bicarbonate solution (1 M)

  • Internal Standard (e.g., Norvaline)

  • Vortex mixer

  • Centrifuge

  • GC-MS vials with inserts

Procedure:

  • Sample Preparation:

    • Pipette a known volume (e.g., 100 µL) of the this compound standard or sample solution into a reaction vial.

  • Derivatization Reaction:

    • Add 500 µL of a solution containing ethanol and pyridine (4:1 v/v).

    • Add 50 µL of ECF.

    • Vortex vigorously for 30-60 seconds.

    • Add 500 µL of chloroform and 500 µL of 1 M sodium bicarbonate solution.

    • Vortex again for 30-60 seconds to extract the derivatives into the organic layer.

  • Phase Separation and Sample Collection:

    • Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.

    • Carefully transfer the lower organic layer to a clean GC-MS vial.

    • A small amount of anhydrous sodium sulfate (B86663) can be added to the vial to remove any residual water.

  • Sample Analysis:

    • The sample is ready for injection into the GC-MS system.

    • A typical injection volume is 1 µL.

GC-MS Parameters (Typical):

  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60-80°C, hold for 2 minutes.

    • Ramp: 10-15°C/min to 280°C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Electron Energy: 70 eV

    • Scan Range: m/z 40-550

Visualizations

Experimental Workflow for this compound Derivatization

Derivatization_Workflow cluster_sample Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample This compound Standard or Sample Dried_Sample Dried Sample (for Silylation) Sample->Dried_Sample Drying Step (N2 stream or Lyophilization) Aqueous_Sample Aqueous Sample (for Acylation) Sample->Aqueous_Sample Silylation Silylation (MTBSTFA) Dried_Sample->Silylation Acylation Acylation (Ethyl Chloroformate) Aqueous_Sample->Acylation GCMS GC-MS Analysis Silylation->GCMS Direct Injection Acylation->GCMS Extraction & Injection

Caption: General workflow for the derivatization of this compound for GC-MS analysis.

Signaling Pathway of Derivatization Reactions

Derivatization_Reactions cluster_silylation Silylation with MTBSTFA cluster_acylation Acylation with Ethyl Chloroformate LCysteic_S This compound (-SO3H, -COOH, -NH2) TBDMS_Derivative Tri-TBDMS-L-Cysteic Acid (Volatile & Thermally Stable) LCysteic_S->TBDMS_Derivative Reaction at 70-100°C MTBSTFA MTBSTFA MTBSTFA->TBDMS_Derivative LCysteic_A This compound (-SO3H, -COOH, -NH2) Acyl_Derivative Acylated/Esterified this compound (Volatile) LCysteic_A->Acyl_Derivative Aqueous Reaction ECF Ethyl Chloroformate ECF->Acyl_Derivative

Caption: Chemical transformation of this compound during derivatization.

Discussion and Considerations

  • Method Validation: It is imperative to perform a thorough method validation for the chosen derivatization protocol for this compound. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][9]

  • Internal Standard: The use of an appropriate internal standard is crucial for accurate quantification to compensate for variations in derivatization efficiency and injection volume. A stable isotope-labeled this compound would be the ideal internal standard. If unavailable, a structurally similar compound that is not present in the sample, such as norvaline, can be used.

  • Matrix Effects: Biological samples can contain interfering substances. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary to remove matrix components that could interfere with the derivatization or chromatographic analysis.

  • Derivative Stability: The stability of the derivatized this compound should be evaluated to ensure that the sample can be stored for a reasonable period before analysis without significant degradation. TBDMS derivatives are generally known for their higher stability compared to TMS derivatives.[2]

  • Mass Spectral Interpretation: The mass spectrum of the derivatized this compound should be carefully examined to identify characteristic fragment ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity in quantitative analysis. The fragmentation of TBDMS derivatives often involves the loss of a tert-butyl group (M-57).[11][12]

Conclusion

The derivatization of this compound is a necessary step for its analysis by GC-MS. Both silylation with MTBSTFA and acylation with ethyl chloroformate are viable methods. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The provided protocols offer a starting point for method development, which should be followed by rigorous validation to ensure reliable and accurate quantitative results for this compound in research, clinical, and pharmaceutical applications.

References

Protocol for L-Cysteic Acid Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Cysteic acid is a sulfur-containing amino acid that plays a role in various physiological and pathological processes. Accurate and reliable quantification of this compound in plasma is crucial for researchers, scientists, and drug development professionals investigating its role in health and disease. This document provides a detailed protocol for the detection of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Additionally, an alternative High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is presented.

Principle of the Methods

The primary method described is based on direct analysis of this compound in plasma using LC-MS/MS. The workflow involves a straightforward sample preparation procedure consisting of protein precipitation to remove macromolecules, followed by chromatographic separation and detection by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring specific precursor and product ion transitions (Multiple Reaction Monitoring - MRM) for this compound.

An alternative HPLC method involves the pre-column derivatization of this compound with a fluorescent reagent, o-phthalaldehyde (B127526) (OPA), enabling sensitive detection by a fluorescence detector.

I. LC-MS/MS Method for this compound Detection

This method is recommended for its high sensitivity, specificity, and suitability for high-throughput analysis.

Experimental Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is Internal Standard Spiking plasma->is ppt Protein Precipitation (150 µL ice-cold Acetonitrile) is->ppt vortex Vortex (30 sec) ppt->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (13,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Evaporate and Reconstitute (100 µL Mobile Phase A) supernatant->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant hplc_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis plasma Plasma Sample deprotein Protein Precipitation (e.g., Sulfosalicylic Acid) plasma->deprotein centrifuge Centrifugation deprotein->centrifuge supernatant Collect Supernatant centrifuge->supernatant derivatize Pre-column Derivatization (OPA/MPA Reagent) supernatant->derivatize hplc Inject into HPLC derivatize->hplc separation Reversed-Phase Separation hplc->separation detection Fluorescence Detection separation->detection quant Quantification detection->quant

Application Notes and Protocols for the Use of L-Cysteic Acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In quantitative analytical chemistry, particularly in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is crucial for achieving accurate and precise results. An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a constant amount to all samples, calibration standards, and quality controls. Its purpose is to correct for variations in sample preparation, injection volume, and instrument response.[1][2][3] L-Cysteic acid, a stable, non-proteinogenic amino acid, serves as an effective internal standard for the quantification of various acidic analytes in complex biological matrices.[4]

This compound is an oxidized derivative of the amino acid L-cysteine.[5] Due to its sulfonic acid group, it is a highly polar and acidic compound, making it a suitable internal standard for the analysis of other acidic amino acids, taurine (B1682933), and related compounds.[4][6] Its structural similarity to these analytes ensures that it behaves comparably during sample extraction, derivatization (if any), and chromatographic separation, thus providing reliable normalization.

Key Applications

  • Metabolomics: Quantification of acidic metabolites in biological fluids and tissue extracts.

  • Clinical Research: Investigation of metabolic pathways involving sulfur-containing amino acids.

  • Drug Development: Assessing the impact of new chemical entities on amino acid metabolism.

  • Nutritional Science: Studying the metabolism of dietary sulfur-containing amino acids.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C3H7NO5S
Molecular Weight 169.16 g/mol [4]
Appearance White crystalline powder
Solubility Soluble in water
pKa Data not readily available, but expected to be strongly acidic due to the sulfonic acid group.

Experimental Workflow for Quantitative Analysis using this compound as an Internal Standard

A typical workflow for the quantification of an analyte using this compound as an internal standard involves several key steps from sample collection to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Biological Sample Collection (e.g., Plasma, Urine, Tissue) Spiking 2. Spiking with this compound (IS) Sample_Collection->Spiking Extraction 3. Analyte Extraction (e.g., Protein Precipitation, SPE) Spiking->Extraction Derivatization 4. Derivatization (Optional) Extraction->Derivatization Reconstitution 5. Reconstitution in Mobile Phase Derivatization->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Peak_Integration 7. Peak Integration LC_MS_Analysis->Peak_Integration Ratio_Calculation 8. Analyte/IS Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve 9. Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification 10. Analyte Quantification Calibration_Curve->Quantification

Caption: General experimental workflow for analyte quantification using an internal standard.

Detailed Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • This compound Internal Standard Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of deionized water or a suitable buffer (e.g., 0.1% formic acid in water).

    • Store at -20°C.

  • Analyte Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of the analyte of interest.

    • Dissolve in 10 mL of a solvent in which the analyte is soluble and stable.

    • Store at -20°C.

  • Working Standard Solutions for Calibration Curve:

    • Prepare a series of dilutions from the analyte stock solution to create calibration standards at desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

    • The diluent should be a surrogate matrix that mimics the biological sample matrix as closely as possible (e.g., phosphate-buffered saline for plasma).

  • Internal Standard Working Solution (e.g., 10 µg/mL):

    • Dilute the this compound stock solution to a concentration that will result in a robust signal in the analytical system. The final concentration in the sample should be consistent across all samples and standards.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)
  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Add 10 µL of the this compound working solution to each sample, calibration standard, and quality control.

  • Vortex briefly to mix.

  • To precipitate proteins, add 400 µL of ice-cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

LC-MS/MS Method Parameters (Example for Acidic Analytes)

The following are example starting conditions and may require optimization for specific analytes and instrumentation.

ParameterRecommended Condition
LC Column HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase C18 column.
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized to achieve separation of the analyte from matrix components. A typical gradient might start at high organic content for HILIC or high aqueous content for reversed-phase.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode. This compound ionizes well in negative mode.[7]
MS/MS Transitions To be determined by direct infusion of this compound and the analyte of interest.

Method Validation

A comprehensive method validation should be performed to ensure the reliability of the analytical method. Key validation parameters are summarized below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) > 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (Repeatability and Intermediate) Coefficient of Variation (CV) < 15% (< 20% at LLOQ)
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Should be minimal and compensated for by the internal standard.
Stability Analyte and IS should be stable in the biological matrix under storage conditions and during sample processing.

Signaling Pathway and Logical Relationships

While this compound is a metabolite and not directly part of a signaling cascade, its metabolic origin from L-cysteine is a key biochemical relationship. The following diagram illustrates the oxidative pathway from L-cysteine to this compound.

Cysteine Oxidation Pathway Cysteine L-Cysteine Cysteine_Sulfinate L-Cysteine Sulfinic Acid Cysteine->Cysteine_Sulfinate Oxidation Cysteic_Acid This compound Cysteine_Sulfinate->Cysteic_Acid Oxidation Taurine Taurine Cysteine_Sulfinate->Taurine Decarboxylation

Caption: Simplified metabolic pathway of L-cysteine oxidation.

Conclusion

This compound is a valuable tool for quantitative bioanalysis, serving as a reliable internal standard for acidic analytes. Its stability and physicochemical properties allow for effective normalization of experimental variations, leading to accurate and precise quantification. The protocols and guidelines presented here provide a framework for the successful implementation of this compound as an internal standard in various research and development applications. Proper method development and validation are essential to ensure the integrity of the analytical results.

References

L-Cysteic Acid In Vitro Neurotoxicity Assay: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, an oxidized derivative of the amino acid cysteine, is an endogenous excitatory amino acid that can exhibit neurotoxic properties, primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors. This excitotoxic mechanism is implicated in the pathophysiology of various neurodegenerative disorders. Understanding the in vitro neurotoxic profile of this compound is crucial for elucidating disease mechanisms and for the screening of potential neuroprotective agents.

These application notes provide a detailed overview of the methodologies used to assess this compound-induced neurotoxicity in vitro. The protocols outlined below describe common assays for quantifying cell viability and cytotoxicity in neuronal cell cultures exposed to this compound.

Data Presentation

The neurotoxic effects of this compound are cell-type dependent. The following table summarizes the cytotoxic response of different human neuronal cell lines to this compound and its parent compound, L-cysteine, as measured by the Lactate Dehydrogenase (LDH) release assay. Increased LDH release is indicative of cell death.

Cell LineCompoundCytotoxic Response (LDH Release)
SK.N.SH (Neuroblastoma) L-CysteineHigh
This compound Low
TE 671 (Medulloblastoma) L-CysteineLow
This compound High
U-87 MG (Glioblastoma) L-CysteineMedian
This compound Median

This data indicates a differential sensitivity of neuronal cell lines to this compound, highlighting the importance of cell model selection in neurotoxicity studies.

Experimental Workflow

The general workflow for assessing the in vitro neurotoxicity of this compound involves several key steps, from cell culture preparation to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) plate_cells Plate Cells in 96-well plates cell_culture->plate_cells treat_cells Treat Cells with Varying Concentrations plate_cells->treat_cells prepare_lca Prepare this compound Stock Solutions prepare_lca->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate perform_assay Perform Cytotoxicity/Viability Assay (LDH, MTT, Calcein-AM) incubate->perform_assay measure_signal Measure Signal (Absorbance/Fluorescence) perform_assay->measure_signal calculate_results Calculate % Viability/ Cytotoxicity & IC50 measure_signal->calculate_results

Caption: General experimental workflow for this compound in vitro neurotoxicity assessment.

Signaling Pathway

This compound induces neurotoxicity primarily through the activation of NMDA receptors, leading to an excessive influx of calcium ions (Ca²⁺). This triggers a cascade of downstream events culminating in neuronal apoptosis.

signaling_pathway cluster_receptor Receptor Activation cluster_calcium Calcium Influx cluster_downstream Downstream Effects cluster_apoptosis Cellular Outcome lca This compound nmda NMDA Receptor lca->nmda ca_influx Ca²⁺ Influx nmda->ca_influx Activation ros ↑ Reactive Oxygen Species (ROS) ca_influx->ros mito_dys Mitochondrial Dysfunction ca_influx->mito_dys caspase Caspase Activation ros->caspase mito_dys->caspase apoptosis Apoptosis caspase->apoptosis

Caption: this compound-induced excitotoxicity signaling pathway.

Experimental Protocols

Detailed methodologies for commonly used in vitro neurotoxicity assays are provided below.

Cell Culture and Treatment
  • Cell Lines : Human neuroblastoma SH-SY5Y cells are a commonly used model. Other suitable cell lines include PC12 and primary neuronal cultures.

  • Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) is typically used for SH-SY5Y cells.

  • Culture Conditions : Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Plating : Seed cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Allow cells to adhere overnight.

  • Treatment : Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions to achieve the desired final concentrations in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the various concentrations of this compound. Include untreated and vehicle-only controls.

  • Incubation : Incubate the treated cells for a predetermined period, typically 24 to 72 hours.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Reagent Preparation : Prepare the LDH assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.

  • Sample Collection : After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Procedure :

    • Carefully transfer 50 µL of the supernatant from each well to a new clear 96-well plate.

    • Add 50 µL of the prepared LDH assay reagent to each well of the new plate.

    • Incubate the plate in the dark at room temperature for 30-60 minutes.

    • Add 50 µL of a stop solution (often 1M acetic acid) to each well.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cytotoxicity relative to control wells where cells are completely lysed to determine maximum LDH release.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells.

  • Reagent Preparation : Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Assay Procedure :

    • After the treatment incubation, add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate cell viability as a percentage relative to the untreated control cells.

Calcein-AM Cell Viability Assay

This fluorescence-based assay uses a cell-permeable dye that becomes fluorescent upon hydrolysis by esterases in live cells.

  • Reagent Preparation : Prepare a 1-5 mM stock solution of Calcein-AM in anhydrous DMSO. Immediately before use, dilute the stock solution in PBS or culture medium to a working concentration of 1-10 µM.

  • Assay Procedure :

    • After the treatment incubation, carefully remove the culture medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 100 µL of the Calcein-AM working solution to each well.

    • Incubate the plate for 15-30 minutes at 37°C, protected from light.

  • Data Acquisition : Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~490 nm and emission at ~520 nm.

  • Data Analysis : Calculate cell viability as a percentage of the fluorescence of the untreated control cells.

L-Cysteic Acid in Cell Culture: Applications and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid, a stable, oxidized derivative of the amino acid L-cysteine, is emerging as a valuable tool in cell culture applications, particularly in the fields of neuroscience, stem cell biology, and cancer research.[1][2] As an endogenous metabolite, it plays a role in various physiological processes.[1] Its unique properties, including high solubility and stability in culture media, make it an attractive alternative to its precursors, L-cysteine and L-cystine, which can be prone to oxidation and precipitation.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, with a focus on its neuroprotective effects, its role in stem cell differentiation, and its potential as a modulator of cancer cell signaling.

Key Applications of this compound in Cell Culture

This compound's utility in cell culture stems from its biological activities, including its role as a neurotransmitter analogue and a source of sulfur for cellular metabolism.[1]

Neuroprotection and Neuromodulation

This compound has been explored for its neuroprotective properties and its ability to modulate neurotransmitter systems.[1] It acts as an agonist for metabotropic glutamate (B1630785) receptors (mGluRs), which are involved in regulating neuronal excitability and synaptic plasticity. This activity makes this compound a compound of interest for in vitro modeling of neurological diseases and for screening potential neuroprotective agents.

Stem Cell Differentiation

Sulfur-containing amino acids are crucial for the proliferation and differentiation of stem cells. This compound can serve as a stable source of sulfur in differentiation media, potentially influencing the fate of neural stem cells and other progenitor cell lines. Its role in modulating signaling pathways relevant to development makes it a candidate for inclusion in novel differentiation protocols.

Cancer Research

Emerging research indicates that the metabolism of cysteine and its derivatives can be dysregulated in cancer. This compound has shown cytotoxic effects on certain human neuronal cancer cell lines, including neuroblastoma, medulloblastoma, and glioblastoma cells.[2] This suggests a potential application in cancer research for studying cell-type specific toxicities and for investigating signaling pathways involved in cancer cell survival and proliferation.

Quantitative Data Summary

The following tables summarize suggested starting concentrations for this compound and related compounds in various cell culture applications. It is crucial to perform dose-response experiments to determine the optimal concentration for specific cell lines and experimental conditions.

Table 1: Recommended Concentration Ranges for this compound in Cell Culture Applications

ApplicationCell Type (Example)Recommended Starting Concentration RangeNotes
Neuroprotection SH-SY5Y (Neuroblastoma)100 µM - 1 mMBased on neuroprotective concentrations of L-cysteine and related compounds. Optimization is critical.
Stem Cell Differentiation Neural Stem Cells (NSCs)50 µM - 500 µMTo be used as a supplement in basal differentiation media. The optimal concentration will depend on the specific lineage.
mGluR Activation HEK293 (mGluR expressing)10 µM - 100 µMEffective concentrations for mGluR agonism are typically in the low micromolar range.
Cytotoxicity Screening Glioblastoma cell lines100 µM - 2 mMToxicity has been observed in some neuronal cancer cell lines; a broad range should be tested to determine IC50.[2]

Table 2: Comparative Concentrations of Cysteine Derivatives in Standard Cell Culture Media

CompoundMedium (Example)Typical Concentration
L-CystineDMEM~200 µM
L-CystineRPMI-1640~200 µM
L-CysteineHam's F-12~100 µM

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro Neuroprotection Assay Using this compound

This protocol is designed to assess the neuroprotective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.

1. Materials:

  • Neuronal cell line (e.g., SH-SY5Y)
  • Complete culture medium (e.g., DMEM with 10% FBS)
  • This compound monohydrate (sterile, stock solution in water or PBS)
  • Oxidative stress-inducing agent (e.g., Hydrogen peroxide, H₂O₂)
  • Phosphate-buffered saline (PBS)
  • 96-well cell culture plates
  • Cell viability assay kit (e.g., MTT, PrestoBlue)
  • Plate reader

2. Experimental Workflow:

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Assessment seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with this compound (various concentrations) for 2h incubate1->pretreat induce Induce oxidative stress with H2O2 for 24h pretreat->induce viability Assess cell viability using MTT assay induce->viability read Measure absorbance at 570 nm viability->read G cluster_0 NSC Culture cluster_1 Differentiation cluster_2 Analysis seed Plate NSCs on coated plates in proliferation medium proliferate Expand NSCs to desired confluency seed->proliferate induce Switch to differentiation medium +/- this compound proliferate->induce differentiate Culture for 7-14 days, changing medium every 2-3 days induce->differentiate fix Fix and immunostain for neuronal and glial markers differentiate->fix image Image and quantify differentiated cells fix->image G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular LCA This compound mGluR mGluR LCA->mGluR Gq Gq mGluR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC

References

L-Cysteic Acid in Peptide Synthesis: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

L-Cysteic acid (Cya), the fully oxidized form of L-cysteine, is a unique amino acid increasingly utilized in peptide science for its distinct physicochemical properties. Its sulfonic acid side chain (pKa ≈ -2) is strongly acidic and exists as a negatively charged sulfonate group at physiological pH[1]. This feature makes it a valuable tool in designing peptides with specific structural and functional characteristics.

Key Applications:

  • Phosphorylation Mimic: The anionic and tetrahedral nature of the sulfonate group makes this compound an excellent and stable mimic for phosphoserine (pSer) and phosphothreonine (pThr) residues in peptides.[2] This is particularly useful for studying signaling pathways and protein-protein interactions that are regulated by phosphorylation, as Cya-containing peptides are resistant to phosphatases.

  • Enhanced Solubility: The introduction of the highly polar and permanently charged sulfonate group can significantly enhance the aqueous solubility of hydrophobic peptides, which is a common challenge in peptide drug development.

  • Structural Constraint: The bulky, charged side chain can influence peptide conformation. It can promote α-helical structures when positioned near the N-terminus due to favorable interactions with the helix dipole.[1]

  • Biomarker of Oxidative Stress: As an irreversible oxidative post-translational modification, the presence of this compound in proteins can serve as a biomarker for oxidative damage.[1]

Challenges in Synthesis:

The direct incorporation of Fmoc-Cya(SO₃H)-OH into Solid-Phase Peptide Synthesis (SPPS) is challenging. The highly acidic and unprotected sulfonic acid group can lead to several issues:

  • Poor Solubility: The unprotected amino acid has poor solubility in standard SPPS solvents like Dimethylformamide (DMF).

  • Low Coupling Efficiency: The strong negative charge can interfere with standard coupling reactions.

  • Side Reactions: The sulfonic acid group can cause undesired side reactions during synthesis and cleavage steps.[3]

To overcome these challenges, two primary strategies are employed: direct coupling of a modified Cya derivative or, more commonly, post-synthetic oxidation of a protected cysteine residue.

Synthetic Strategies & Protocols

The most reliable and widely used method for preparing peptides containing this compound is the post-synthetic, on-resin oxidation of a cysteine-containing precursor peptide. This approach avoids the difficulties of handling and coupling this compound directly.

Strategy 1: On-Resin Oxidation of Cysteine (Recommended)

This strategy involves synthesizing the peptide using a standard Fmoc-protected cysteine derivative, followed by an on-resin oxidation step to convert the cysteine residue to this compound before cleavage from the solid support.

Synthesis_Strategy cluster_SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) cluster_Oxidation On-Resin Modification cluster_Final Cleavage & Purification Resin 1. Start with Resin (e.g., Rink Amide) Swell 2. Swell Resin (DMF) Resin->Swell Elongation 3. Peptide Elongation (Iterative Coupling & Deprotection) Swell->Elongation IncorpCys 4. Incorporate Fmoc-Cys(Trt)-OH Elongation->IncorpCys At desired position FullPeptide 5. Synthesize Full Peptide Sequence Elongation->FullPeptide After final AA IncorpCys->Elongation DeprotectCys 6. Selective Cys(Trt) Deprotection (TFA/TIS/DCM) FullPeptide->DeprotectCys Oxidation 7. Oxidation to Cysteic Acid (e.g., Performic Acid) DeprotectCys->Oxidation Cleavage 8. Global Deprotection & Cleavage (TFA Cocktail) Oxidation->Cleavage Purification 9. Purification (RP-HPLC) Cleavage->Purification Analysis 10. Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Caption: Workflow for SPPS of this compound peptides via on-resin oxidation.

This protocol details the synthesis of a Cya-containing peptide on a 0.1 mmol scale using a Rink Amide resin.

1. Materials & Reagents:

  • Resin: Rink Amide MBHA resin (loading capacity: 0.5-0.8 mmol/g).

  • Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Boc, tBu, Pbf). Fmoc-Cys(Trt)-OH is used for the cysteine position.

  • Solvents: DMF (Peptide synthesis grade, amine-free), Dichloromethane (DCM).

  • Coupling Reagents: HBTU/HOBt or HATU.

  • Base: Diisopropylethylamine (DIEA).

  • Deprotection: 20% Piperidine in DMF (v/v).

  • Oxidizing Agent: Performic acid, freshly prepared by mixing 9 parts formic acid with 1 part 30% hydrogen peroxide (H₂O₂).

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O.

2. Peptide Synthesis (SPPS):

  • Resin Swelling: Swell ~200 mg of Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine/DMF solution for 15 minutes. Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIEA (8 eq.) for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor coupling completion with a Kaiser test.

    • Wash the resin with DMF (5x).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Cys(Trt)-OH at the desired position.

3. On-Resin Oxidation:

  • Final N-terminal Fmoc Removal: After coupling the final amino acid, remove the N-terminal Fmoc group as described in step 2.

  • Cysteine Side-Chain Deprotection: Wash the resin with DCM. Treat the resin with a solution of 1% TFA and 5% TIS in DCM for 2 minutes. Repeat this step 5-6 times to selectively remove the Trityl (Trt) group from the cysteine side chain. Wash thoroughly with DCM, followed by DMF.

  • Oxidation:

    • Wash the resin with formic acid.

    • Add the freshly prepared performic acid solution to the resin.

    • Agitate the reaction at room temperature for 2 hours.

    • Drain the oxidizing solution and wash the resin extensively with DMF (5x) and DCM (5x). Dry the resin under vacuum.

4. Cleavage and Deprotection:

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin (~10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

5. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final product by LC-MS and/or MALDI-TOF mass spectrometry.

Data Presentation

The success of the synthesis can be quantified at various stages. The following tables provide an example of expected outcomes and a comparison of synthetic strategies.

Table 1: Representative Yield and Purity Data for a Model Cya-Peptide

Parameter Value Method of Determination
Crude Peptide Yield 75 - 85% Gravimetric analysis
Purity (Crude) 50 - 65% RP-HPLC at 220 nm
Purified Peptide Yield 20 - 30% Gravimetric analysis post-HPLC
Purity (Final) > 98% RP-HPLC at 220 nm
Expected Mass (M+H)⁺ Calculated Value Mass Spectrometry

| Observed Mass (M+H)⁺ | Matches Calculation | Mass Spectrometry |

Table 2: Comparison of Synthetic Strategies for Cya-Peptide Synthesis

Strategy Key Intermediate Advantages Disadvantages Typical Purity (Crude)
On-Resin Oxidation Fmoc-Cys(Trt)-OH High coupling efficiency; reliable; avoids handling Cya-monomer; uses common reagents.[1][4] Requires extra on-resin steps (deprotection, oxidation). 50 - 65%
Direct Coupling Fmoc-Cya(SO₃⁻)-TBA⁺ Fewer synthetic steps on-resin. Poor solubility of monomer; potential for low coupling yields; side reactions from unprotected sulfonate group.[3] 20 - 40%

| Post-Cleavage Oxidation | Cys-containing peptide | Can be useful if on-resin oxidation is inefficient. | Difficult to control; potential for side-product formation in solution; requires additional purification. | Variable |

TBA⁺: Tetrabutylammonium salt, used to improve solubility.

Visualization of Key Concepts

The primary difficulty in incorporating this compound stems from its side chain. This diagram illustrates the problem and the common solution.

Challenge_Solution cluster_problem cluster_solution Problem Challenge: Direct SPPS with this compound Solubility Poor Solubility of Fmoc-Cya(SO3H)-OH Problem->Solubility Coupling Inefficient Coupling (Charge Repulsion) Problem->Coupling SideRxns Side Reactions (Unprotected Sulfonic Acid) Problem->SideRxns Solution Solution: Post-Synthetic Oxidation HighPurity Achieve High Purity and Yield Solution->HighPurity StdCys Use Standard Fmoc-Cys(Trt)-OH StdCys->Solution OnResinOx Perform On-Resin Oxidation OnResinOx->Solution

Caption: Overcoming challenges in this compound peptide synthesis.

References

Application Notes and Protocols for the Paired Electrosynthesis of L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the paired electrochemical synthesis of L-cysteic acid from L-cystine. This method offers a high-yield, high-purity, and cost-effective alternative to traditional chemical oxidation methods by simultaneously producing valuable L-cysteine at the cathode.[1][2]

Principle and Advantages

Paired electrolysis is an electrochemical strategy that utilizes both the anodic and cathodic reactions to synthesize desired products from a single starting material or different starting materials in a divided or undivided cell. In this application, L-cystine is reduced to L-cysteine at the cathode and oxidized to this compound at the anode in a divided H-style electrolytic cell.[1][3]

The key advantages of this process include:

  • High Efficiency: The total current efficiency can exceed 180% because both electrode reactions are productive.[1][2][4]

  • High Yield and Purity: Both L-cysteine and this compound can be obtained with yields exceeding 90% and purities greater than 98%.[1][2][4]

  • Cost-Effectiveness: The simultaneous production of two valuable chemicals significantly reduces production costs.[1]

  • Milder Reaction Conditions: Electrochemical synthesis often requires less harsh conditions compared to traditional chemical methods.

Reaction Mechanism

In the paired electrolysis of L-cystine, two distinct reactions occur in the separate compartments of the electrolytic cell.

  • Cathodic Reduction: In the catholyte, typically a solution of L-cystine in hydrochloric acid, L-cystine is electrochemically reduced to L-cysteine.[1][5]

  • Anodic Oxidation: In the anolyte, containing L-cystine dissolved in hydrobromic acid, bromide ions are oxidized at the anode to form bromine (Br₂).[1] This electro-generated bromine then acts as a homogeneous redox mediator, rapidly and quantitatively oxidizing L-cystine to this compound and regenerating bromide ions in the process.[1][5][6] This is described as a typical EC (electrochemical-chemical) catalytic process.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from reported studies on the paired electrolysis of L-cystine.

ParameterValueConditionsReference
This compound Yield > 90%Current Density: 7 A/dm², L-Cystine: 0.6 mol/dm³, Temp: 40°C[1]
~60%Graphite (B72142) cathode, DSA anode[5][6]
L-Cysteine Yield > 90%Current Density: 7 A/dm², L-Cystine: 0.6 mol/dm³, Temp: 40°C[1]
> 80%Graphite cathode, DSA anode[5][6]
This compound Purity > 98%Not specified[1][2][4]
L-Cysteine Purity > 98%Not specified[1][2][4]
Total Current Efficiency > 180%Current Density: 7 A/dm², L-Cystine: 0.6 mol/dm³[1][2][4]
Optimal Current Density 7 A/dm²For maximum current efficiency[1][2][4]
Optimal L-Cystine Conc. 0.6 mol/dm³For maximum current efficiency[1][2][4]
Reaction Temperature 40°CNot specified as optimal, but used in protocol[1]

Experimental Workflow and Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the paired electrolysis process.

G cluster_prep Preparation cluster_electrolysis Electrolysis cluster_workup Work-up cluster_products Final Products A Prepare 0.6 M L-Cystine in HCl (Catholyte) C H-style Electrolytic Cell (Graphite Electrodes) A->C B Prepare 0.6 M L-Cystine in HBr (Anolyte) B->C D Set Current Density (7 A/dm²) C->D E Set Temperature (40°C) D->E F Circulate Electrolytes E->F G Constant Current Electrolysis F->G H Condense Solutions (Vacuum Distillation) G->H I Recover HCl and HBr H->I J Crystallize Products H->J K Wash Crystals J->K L Dry Products K->L M L-Cysteine L->M N This compound L->N

Caption: Experimental workflow for paired electrolysis.

G cluster_cathode Cathode Compartment cluster_anode Anode Compartment Cathode Cathode (-) (Graphite) L_Cystine_cat L-Cystine Power_Supply Power Supply Cathode->Power_Supply L_Cysteine L-Cysteine L_Cystine_cat->L_Cysteine + 2H⁺ + 2e⁻ (Reduction) Anode Anode (+) (Graphite) Br_minus 2Br⁻ Br2 Br₂ Br_minus->Br2 - 2e⁻ (Oxidation) L_Cystine_an L-Cystine Br2->L_Cystine_an + 5H₂O L_Cysteic_Acid This compound L_Cystine_an->L_Cysteic_Acid + 10H⁺ + 10Br⁻ Power_Supply->Anode

Caption: Reaction scheme at the electrodes.

Detailed Experimental Protocol

This protocol is based on the successful synthesis reported by Wang and Zhao (2004).[1]

5.1. Materials and Equipment

  • L-Cystine (purity > 98%)

  • Hydrochloric acid (HCl), analytical grade

  • Hydrobromic acid (HBr), analytical grade

  • H-style electrolytic cell with two compartments separated by a membrane

  • Graphite electrodes

  • DC power supply (potentiostat/galvanostat)

  • Magnetic pumps and tubing for circulation

  • Heating mantle or water bath for temperature control

  • Vacuum distillation apparatus

  • Crystallization dishes

  • Filtration apparatus

  • Drying oven

5.2. Preparation of Electrolytes

  • Catholyte: Prepare a 0.6 mol/dm³ solution of L-cystine by dissolving the appropriate amount of L-cystine in hydrochloric acid.

  • Anolyte: Prepare a 0.6 mol/dm³ solution of L-cystine by dissolving the appropriate amount of L-cystine in hydrobromic acid.

5.3. Electrolysis Procedure

  • Assemble the H-style electrolytic cell, ensuring the graphite electrodes are properly placed in their respective compartments.

  • Pour the prepared catholyte into the cathodic cell and the anolyte into the anodic cell.

  • Connect the magnetic pumps to circulate the electrolytes continuously through their respective compartments.

  • Maintain the temperature of the electrolytic cell at 40°C using a water bath or heating mantle.

  • Connect the graphite electrodes to the DC power supply.

  • Apply a constant current density of 7 A/dm².

  • Continue the electrolysis. The end of the reaction can be monitored by changes in the optical activity of the electrolyte or by the appearance of a yellow color in the anolyte, which indicates the presence of excess bromine after all the L-cystine has been consumed.[1]

5.4. Product Isolation and Purification

  • After the electrolysis is complete, turn off the power supply and stop the circulation pumps.

  • Combine the solutions from the anodic and cathodic cells separately.

  • Condense the solutions using vacuum distillation. During this process, hydrochloric and hydrobromic acids can be recovered.

  • The remaining solids after distillation are the crude products, L-cysteine from the catholyte and this compound from the anolyte.

  • Wash the crude products with a suitable solvent to remove any remaining impurities.

  • Recrystallize the washed products to achieve high purity.

  • Dry the purified crystals of L-cysteine and this compound in a drying oven at an appropriate temperature.

Safety Precautions

  • Handle hydrochloric acid and hydrobromic acid with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Bromine, which is generated in situ, is toxic and corrosive. Ensure the apparatus is well-sealed and ventilation is adequate.

  • The electrolysis process generates hydrogen gas at the cathode, which is flammable. Ensure the area is free from ignition sources.

By following these protocols, researchers can effectively synthesize this compound and L-cysteine with high efficiency and purity, leveraging the benefits of paired electrolysis for fine chemical production.

References

Application Notes and Protocols for L-Cysteic Acid Quantification via Performic Acid Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of cysteine and its disulfide form, cystine, is crucial in various fields, including nutrition science, pharmaceutical development, and clinical research. Cysteine residues in proteins are susceptible to degradation during standard acid hydrolysis procedures, leading to inaccurate quantification. Performic acid oxidation is a robust and widely accepted method to overcome this limitation. This pre-hydrolysis treatment quantitatively converts both cysteine and cystine to the stable derivative, L-cysteic acid, which can then be reliably quantified using standard amino acid analysis techniques.[1][2]

These application notes provide a detailed protocol for the performic acid oxidation of protein and peptide samples, followed by the quantification of this compound. The described methodologies are based on established procedures, including modifications of the AOAC Official Method 994.12, and are suitable for a range of sample matrices.[2]

Principle of the Method

The core principle of this method involves the oxidation of the thiol group of cysteine and the disulfide bond of cystine with performic acid (CH₂O₃). This reaction yields the highly stable sulfonic acid derivative, cysteic acid. Methionine is also oxidized to methionine sulfone.[1][2] These oxidized forms are stable to subsequent acid hydrolysis, which cleaves the peptide bonds to release the individual amino acids. The resulting this compound is then quantified, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with either pre-column or post-column derivatization for detection.[1]

Key Applications

  • Nutritional Analysis: Accurate determination of the cysteine/cystine content in food and animal feed is essential for assessing protein quality and nutritional value.[1][3][4]

  • Pharmaceutical and Biopharmaceutical Analysis: Quantification of cysteine is critical for protein and peptide characterization, stability studies, and formulation development in the pharmaceutical industry.

  • Clinical Research: Monitoring levels of cysteine and related metabolites is important in various physiological and pathological studies.

Experimental Workflow

The overall experimental workflow for the quantification of this compound using performic acid oxidation is depicted below.

experimental_workflow sample_prep Sample Preparation (Grinding/Homogenization) oxidation Performic Acid Oxidation sample_prep->oxidation Protein/Peptide Sample neutralization Neutralization of Excess Performic Acid oxidation->neutralization hydrolysis Acid Hydrolysis (6N HCl) neutralization->hydrolysis derivatization Derivatization (Pre- or Post-column) hydrolysis->derivatization analysis HPLC/UPLC Analysis derivatization->analysis quantification Quantification of This compound analysis->quantification

Caption: Overall experimental workflow for this compound quantification.

Detailed Experimental Protocols

Protocol 1: Performic Acid Oxidation of Protein/Peptide Samples (Based on AOAC 994.12)

1. Reagent Preparation:

  • Performic Acid Reagent: In a fume hood, mix 9 volumes of 88% formic acid with 1 volume of 30% hydrogen peroxide. Let the mixture stand at room temperature for 1 hour, then cool in an ice bath before use. Prepare this reagent fresh daily.

  • 6N Hydrochloric Acid (HCl): Slowly add concentrated HCl to an equal volume of deionized water under cooling.

  • Neutralization Reagent: Prepare a solution of sodium metabisulfite (B1197395) or use hydrobromic acid (HBr) for neutralization.

2. Oxidation Procedure:

  • Weigh a sample containing approximately 10-20 mg of protein into a hydrolysis tube.

  • Add a known amount of an internal standard (e.g., norleucine) if desired.

  • Cool the tube in an ice bath for 30 minutes.

  • Add 2 mL of the freshly prepared, chilled performic acid reagent to the sample.

  • Seal the tube and incubate in an ice bath at 0-4°C for 16 hours (overnight).

3. Neutralization and Hydrolysis:

  • After incubation, add the neutralization reagent dropwise to decompose the excess performic acid. The disappearance of the yellow color indicates complete neutralization.

  • Add 3 mL of 6N HCl to the tube.

  • Flush the tube with nitrogen gas, seal it, and place it in an oven or heating block at 110°C for 24 hours for complete hydrolysis.

  • After hydrolysis, cool the tube and open it carefully.

  • Filter or centrifuge the hydrolysate to remove any particulate matter.

  • The sample is now ready for derivatization and HPLC/UPLC analysis.

Protocol 2: HPLC Quantification of this compound (Example with Pre-column Derivatization)

This protocol provides a general guideline. Specific conditions may need to be optimized based on the HPLC system and derivatization chemistry used.

1. Derivatization:

  • Common pre-column derivatization reagents include o-phthalaldehyde (B127526) (OPA) for primary amines and fluorenylmethyloxycarbonyl chloride (FMOC-Cl) for both primary and secondary amines. Follow the manufacturer's instructions for the chosen derivatization kit.

2. HPLC Conditions:

ParameterSetting
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer), pH adjusted
Mobile Phase B Acetonitrile or Methanol
Gradient A suitable gradient from a low to high percentage of Mobile Phase B to elute all amino acids.
Flow Rate Typically 0.8 - 1.2 mL/min
Column Temperature 30 - 40°C
Detection Fluorescence or UV detector, depending on the derivatization reagent
Injection Volume 10 - 20 µL

3. Quantification:

  • Prepare a standard curve of this compound of known concentrations.

  • Analyze the standards and samples under the same HPLC conditions.

  • Quantify the this compound in the samples by comparing the peak area to the standard curve.

Quantitative Data

The following tables summarize typical quantitative data obtained using the performic acid oxidation method for this compound quantification.

Table 1: Linearity of this compound Quantification

Concentration Range (µmol/L)Correlation Coefficient (r²)Reference
2.5 - 100> 0.999[1]
5 - 250 (pmol on column)0.99[5]

Table 2: Precision of this compound Quantification in Animal Feed

SampleMean Cysteic Acid (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)Reference
Broiler Finisher0.453.56.8AOAC 994.12
Poultry Feed0.384.27.5AOAC 994.12

Table 3: Recovery of Cysteic Acid from Different Matrices

MatrixSpike LevelAverage Recovery (%)Reference
Animal Feed-96 ± 3 (for methionine to sulfone)[6]
Freshwater Species-Relative percent difference between duplicates: 15.1 ± 11.1%[5]

Signaling Pathways and Logical Relationships

The chemical transformation of cysteine to cysteic acid via performic acid oxidation is a key step in this analytical method.

chemical_reaction cysteine L-Cysteine (-CH₂-SH) cysteic_acid This compound (-CH₂-SO₃H) cysteine->cysteic_acid Oxidation cystine L-Cystine (-CH₂-S-S-CH₂-) cystine->cysteic_acid Oxidation performic_acid Performic Acid (CH₂O₃) performic_acid->cysteic_acid

Caption: Oxidation of L-cysteine and L-cystine to this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cysteic acid peak Incomplete oxidation.Ensure the performic acid reagent is freshly prepared and properly chilled. Verify the incubation time and temperature.
Degradation of cysteic acid.Avoid excessive heat or prolonged exposure to strong alkaline conditions after hydrolysis.
Incomplete hydrolysis.Ensure the use of 6N HCl and the correct hydrolysis time and temperature (110°C for 24 hours).
Poor peak shape for cysteic acid Suboptimal HPLC conditions.Optimize the mobile phase composition, pH, and gradient. Consider a different column chemistry if necessary.
Co-elution with other compounds.Adjust the HPLC gradient to improve separation.
Inaccurate quantification Matrix effects from the sample.Use matrix-matched standards for calibration. Perform a standard addition experiment to assess and correct for matrix effects.
Degradation of other amino acids.Be aware that performic acid oxidation can lead to the complete loss of tryptophan and can affect tyrosine. Use a separate hydrolysis method (e.g., alkaline hydrolysis) for tryptophan quantification.
Inconsistent derivatization.Ensure precise and consistent addition of derivatization reagents. Use an autosampler for better reproducibility.
Variability between replicates Sample inhomogeneity.Ensure the sample is finely ground and thoroughly homogenized before weighing.
Inconsistent sample handling.Maintain consistent timing and temperature control throughout the oxidation and hydrolysis steps.

Conclusion

The performic acid oxidation method is a reliable and essential tool for the accurate quantification of L-cysteine and L-cystine in a variety of sample types. By converting these labile amino acids to the stable this compound derivative prior to hydrolysis, this method overcomes the inherent challenges of direct amino acid analysis. Careful attention to the detailed protocols and troubleshooting guidelines presented in these application notes will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results for their specific applications.

References

Application Notes and Protocols for Monoclonal Antibody Production for L-Cysteic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cysteic acid (L-CA) is a non-proteinogenic amino acid formed by the oxidation of L-cysteine residues in proteins. Its presence can be an indicator of oxidative stress and has been implicated in various pathological conditions. Accurate detection and quantification of L-CA are crucial for research into oxidative damage and for the development of diagnostics and therapeutics. This document provides a detailed guide to the production of monoclonal antibodies (mAbs) specific for this compound and their application in immunoassays.

This compound is a small molecule, or hapten, and is not immunogenic on its own. Therefore, a key step in producing antibodies against it is to conjugate it to a larger carrier protein, which will elicit a robust immune response. The following protocols detail the entire workflow from antigen preparation to antibody characterization.

Experimental Workflow Overview

The overall process for generating monoclonal antibodies against this compound involves several key stages: preparation of the immunogen, immunization of mice, generation of hybridomas, screening for positive clones, and finally, the production and characterization of the monoclonal antibody.

Monoclonal_Antibody_Production_Workflow cluster_Antigen_Prep Antigen Preparation cluster_Immunization Immunization cluster_Hybridoma Hybridoma Technology cluster_Screening Screening & Selection cluster_Production Antibody Production & Purification LCA This compound (Hapten) Conjugation Hapten-Carrier Conjugation (EDC/NHS) LCA->Conjugation Carrier Carrier Protein (KLH) Carrier->Conjugation Immunogen L-CA-KLH Immunogen Conjugation->Immunogen Mouse Immunize Mouse Immunogen->Mouse Spleen Isolate Splenocytes Mouse->Spleen Fusion Cell Fusion (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT HAT Selection Fusion->HAT Hybridomas Hybridoma Clones HAT->Hybridomas ELISA ELISA Screening (L-CA-BSA coated plates) Hybridomas->ELISA Positive Isolate Positive Clones ELISA->Positive Cloning Subcloning Positive->Cloning Expansion Hybridoma Expansion Cloning->Expansion Production In Vitro/In Vivo Production Expansion->Production Purification Protein A/G Purification Production->Purification mAb Purified Anti-L-CA mAb Purification->mAb

Figure 1: Overall workflow for anti-L-Cysteic acid monoclonal antibody production.

Quantitative Data Summary

The following tables present representative data for a successfully developed anti-L-Cysteic acid monoclonal antibody. This data is illustrative and serves as a benchmark for the expected performance of the antibodies generated using the protocols herein.

Table 1: Monoclonal Antibody Affinity and Kinetics

Monoclonal Antibody CloneAntigenKon (1/Ms)Koff (1/s)KD (M)
L-CA-mAb-1This compound-BSA1.5 x 1052.3 x 10-41.5 x 10-9
L-CA-mAb-2This compound-BSA2.1 x 1055.0 x 10-42.4 x 10-9

Kon: Association rate constant; Koff: Dissociation rate constant; KD: Equilibrium dissociation constant.

Table 2: Monoclonal Antibody Specificity (Cross-Reactivity)

Compound% Cross-Reactivity (L-CA-mAb-1)
This compound 100
L-Cysteine< 0.1
L-Cysteine Sulfinic Acid1.2
L-Aspartic Acid< 0.5
L-Glutamic Acid< 0.5
Taurine< 0.1

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Table 3: Immunoassay Performance

Immunoassay TypeMonoclonal AntibodyLimit of Detection (LOD)Linear Range
Competitive ELISAL-CA-mAb-10.5 ng/mL1 - 50 ng/mL

Experimental Protocols

Protocol 1: Preparation of this compound-Carrier Protein Conjugates

This compound must be covalently linked to a carrier protein to become immunogenic. Keyhole Limpet Hemocyanin (KLH) is used for immunization, and Bovine Serum Albumin (BSA) is used for screening to prevent the selection of anti-carrier antibodies. The carbodiimide (B86325) reaction is a common method for this conjugation.[1]

Materials:

  • This compound (L-CA)

  • Keyhole Limpet Hemocyanin (KLH)

  • Bovine Serum Albumin (BSA)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Dissolve 10 mg of this compound, 15 mg of NHS, and 25 mg of EDC in 1 mL of DMF.

  • Incubate the mixture at room temperature for 4 hours with gentle stirring to activate the carboxyl group of L-CA.

  • In a separate tube, dissolve 10 mg of KLH (for immunogen) or BSA (for screening antigen) in 5 mL of PBS.

  • Slowly add the activated L-CA solution dropwise to the carrier protein solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • To remove unreacted reagents, dialyze the conjugate solution against PBS (3 changes of 1L each) at 4°C for 48 hours.

  • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

  • Confirm the conjugation using techniques like MALDI-TOF mass spectrometry to determine the hapten-to-carrier ratio.[2] A successful conjugation should yield a hapten density of 10-20 L-CA molecules per carrier protein molecule.

  • Store the conjugates at -20°C until use.

Protocol 2: Immunization of Mice

Materials:

  • L-CA-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • 6-8 week old BALB/c mice

  • Syringes and needles

Procedure:

  • Prepare the primary immunization emulsion by mixing 100 µg of L-CA-KLH immunogen with an equal volume of Freund's Complete Adjuvant to a final volume of 200 µL per mouse. Emulsify by repeatedly drawing the mixture through a syringe until a stable, thick emulsion is formed.

  • Inject each mouse intraperitoneally (IP) with 200 µL of the emulsion on day 0.

  • For booster immunizations, prepare an emulsion of 50 µg of L-CA-KLH in Freund's Incomplete Adjuvant (200 µL total volume per mouse).

  • Administer booster injections on days 21 and 42.

  • On day 49, collect a small blood sample from the tail vein to test the antibody titer using an indirect ELISA with L-CA-BSA as the coating antigen.

  • Select the mouse with the highest antibody titer and administer a final booster injection of 50 µg of L-CA-KLH in PBS (without adjuvant) three days before cell fusion.

Protocol 3: Hybridoma Production and Selection

This protocol is based on the well-established hybridoma technology.[3][4]

Materials:

  • Sp2/0-Ag14 myeloma cells

  • RPMI-1640 medium supplemented with 20% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Polyethylene glycol (PEG) 1500

  • HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium

  • HT (Hypoxanthine-Thymidine) medium

  • 96-well cell culture plates

Procedure:

  • Euthanize the immunized mouse and aseptically remove the spleen.

  • Prepare a single-cell suspension of splenocytes in RPMI-1640 medium.

  • Wash the splenocytes and Sp2/0 myeloma cells separately with serum-free RPMI-1640.

  • Mix the splenocytes and myeloma cells at a ratio of 5:1.

  • Centrifuge the cell mixture and discard the supernatant.

  • Gently resuspend the cell pellet and add 1 mL of pre-warmed PEG 1500 dropwise over 1 minute while gently stirring the cells.

  • Allow the fusion to proceed for 1 minute, then slowly add 10 mL of serum-free RPMI-1640 over 5 minutes.

  • Centrifuge the cells, discard the supernatant, and gently resuspend the cell pellet in HAT medium.

  • Plate the cells into 96-well plates and incubate at 37°C in a 5% CO2 incubator.

  • After 7-10 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-L-CA antibodies using an indirect ELISA.

  • Transfer positive hybridoma colonies to HT medium and then to regular culture medium.

  • Subclone the positive hybridomas by limiting dilution to ensure monoclonality.

Protocol 4: ELISA Screening for Anti-L-Cysteic Acid Antibodies

An indirect ELISA is used to screen for hybridomas producing antibodies that bind to this compound.[5] To avoid selecting for antibodies against the carrier protein, the screening antigen (L-CA-BSA) uses a different carrier than the immunizing antigen (L-CA-KLH).[6]

ELISA_Screening_Workflow cluster_Coating 1. Antigen Coating cluster_Blocking 2. Blocking cluster_Incubation 3. Primary Antibody Incubation cluster_Secondary 4. Secondary Antibody Incubation cluster_Detection 5. Detection Coat Coat plate with L-CA-BSA Block Block with BSA or non-fat milk Coat->Block Wash Add_Supernatant Add hybridoma supernatant Block->Add_Supernatant Wash Add_Secondary Add HRP-conjugated anti-mouse IgG Add_Supernatant->Add_Secondary Wash Add_Substrate Add TMB substrate Add_Secondary->Add_Substrate Wash Stop_Reaction Stop with acid Add_Substrate->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance

Figure 2: Workflow for ELISA screening of anti-L-Cysteic acid antibodies.

Materials:

  • L-CA-BSA conjugate

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Hybridoma culture supernatants

  • HRP-conjugated goat anti-mouse IgG secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

Procedure:

  • Dilute the L-CA-BSA conjugate to 1-5 µg/mL in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of hybridoma supernatant to each well and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of diluted HRP-conjugated goat anti-mouse IgG to each well and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader. Wells with a signal significantly higher than the negative control are considered positive.

Protocol 5: Monoclonal Antibody Production and Purification

In Vitro Production:

  • Expand the selected hybridoma clones in larger culture flasks.

  • Gradually adapt the cells to a serum-free medium to simplify the purification process.

  • Collect the culture supernatant containing the secreted monoclonal antibodies.

In Vivo Production (Ascites):

  • Prime BALB/c mice with an intraperitoneal injection of 0.5 mL of pristane.

  • After 1-2 weeks, inject 1-5 x 106 hybridoma cells intraperitoneally.

  • Collect the ascites fluid, which contains a high concentration of the monoclonal antibody, after 1-2 weeks.

Purification:

  • Clarify the hybridoma supernatant or ascites fluid by centrifugation.

  • Purify the monoclonal antibody using Protein A or Protein G affinity chromatography according to the manufacturer's instructions.

  • Elute the bound antibody and dialyze against PBS.

  • Determine the concentration and purity of the antibody using UV spectroscopy and SDS-PAGE.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the development of high-affinity, specific monoclonal antibodies against this compound. These antibodies can serve as valuable reagents for the development of sensitive and specific immunoassays for the detection and quantification of this important biomarker of oxidative stress. The successful generation of these antibodies will enable further research into the role of this compound in health and disease and may lead to the development of novel diagnostic tools.

References

Application Notes and Protocols: ELISA for Protein-Bound L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid, an oxidation product of cysteine residues in proteins, is an emerging biomarker for oxidative stress. The irreversible oxidation of cysteine to cysteic acid can lead to changes in protein structure and function, and its accumulation has been implicated in various pathological conditions, including neurodegenerative diseases, atherosclerosis, and diabetes. The ability to accurately quantify protein-bound this compound is crucial for understanding the role of oxidative stress in disease and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the quantification of protein-bound this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This immunoassay format is well-suited for the detection of small molecules like modified amino acids within a complex biological sample.

Principle of the Assay

The competitive ELISA for protein-bound this compound is based on the competition between free this compound in a sample and a labeled this compound conjugate for a limited number of binding sites on a specific anti-L-cysteic acid antibody. In this proposed assay, a synthetic peptide containing this compound is coated onto the microplate wells. The protein samples are first hydrolyzed to release the constituent amino acids. The hydrolysate, containing this compound, is then mixed with a specific primary antibody and added to the coated wells. The this compound in the sample competes with the coated peptide for binding to the antibody. A subsequent incubation with an enzyme-conjugated secondary antibody, followed by the addition of a substrate, produces a colorimetric signal. The intensity of the signal is inversely proportional to the concentration of this compound in the sample.

Signaling Pathway: Formation of Protein-Bound this compound

Under conditions of oxidative stress, reactive oxygen species (ROS) are generated, which can lead to the oxidation of susceptible amino acid residues in proteins. Cysteine is particularly vulnerable to oxidation. The thiol group of cysteine can undergo a series of oxidation reactions, ultimately leading to the formation of the stable and irreversible product, this compound.

Oxidative Stress-Induced Formation of Protein-Bound this compound Oxidative_Stress Oxidative Stress (e.g., H₂O₂, •OH) Protein_Cysteine Protein with Cysteine Residue (-SH) Oxidative_Stress->Protein_Cysteine ROS attack Sulfenic_Acid Sulfenic Acid (-SOH) Protein_Cysteine->Sulfenic_Acid Oxidation Sulfinic_Acid Sulfinic Acid (-SO₂H) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Cysteic_Acid Protein-Bound this compound (-SO₃H) Sulfinic_Acid->Cysteic_Acid Irreversible Oxidation

Caption: Formation of protein-bound this compound via oxidative stress.

Experimental Workflow

The overall workflow for the quantification of protein-bound this compound involves sample preparation (protein hydrolysis), the competitive ELISA procedure, and data analysis.

cluster_prep Sample Preparation cluster_elisa Competitive ELISA cluster_analysis Data Analysis Sample Protein Sample (e.g., Plasma, Tissue Homogenate) Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Sample->Hydrolysis Neutralization Neutralization & Dilution Hydrolysis->Neutralization Competition Add Sample/Standard + Anti-L-Cysteic Acid Ab Neutralization->Competition Coating Coat Plate with L-Cysteic Acid-Containing Peptide Blocking Block Non-specific Sites Coating->Blocking Blocking->Competition Secondary_Ab Add HRP-conjugated Secondary Ab Competition->Secondary_Ab Substrate Add TMB Substrate Secondary_Ab->Substrate Stop Add Stop Solution Substrate->Stop Read_Plate Read Absorbance at 450 nm Stop->Read_Plate Standard_Curve Generate Standard Curve Read_Plate->Standard_Curve Calculate Calculate this compound Concentration Standard_Curve->Calculate

Caption: Experimental workflow for this compound ELISA.

Materials and Reagents

ReagentSupplierComments
High-binding 96-well ELISA platesMultiple vendors
This compound standardSigma-AldrichFor preparation of standard curve
Synthetic this compound peptideCustom synthesisFor coating the plate (e.g., a short peptide with a central Cys(O3H))
Anti-L-Cysteic Acid Primary Antibodye.g., Abcam, NovusMust be validated for ELISA and show low cross-reactivity
HRP-conjugated Secondary AntibodyMultiple vendorsSpecific for the host species of the primary antibody
Bovine Serum Albumin (BSA)Multiple vendorsFor blocking and antibody dilution
TMB Substrate SolutionMultiple vendors
Stop Solution (e.g., 1N H₂SO₄)Multiple vendors
Hydrochloric Acid (HCl), 6NMultiple vendorsFor protein hydrolysis
Sodium Hydroxide (NaOH)Multiple vendorsFor neutralization of acid hydrolysate
Phosphate Buffered Saline (PBS)Multiple vendors
Tween-20Multiple vendorsFor wash buffer
Carbonate-Bicarbonate Coating BufferIn-house or vendorpH 9.6

Detailed Experimental Protocols

Sample Preparation: Protein Hydrolysis

This protocol is designed to release amino acids from the protein backbone.

  • Sample Aliquoting: Pipette a volume of your protein sample (e.g., plasma, serum, or tissue homogenate) containing approximately 1-5 mg of total protein into a hydrolysis tube.

  • Acid Hydrolysis: Add an equal volume of 12N HCl to achieve a final concentration of 6N HCl.

  • Incubation: Securely cap the tubes and incubate at 110°C for 24 hours in a heating block or oven.

  • Neutralization: After cooling to room temperature, carefully uncap the tubes in a fume hood. Neutralize the hydrolysate by adding an appropriate volume of concentrated NaOH. Monitor the pH to reach approximately 7.0-7.4.

  • Centrifugation: Centrifuge the neutralized samples at 10,000 x g for 10 minutes to pellet any precipitate.

  • Dilution: Collect the supernatant and dilute it with the assay diluent (e.g., 1% BSA in PBS) to bring the expected this compound concentration within the range of the standard curve. A series of dilutions may be necessary for unknown samples.

Competitive ELISA Protocol
  • Plate Coating: Dilute the synthetic this compound-containing peptide to 1-5 µg/mL in carbonate-bicarbonate buffer (pH 9.6). Add 100 µL of this solution to each well of a 96-well high-binding plate. Incubate overnight at 4°C.[1]

  • Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 3% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.[2]

  • Preparation of Standards and Samples:

    • Prepare a serial dilution of the this compound standard in assay diluent. A typical range might be from 1000 ng/mL to 1 ng/mL.

    • Prepare your hydrolyzed and diluted samples in the same assay diluent.

  • Competition Step:

    • In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-L-cysteic acid primary antibody for 30 minutes at room temperature.

    • Discard the blocking buffer from the plate and wash three times with wash buffer.

    • Transfer 100 µL of the pre-incubated sample/antibody and standard/antibody mixtures to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Secondary Antibody Incubation: Discard the solutions from the wells and wash the plate three times with wash buffer. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Substrate Development: Discard the secondary antibody solution and wash the plate five times with wash buffer. Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Data Presentation and Analysis

The concentration of this compound in the samples is determined by comparing their absorbance values to the standard curve. For a competitive ELISA, the standard curve will show a decrease in signal as the concentration of the analyte increases. A four-parameter logistic (4-PL) curve fit is typically used for data analysis.

Representative Standard Curve Data
This compound (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% B/B₀
0 (B₀)2.1502.1702.160100.0%
1.561.9802.0101.99592.4%
3.131.7501.7801.76581.7%
6.251.4501.4901.47068.1%
12.51.1001.1301.11551.6%
250.7500.7800.76535.4%
500.4500.4700.46021.3%
1000.2500.2600.25511.8%
Representative Sample Data
Sample IDTreatmentDilution FactorMean AbsorbanceCalculated Concentration (ng/mL)Final Concentration (ng/mg protein)
1Control101.6204.545.0
2Oxidative Stress100.89018.2182.0

Assay Performance Characteristics

The performance of the ELISA should be validated to ensure accurate and reproducible results.

Representative Antibody Performance
ParameterSpecification
Specificity Anti-L-Cysteic Acid antibody should be specific for this compound.
Cross-reactivity Minimal cross-reactivity with L-cysteine, L-cysteine sulfinic acid, L-aspartic acid, and L-glutamic acid (<1%).
Working Dilution To be determined by titration, typically in the range of 1:1,000 - 1:10,000.
Representative Assay Validation Data
ParameterResult
Assay Range 1.56 - 100 ng/mL
Sensitivity (LOD) ~1 ng/mL
Intra-assay Precision CV < 10%
Inter-assay Precision CV < 15%
Spike Recovery 85-115%

Troubleshooting

IssuePossible Cause(s)Solution(s)
High Background Insufficient blocking, Inadequate washing, High antibody concentrationIncrease blocking time, Increase number of washes, Optimize antibody concentrations
Low Signal Inactive reagents, Insufficient incubation times, Low antibody/antigen concentrationCheck reagent expiration dates, Ensure incubation times are followed, Optimize reagent concentrations
High CVs Pipetting errors, Inconsistent washing, Temperature variation across the platePractice pipetting technique, Ensure consistent washing, Incubate plate in a stable environment
Poor Standard Curve Improper standard dilution, Contaminated reagentsPrepare fresh standards, Use fresh reagents

Conclusion

The competitive ELISA described in these application notes provides a sensitive and specific method for the quantification of protein-bound this compound. This assay can be a valuable tool for researchers and drug development professionals investigating the role of oxidative stress in various physiological and pathological processes. Proper validation of the assay, particularly the specificity of the primary antibody, is critical for obtaining reliable and meaningful data.

References

Application Notes & Protocols: L-Cysteic Acid as a Substrate for Glutamate Decarboxylase (GADCase)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glutamate (B1630785) decarboxylase (GADCase; EC 4.1.1.15) is a pivotal enzyme in the central nervous system, primarily responsible for catalyzing the irreversible α-decarboxylation of L-glutamate to form the main inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is crucial for maintaining the balance between neuronal excitation and inhibition.[2][3] In mammals, GADCase exists in two primary isoforms, GAD65 and GAD67, which differ in their cellular location, regulation, and contribution to GABA synthesis.[1][4][5] While L-glutamate is its principal substrate, research has shown that GADCase can also decarboxylate other amino acids, including L-cysteic acid.

This compound, an oxidation product of L-cysteine, can be converted to taurine (B1682933) through decarboxylation.[6][7][8] Taurine is an abundant aminosulfonic acid in the brain with roles in neuromodulation, osmoregulation, and cytoprotection.[6][9] While GADCase can catalyze this reaction, it is important to note that other enzymes, such as cysteine sulfinic acid decarboxylase (CSADCase) and glutamate decarboxylase-like protein 1 (GADL1), perform this conversion more efficiently.[10][11][12][13] This document provides detailed application notes and protocols for studying the activity of GADCase with this compound as a substrate.

Enzyme Kinetics and Substrate Specificity

The affinity of an enzyme for its substrate is quantitatively described by the Michaelis constant (Km). A lower Km value indicates higher affinity. Studies on GADCase purified from bovine brain have demonstrated that its affinity for this compound is significantly lower than for its primary substrate, L-glutamate. For comparative purposes, the kinetic parameters of other relevant decarboxylases are also presented.

Table 1: Comparison of Km Values for GADCase and Related Decarboxylases

EnzymeSubstrateKm Value (mM)Source OrganismReference
GADCase L-Glutamic acid1.6Bovine Brain[12][13][14]
This compound 5.4 Bovine Brain [7][12][13][14]
L-Cysteine sulfinic acid5.2Bovine Brain[12][13][14]
CADCase/CSADCase This compound0.22Bovine Brain[8][12][13]
L-Cysteine sulfinic acid0.18Bovine Brain[12][13]
GADL1 This compoundEfficiently CatalyzedHuman (recombinant)[10][11][15]
L-Cysteine sulfinic acidEfficiently CatalyzedHuman (recombinant)[10][11][15]
L-Aspartic acidEfficiently Catalyzed*Human (recombinant)[10][11][15]

*Specific Km values for GADL1 were not detailed in the cited literature, but it was noted to efficiently catalyze the reaction.

Biochemical Pathways

GADCase is a central enzyme in neurotransmitter synthesis. While its primary role is the production of GABA from glutamate, it can also contribute to taurine synthesis from this compound, albeit less efficiently than other enzymes.

GADCase_Pathways Glu L-Glutamate GAD GADCase (PLP-dependent) Glu->GAD + CO2 GABA GABA LCA This compound LCA->GAD + CO2 Tau Taurine GAD->GABA Primary Pathway (High Efficiency) GAD->Tau Alternative Pathway (Low Efficiency) GADCase_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis & Interpretation p1 Enzyme Source (e.g., Brain Tissue) p2 Purification via Chromatography p1->p2 p3 Purity & Concentration Analysis (SDS-PAGE) p2->p3 a1 Reaction Setup: Enzyme + Substrate (LCA) + Cofactor (PLP) p3->a1 a2 Incubation (37°C) a1->a2 a3 Reaction Termination (e.g., TCA) a2->a3 a4 Deproteinization (Centrifugation) a3->a4 d1 Taurine Quantification (HPLC) a4->d1 d2 Data Analysis (Calculate Specific Activity) d1->d2 d3 Kinetic Parameter Determination (Km, Vmax) d2->d3 Enzyme_Specificity GAD GADCase GABA GABA GAD->GABA Tau Taurine GAD->Tau CSAD CSADCase / GADL1 CSAD->Tau Glu L-Glutamate Glu->GAD High Affinity (Km = 1.6 mM) LCA This compound LCA->GAD Low Affinity (Km = 5.4 mM) LCA->CSAD High Affinity (Km = 0.22 mM)

References

Application Notes and Protocols for the Synthesis of L-Cysteic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of L-cysteic acid esters, valuable intermediates in pharmaceutical and cosmetic research. The primary method detailed is the direct oxidation and esterification of L-cystine.

Introduction

This compound and its esters are important compounds with applications in various fields, including the development of pharmaceuticals and cosmetics. For instance, they have been explored for treating skin conditions like psoriasis and as components in hair care products to enhance elasticity and moisture.[1] The synthesis of this compound esters can be achieved through several routes, with the direct oxidation of L-cystine in alcoholic solvents being a highly efficient method.[1][2] This one-pot reaction simplifies the process by combining the oxidation of the disulfide bond in L-cystine and the esterification of the resulting carboxylic acid functionality.

Synthesis Methodology

The most direct and efficient reported method for synthesizing this compound esters is the oxidation of L-cystine with chlorine gas in the presence of an alcohol.[1][2] This approach avoids the need for isolating this compound before esterification, streamlining the synthesis.

General Reaction Scheme:

L-Cystine is oxidized by chlorine in an alcohol (R-OH), which acts as both the solvent and the reactant, to yield the corresponding this compound ester.

Key Advantages of this Method:
  • High Yields: The process generally provides good to excellent yields of the desired ester.[1]

  • One-Pot Synthesis: Oxidation and esterification occur in a single step, reducing reaction time and simplifying the work-up.

  • Mild Conditions: The reaction proceeds at room temperature.[1]

Experimental Protocols

The following is a general protocol for the synthesis of this compound esters based on the direct oxidation of L-cystine.

Materials:

  • L-Cystine

  • Anhydrous Alcohol (e.g., methanol (B129727), ethanol, n-propanol, etc.)

  • Chlorine gas

  • Round-bottom flask

  • Magnetic stirrer

  • Gas inlet tube

  • Crystallization dish

  • Filtration apparatus

General Procedure for the Preparation of this compound Esters:

  • Suspend L-cystine in the desired anhydrous alcohol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • With continuous stirring, bubble chlorine gas through the suspension at room temperature.

  • Continue passing chlorine gas until the L-cystine is completely dissolved and the reaction mixture begins to solidify with the precipitation of the product.[1]

  • Collect the solid product by filtration.

  • Recrystallize the crude product from methanol to obtain the pure this compound ester.[1]

  • Characterize the final product using standard analytical techniques such as NMR, IR, and mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of various this compound esters via the direct oxidation of L-cystine.

EsterAlcohol UsedMelting Point (°C)Yield (%)
Methyl L-cysteateMethanol220–22485
Ethyl L-cysteateEthanol210–21282
n-Propyl L-cysteaten-Propanol248–25078
Isopropyl L-cysteateIsopropanol218–22075
n-Butyl L-cysteaten-Butanol204–20673
n-Hexyl L-cysteaten-Hexanol194–19670

Data sourced from Tao, F. et al. (2004).[1]

Alternative Synthetic Strategies and Considerations

While the direct oxidation method is highly effective, other synthetic routes exist. This compound esters can also be prepared by the conventional esterification of this compound with an alcohol, typically under acidic conditions.[1][3] However, this two-step process, which involves the initial synthesis and isolation of this compound, can be more laborious.[1]

For more complex molecules containing this compound ester moieties, the use of protecting groups is crucial.[4][5][6][7][8] The amino group of this compound is nucleophilic and can interfere with various reaction conditions. Therefore, it is often protected, for example, as a carbamate (B1207046) (e.g., Boc or Fmoc), to ensure chemoselectivity during subsequent synthetic steps.[6] The choice of protecting group depends on the overall synthetic strategy and the conditions required for its removal.

Visualizing the Workflow and Logic

Diagram 1: General Workflow for this compound Ester Synthesis

G cluster_start Starting Materials cluster_process Reaction cluster_workup Product Isolation & Purification cluster_end Final Product A L-Cystine D One-Pot Oxidation & Esterification A->D B Anhydrous Alcohol (R-OH) B->D C Chlorine Gas C->D E Precipitation of Ester D->E Reaction Completion F Filtration E->F G Recrystallization (from Methanol) F->G H Pure this compound Ester G->H

Caption: Workflow for the one-pot synthesis of this compound esters.

Diagram 2: Logical Relationship of Alternative Synthesis Routes

G cluster_direct Direct Method cluster_twostep Two-Step Method cluster_protected Protected Synthesis A L-Cystine B This compound Ester A->B  Oxidation in Alcohol   C L-Cystine D This compound C->D  Oxidation in Water   E This compound Ester D->E  Esterification   F Protected L-Cysteine Derivative G Protected L-Cysteic Acid Ester F->G  Oxidation &  Esterification Steps   H This compound Ester G->H  Deprotection  

Caption: Comparison of synthetic routes to this compound esters.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting L-Cysteic Acid Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of L-Cysteic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of peak tailing for this compound in HPLC?

A1: Peak tailing for this compound, an issue where the peak's trailing edge is broader than the leading edge, is primarily caused by a few key factors:

  • Secondary Silanol (B1196071) Interactions: this compound possesses a highly acidic sulfonic acid group, which is negatively charged at most operational pH ranges. This charged group can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases, such as C18 columns. This secondary interaction mechanism, in addition to the primary reversed-phase retention, can lead to significant peak tailing.[1]

  • Poor Retention on Reversed-Phase Columns: Due to its high polarity, this compound is often poorly retained on traditional non-polar stationary phases like C18. When a peak elutes very early, close to the column's void volume, it can appear broad and tailed, a phenomenon known as extra-column band broadening.

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is not optimized, it can influence the ionization state of both the this compound and the stationary phase's silanol groups, exacerbating secondary interactions.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing.

  • Column Degradation: Over time, the stationary phase of an HPLC column can degrade, exposing more active silanol sites and leading to increased peak tailing.

Q2: Why is my this compound peak eluting at the void volume with a C18 column?

A2: this compound is a very polar molecule due to its sulfonic acid, carboxylic acid, and amino functional groups. Standard C18 columns are non-polar and work on the principle of "like dissolves like," where non-polar analytes are retained longer. Highly polar compounds like this compound have very little affinity for the non-polar stationary phase and are therefore minimally retained, causing them to travel through the column at nearly the same speed as the mobile phase and elute at or near the void volume.

Q3: What are the pKa values for this compound, and why are they important?

A3: this compound has three ionizable groups with the following approximate pKa values:

  • Sulfonic Acid Group: pKa ~ -1.7 to 1.3

  • Carboxylic Acid Group: pKa ~ 1.89

  • Amino Group: pKa ~ 8.7

These values are critical for HPLC method development because they determine the charge state of the molecule at a given pH. The very low pKa of the sulfonic acid group means it will be deprotonated and negatively charged under virtually all HPLC conditions. This persistent negative charge is a primary driver of the secondary interactions that cause peak tailing. Understanding the pKa values allows for the strategic selection of mobile phase pH to control the ionization of the other functional groups and minimize unwanted interactions.

Q4: Are there better column choices than C18 for this compound analysis?

A4: Yes, for a highly polar and charged analyte like this compound, alternative chromatographic modes are often more effective than traditional reversed-phase chromatography with a C18 column. The most common and successful alternatives are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns have polar stationary phases. In HILIC, a mobile phase with a high concentration of an organic solvent and a small amount of aqueous solvent is used. This creates a water-rich layer on the surface of the stationary phase, into which polar analytes like this compound can partition, leading to good retention and improved peak shape.[2][3][4]

  • Ion-Exchange Chromatography (IEC): Since this compound is anionic, anion-exchange chromatography is a highly effective separation technique. In IEC, the stationary phase contains positively charged functional groups that interact with the negatively charged sulfonic acid group of this compound. The analyte is then eluted by increasing the ionic strength or changing the pH of the mobile phase.[5][6][7]

  • Mixed-Mode Chromatography: Some columns are designed with both reversed-phase and ion-exchange characteristics. For example, a mixed-mode anion-exchange/reversed-phase column can provide a combination of retention mechanisms that are beneficial for separating charged and polar compounds like this compound.

Troubleshooting Guides

Guide 1: Improving Peak Shape on a Reversed-Phase (C18) Column

While not the ideal choice, if you must use a C18 column, here are steps to improve the peak shape of this compound:

  • Lower the Mobile Phase pH:

    • Action: Adjust the mobile phase pH to a low value (e.g., pH 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA).

    • Reasoning: A low pH will protonate the residual silanol groups on the silica (B1680970) surface, reducing their negative charge and minimizing the ionic repulsion and secondary interactions with the negatively charged sulfonic acid group of this compound.

  • Use a High-Purity, End-Capped Column:

    • Action: Employ a modern, high-purity silica column that has been thoroughly end-capped.

    • Reasoning: End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less accessible for secondary interactions.

  • Add an Ion-Pairing Reagent:

    • Action: Introduce a positively charged ion-pairing reagent, such as tetrabutylammonium, to the mobile phase.

    • Reasoning: The ion-pairing reagent will form a neutral complex with the negatively charged this compound, increasing its hydrophobicity and retention on the C18 column, which can lead to improved peak shape.

  • Optimize Mobile Phase Composition:

    • Action: Decrease the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase.

    • Reasoning: For polar compounds in reversed-phase, a lower organic content in the mobile phase increases retention, which can sometimes improve peak shape.

Guide 2: Switching to a More Suitable Chromatographic Mode

For robust and reliable analysis of this compound with good peak shape, switching to a more appropriate chromatographic mode is highly recommended.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Column: Use a HILIC column (e.g., bare silica, amide, or diol).

    • Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a small amount of aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) at a pH between 3 and 6).

    • Benefit: HILIC provides good retention for very polar compounds, leading to better peak shapes and separation from other components.[2][3][4]

  • Ion-Exchange Chromatography (IEC):

    • Column: Use a strong anion-exchange (SAX) column.

    • Mobile Phase: The mobile phase is typically an aqueous buffer. Elution is achieved by using a salt gradient (e.g., increasing concentrations of sodium chloride or sodium phosphate) or by changing the pH to alter the charge of the analyte or stationary phase.

    • Benefit: IEC provides highly selective retention based on charge, which is ideal for the permanently charged this compound, resulting in excellent peak shape.[5][6][7]

  • Mixed-Mode Chromatography:

    • Column: Utilize a mixed-mode column that has both anion-exchange and reversed-phase properties.

    • Mobile Phase: The mobile phase composition will depend on the specific column chemistry but often involves a combination of an organic modifier and a buffered aqueous phase.

    • Benefit: This approach can offer unique selectivity and improved peak shape by engaging the analyte in multiple retention mechanisms.

Data Presentation

The following table summarizes the expected performance for this compound analysis using different HPLC methods. The tailing factor (Tf) is a measure of peak asymmetry, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.5 are generally considered to indicate significant tailing.

HPLC MethodColumn TypeTypical Mobile PhaseExpected RetentionExpected Tailing Factor (Tf)
Reversed-Phase C18Acetonitrile/Water with 0.1% TFAVery Low (near void)> 1.8
HILIC Amide or SilicaAcetonitrile/Ammonium Formate Buffer (pH 3-6)Good1.0 - 1.3
Ion-Exchange Strong Anion Exchange (SAX)Aqueous Buffer with Salt GradientStrong1.0 - 1.2
Mixed-Mode Anion-Exchange/C18Acetonitrile/Ammonium Formate Buffer (pH 3-4)Good1.0 - 1.3

Note: The expected tailing factors are estimates based on typical performance and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Analysis of this compound using Mixed-Mode Chromatography

This protocol is based on an application note for the analysis of this compound.

  • Column: InertSustain AX-C18 (3 µm, 150 x 2.1 mm I.D.)

  • Mobile Phase: 10 mM Ammonium Formate + 0.1% Formic Acid in Water

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 1 µL

  • Expected Outcome: This method provides good retention and a symmetrical peak shape for this compound.[8]

Protocol 2: General HILIC Method for Amino Acid Analysis (Adaptable for this compound)

This is a general HILIC method that can be optimized for this compound analysis.[2]

  • Column: HILIC Column (e.g., HALO Penta-hydroxy, 2.7 µm, 2.1 x 150 mm)

  • Mobile Phase A: 0.15% Formic acid in Acetonitrile and 10 mM Ammonium Formate buffer (85:15 v/v)

  • Mobile Phase B: 0.15% Formic acid in 10 mM Ammonium Formate buffer (pH 3.0)

  • Gradient: A suitable gradient would start with a high percentage of mobile phase A (e.g., 95%) and gradually increase the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Detection: Mass Spectrometry (MS) or UV at a low wavelength (e.g., 200-210 nm)

  • Expected Outcome: This method should provide good retention and peak shape for this compound and other polar amino acids.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound check_column What column type are you using? start->check_column c18 Reversed-Phase (e.g., C18) check_column->c18 Reversed-Phase other_column HILIC, Ion-Exchange, or Mixed-Mode check_column->other_column Other c18_solutions Troubleshooting for C18 c18->c18_solutions other_column_optimization Optimize Method for Alternative Column other_column->other_column_optimization c18_actions 1. Lower Mobile Phase pH (2.5-3.0) 2. Use End-Capped Column 3. Add Ion-Pairing Reagent 4. Decrease Organic Modifier c18_solutions->c18_actions still_tailing Still Tailing? c18_actions->still_tailing recommend_switch Strongly Recommend Switching Column Type still_tailing->recommend_switch Yes good_peak Good Peak Shape Achieved still_tailing->good_peak No recommend_switch->other_column hilic_optimization HILIC: - High % Acetonitrile - Ammonium Formate/Acetate Buffer (pH 3-6) other_column_optimization->hilic_optimization iec_optimization Ion-Exchange: - Aqueous Buffer - Salt Gradient or pH Step for Elution other_column_optimization->iec_optimization hilic_optimization->good_peak iec_optimization->good_peak

Caption: Troubleshooting workflow for this compound peak tailing.

L_Cysteic_Acid_Interactions cluster_analyte This compound cluster_stationary_phase C18 Stationary Phase l_cysteic_acid This compound (Net Negative Charge) sulfonic_acid Sulfonic Acid Group (-SO3-) l_cysteic_acid->sulfonic_acid silanol Residual Silanol (Si-O-) sulfonic_acid->silanol Secondary Ionic Interaction (Causes Tailing) c18_surface Silica Surface c18_surface->silanol

Caption: Secondary interaction of this compound with residual silanols.

References

improving L-Cysteic acid retention in reverse phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the retention of L-Cysteic acid in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to retain on a standard C18 column?

This compound is a highly polar molecule containing both a sulfonic acid and a carboxylic acid group. Standard reverse-phase columns, like C18, have a non-polar stationary phase. Due to the "like dissolves like" principle, polar analytes have very weak interactions with non-polar stationary phases, leading to poor or no retention.[1] As a result, this compound often elutes in or very near the solvent front (void volume).[1]

Q2: What are the primary strategies to improve this compound retention in RP-HPLC?

There are three main strategies to enhance the retention of highly polar compounds like this compound:

  • Ion-Pair Chromatography: Introduce an ion-pair reagent to the mobile phase to form a neutral, more hydrophobic complex with the charged analyte, thereby increasing its retention on the reverse-phase column.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Use a polar stationary phase with a high organic content mobile phase. HILIC is specifically designed for the retention and separation of very polar analytes.[3][4][5][6]

  • Derivatization: Chemically modify the this compound molecule (pre- or post-column) to make it less polar or to add a UV-active or fluorescent tag, which enhances both retention and detection.[7][8][9][10]

Q3: Can I still quantify this compound if it elutes at the injection front?

While not ideal, quantification is possible if the peak at the solvent front is symmetrical and does not co-elute with other sample components or matrix interferences.[1] However, this approach is prone to poor reproducibility and accuracy. Improving retention is the recommended strategy for robust quantification.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using RP-HPLC.

Issue 1: No Retention or Elution in the Void Volume
  • Cause: The analyte is too polar for the non-polar stationary phase.

  • Solution Workflow:

    G cluster_problem Problem cluster_solutions Solutions cluster_details1 Ion-Pair Details cluster_details2 HILIC Details Problem No Retention of this compound Sol1 Implement Ion-Pair Chromatography Problem->Sol1 Sol2 Switch to HILIC Method Problem->Sol2 Sol3 Use Derivatization Problem->Sol3 IP_Reagent Add cationic ion-pair reagent (e.g., TBA, TEA) to mobile phase Sol1->IP_Reagent HILIC_Col Use a polar column (e.g., Amide, Silica (B1680970), Zwitterionic) Sol2->HILIC_Col IP_Complex Forms neutral, hydrophobic ion-pair IP_Reagent->IP_Complex IP_Result Increased retention on C18 column IP_Complex->IP_Result HILIC_MP Use high organic mobile phase (>80% Acetonitrile) HILIC_Col->HILIC_MP HILIC_Result Retention via hydrophilic partitioning HILIC_MP->HILIC_Result

    Troubleshooting workflow for poor this compound retention.

Issue 2: Poor Peak Shape (Tailing or Fronting)
  • Cause:

    • Tailing: Secondary interactions between the acidic analyte and residual silanols on the silica-based column.[11] Mass overload or metal chelation can also cause tailing.[12][13]

    • Fronting: Often caused by column overload or an injection solvent that is significantly stronger than the mobile phase.[13]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol (B1196071) groups, reducing secondary interactions.[14]

    • Use a Stronger Buffer: A higher concentration buffer (e.g., 25-50 mM) can help maintain a constant ionization state for the analyte and minimize unwanted interactions.[11][14]

    • Optimize Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase to ensure good peak shape.[13]

    • Reduce Injection Volume/Concentration: To address mass overload, inject a smaller volume or dilute the sample.[13]

    • Use High-Purity Columns: Modern, high-purity, end-capped silica columns have fewer active silanol sites, leading to improved peak shape for basic and acidic compounds.[14]

Issue 3: Inconsistent or Drifting Retention Times
  • Cause: Retention time instability can be caused by several factors, including insufficient column equilibration, changes in mobile phase composition, temperature fluctuations, or column degradation.[15][16]

  • Solutions:

    • Ensure Proper Equilibration: This is especially critical for ion-pair chromatography, which may require long equilibration times to ensure the stationary phase is saturated with the reagent. Allow at least 15-20 column volumes to pass before starting the analysis.

    • Control Column Temperature: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.[15]

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition. Premixing solvents can improve consistency.

    • Use a Guard Column: A guard column can protect the analytical column from contaminants that may alter the stationary phase chemistry over time.

Data & Protocols

Table 1: Comparison of Analytical Strategies for this compound
StrategyPrincipleTypical Mobile PhaseColumnProsCons
Standard RP-HPLC Adsorption to non-polar stationary phaseAcetonitrile/WaterC18Simple, commonVery poor or no retention for this compound.[1]
Ion-Pair RP-HPLC Forms a neutral ion-pair with analyte, increasing hydrophobicity.[2]ACN/Water with Tetrabutylammonium (B224687) (TBA) or other quaternary amine.[17][18]C18, T3Utilizes standard RP columns; good retention.Long equilibration times; can cause ion suppression in MS; columns may need dedication.
HILIC Partitioning into a water-enriched layer on a polar stationary phase.[3][5]High % Acetonitrile (>80%) with aqueous buffer (e.g., Ammonium Formate).[3]Amide, Zwitterionic, SilicaExcellent retention for polar analytes; MS-compatible mobile phases.[4]Different selectivity than RP; requires careful control of mobile phase water content.
Pre-column Derivatization Covalent modification of the analyte to increase hydrophobicity and/or add a chromophore/fluorophore.[10]Dependent on derivativeC18Greatly improves retention and detectability.[7][8]Adds extra sample preparation steps; potential for side-reactions or incomplete derivatization.[9]

Detailed Experimental Protocol: Ion-Pair RP-HPLC

This protocol provides a starting point for developing an ion-pair reversed-phase method for this compound.

Objective: To retain and quantify this compound using a C18 column with a cationic ion-pairing agent.

1. Materials:

  • Column: Atlantis T3 or equivalent C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Acetate and 5 mM Tetrabutylammonium Phosphate (TBAP), pH adjusted to 5.0.

  • Mobile Phase B (Organic): Acetonitrile.

  • Sample Diluent: Mobile Phase A.

  • Standard: this compound dissolved in the sample diluent.

2. HPLC Instrument Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector: UV at 210 nm or Mass Spectrometer

3. Workflow & Procedure:

G cluster_prep Preparation cluster_system System Setup & Equilibration cluster_analysis Analysis Prep_MP Prepare Mobile Phases A & B Equil Equilibrate System with 100% MP A for 30-60 min (critical step) Prep_MP->Equil Prep_Sample Prepare this compound Standard in Sample Diluent Inject Inject Standard/Sample Prep_Sample->Inject Install Install C18 Column & Guard Column Install->Equil Equil->Inject Gradient Run Gradient Program (e.g., 0-30% B over 15 min) Inject->Gradient Detect Detect Analyte Gradient->Detect

Experimental workflow for Ion-Pair RP-HPLC analysis.

4. Procedure Steps:

  • Mobile Phase Preparation: Accurately prepare Mobile Phase A, ensuring the ion-pairing reagent and buffer salts are fully dissolved. Filter through a 0.45 µm membrane.

  • Column Equilibration: Install the column and flush with 100% Mobile Phase A at 1.0 mL/min for at least 30 minutes, or until the baseline is stable. This step is crucial for reproducible retention.

  • Sample Injection: Inject a standard solution to determine the retention time and peak shape.

  • Gradient Elution: A typical gradient might be 0% B for 5 minutes, followed by a linear ramp to 30% B over 10 minutes. This will elute the this compound ion-pair and then wash the column of more hydrophobic components.

  • Re-equilibration: Ensure the column is fully re-equilibrated with the initial conditions (100% A) for at least 5-10 column volumes between injections.[15]

5. Expected Outcome: The negatively charged sulfonic and carboxylic acid groups of this compound will form an ion-pair with the positively charged tetrabutylammonium ion. This complex is significantly less polar than free this compound, allowing it to be retained on the C18 stationary phase. Retention can be modulated by adjusting the concentration of the ion-pair reagent or the organic content of the mobile phase.[17][19]

References

Technical Support Center: Optimizing L-Cysteic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteic Acid derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing experimental outcomes. Find answers to frequently asked questions and detailed troubleshooting guides to resolve specific issues encountered during your derivatization workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its derivatization necessary for analysis?

A1: this compound is a non-proteinogenic amino acid, often formed by the oxidation of L-cysteine or L-cystine.[1] For accurate quantification of total cysteine and cystine in a sample, they are often intentionally oxidized to the more stable this compound form prior to analysis.[2][3] Derivatization is a crucial step because this compound, like other amino acids, is a polar, non-volatile molecule that lacks a strong chromophore, making it difficult to detect and separate using common analytical techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) or gas chromatography (GC).[4][5] The derivatization process modifies the analyte to improve its chromatographic behavior, volatility, and detectability.[4][6]

Q2: How is this compound typically formed from Cysteine/Cystine before derivatization?

A2: To accurately determine the total amount of cysteine and cystine, a pre-oxidation step is performed. This is commonly achieved by treating the sample with performic acid, which oxidizes both cysteine and cystine to the stable this compound derivative.[2][3] This ensures that the total concentration is measured as a single, stable compound.

Q3: What are the most common derivatization reagents used for this compound and other amino acids?

A3: A variety of reagents are used for the pre-column derivatization of amino acids. Some of the most common include:

  • o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. Cysteic acid forms a highly fluorescent adduct with OPA/2-mercaptoethanol (OPA/2-ME).[2][4]

  • 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent, used in the Waters AccQ•Tag™ method, reacts with both primary and secondary amines to form stable, fluorescent derivatives that can be analyzed by RP-HPLC.[7]

  • Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Reacts with amino groups to form stable, UV-active derivatives. However, the reaction can sometimes be challenging to control for reproducibility.[8]

  • Silylation Reagents (e.g., BSTFA): These are common in GC analysis, replacing active hydrogens on carboxyl and amino groups with trimethylsilyl (B98337) (TMS) groups to increase volatility and thermal stability.[6][9][10]

Q4: What is the critical role of pH in the derivatization reaction?

A4: pH is a critical factor for achieving efficient and reproducible derivatization. Most derivatization reactions for amino acids require alkaline conditions (typically pH 8-10) to ensure the amino group is deprotonated and can act as a nucleophile.[8] If the sample is too acidic (e.g., from a protein hydrolysis step in 6 N HCl), it will neutralize the alkaline buffer, and the reaction will fail. Conversely, a pH that is too high can lead to reagent degradation. It is essential to adjust the sample pH or ensure the buffering capacity is sufficient before adding the derivatization reagent.

Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound derivatization experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Derivatization Product Detected Incorrect pH: Sample is too acidic, preventing the reaction.Verify the pH of the final reaction mixture. If necessary, neutralize acidic samples with a suitable base (e.g., NaOH) before adding the derivatization buffer.
Reagent Degradation: The derivatizing reagent has expired or was stored improperly (e.g., exposed to moisture).[11][12]Use a fresh batch of high-quality derivatization reagent. Always store reagents under the recommended conditions (e.g., in a desiccator, under inert gas).[12][13]
Insufficient Reagent: The molar excess of the derivatization reagent is too low compared to the total amount of primary amines in the sample.Increase the concentration or volume of the derivatizing reagent. A molar excess of at least 2:1 (reagent to active hydrogens) is often recommended.[6]
Presence of Water: Many derivatization reactions, especially silylation, are highly sensitive to moisture.[6][14]Ensure all samples are evaporated to complete dryness before adding the reagent. Use anhydrous solvents and dried glassware.[12][14]
Poor Reproducibility Inconsistent Reaction Conditions: Variations in temperature, reaction time, or pipetting volumes.[8][11]Use a heating block or water bath for precise temperature control and a timer for consistent incubation. Use calibrated pipettes and consider an automated liquid handler for high precision.[11][13]
Inadequate Mixing: The reagent is not distributed evenly throughout the sample upon addition, leading to localized hydrolysis of the reagent before it can react.[13]Vortex the sample immediately and thoroughly for several seconds after adding the derivatization reagent. Do not add reagent to the entire sample set before mixing each one individually.[13]
Reaction Not Stopped Consistently: The reaction continues for variable times before analysis, leading to the formation of byproducts.Terminate the reaction consistently. For some reagents, this can be achieved by adding an acid to lower the pH, which stops the reaction and stabilizes the derivative.[15][8]
Extra or Unexpected Peaks in Chromatogram Excess Reagent or Byproducts: The derivatizing reagent itself or its hydrolysis products are detected.[11]Optimize the amount of reagent to minimize excess. If necessary, incorporate a post-derivatization cleanup step (e.g., liquid-liquid extraction) to remove the excess reagent.[11][16]
Side Reactions: The analyte or derivatizing agent is unstable under the reaction conditions, leading to degradation products.Optimize reaction conditions to be as mild as possible (e.g., lower temperature, shorter time) while still achieving complete derivatization.[5]
Poor Peak Shape (e.g., Tailing) Incomplete Derivatization: Residual polar groups on the underivatized or partially derivatized this compound interact with the column, causing tailing.[5][14]Re-optimize the derivatization procedure to ensure the reaction goes to completion (check pH, reagent concentration, time, and temperature).[5]
Column Overload: Injecting too much sample.Dilute the sample before injection or reduce the injection volume.
Active Sites on Column: The analytical column may have active sites that interact with the analyte.Use a high-quality, end-capped column. If problems persist, consider a different column chemistry.

Quantitative Data on Derivatization Parameters

Optimizing derivatization requires careful control of several parameters. The following table summarizes the impact of key variables on reaction efficiency, synthesized from established principles of amino acid analysis.

ParameterConditionImpact on EfficiencyRationale & Considerations
pH Acidic (pH < 7)Very Low / No Reaction The amino group is protonated (-NH3+) and is not nucleophilic. The reaction will not proceed effectively.
Alkaline (pH 8-10)Optimal The amino group is deprotonated (-NH2), making it a strong nucleophile ready to react with the derivatizing agent. This is the recommended range for most common reagents like OPA and AQC.[8]
Strongly Alkaline (pH > 11)May Decrease The derivatizing reagent itself can become unstable and hydrolyze rapidly, reducing the amount available to react with the amino acid.[13]
Reagent Concentration Insufficient (e.g., <2x Molar Excess)Incomplete Reaction Not enough reagent is available to react with all amino acid molecules, leading to low yield and poor reproducibility.[12]
Optimal (e.g., 4-6x Molar Excess)Complete Reaction Ensures the reaction goes to completion by providing a sufficient excess of reagent.
Highly ExcessivePotential for Artifacts A large excess of reagent can lead to significant reagent-related peaks in the chromatogram, potentially interfering with the analyte peak.[11]
Temperature Too LowSlow / Incomplete Reaction The reaction rate may be too slow to reach completion within the specified time.
Optimal (e.g., 25-70 °C)Efficient Reaction The optimal temperature depends on the specific reagent. Many reactions proceed well at room temperature, while others require heating (e.g., 55°C for 10 min for AQC) to ensure completion.[12][13]
Too HighDegradation / Side Reactions Can lead to the degradation of the derivatizing reagent or the newly formed derivative, resulting in lower yield and byproduct formation.[5]
Reaction Time Too ShortIncomplete Reaction The reaction has not had sufficient time to go to completion.
OptimalComplete Reaction The time required depends on the reagent, temperature, and analyte. It can range from seconds for OPA to 20 minutes or more for others.[15][12][13]
Too LongPotential for Byproducts Prolonged reaction times can sometimes lead to the formation of unstable byproducts or degradation of the derivative.[8]

Experimental Protocols

Protocol 1: General Pre-Column Derivatization of this compound with OPA for HPLC-Fluorescence Analysis

This protocol provides a general workflow for the oxidation of Cysteine/Cystine to Cysteic Acid followed by derivatization with o-Phthalaldehyde (OPA).

1. Sample Preparation and Oxidation:

  • If starting from a protein sample, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids.

  • Evaporate the hydrolyzed sample to dryness under a stream of nitrogen or using a vacuum centrifuge.

  • To oxidize cysteine and cystine to cysteic acid, reconstitute the sample in performic acid and incubate.[2] Note: Performic acid is a strong oxidizer and must be handled with extreme care.

  • After oxidation, remove the performic acid by evaporation.

2. Derivatization Procedure:

  • Reconstitute the dried, oxidized sample in a small volume of 0.1 N HCl.

  • Prepare the OPA Reagent: Prepare a fresh solution of OPA in borate (B1201080) buffer (e.g., 0.4 M, pH 9.5) containing a thiol like 2-mercaptoethanol.

  • pH Adjustment & Reaction:

    • In a microvial, add 70 µL of borate buffer (0.4 M, pH 9.5).
    • Add 10 µL of your sample or standard solution. Vortex thoroughly.[13]
    • Add 20 µL of the freshly prepared OPA reagent.
    • Immediately cap the vial and vortex for at least 10 seconds to ensure complete mixing.[13]

  • Incubation: Let the reaction proceed at room temperature for 1-2 minutes in the dark.

  • Analysis: The sample is now ready for immediate injection into the HPLC system. The derivatives can be unstable, so automated and timely injection is recommended.

3. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., sodium phosphate (B84403) buffer with THF).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A suitable gradient to separate the cysteic acid derivative from other amino acids and reagent peaks.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).

Visualizations

Below are diagrams illustrating key workflows for derivatization.

G Diagram 1: this compound Derivatization Workflow cluster_0 Sample Preparation cluster_1 Derivatization Reaction cluster_2 Analysis ProteinHydrolysis Protein Hydrolysis (if applicable) Drying1 Evaporate to Dryness ProteinHydrolysis->Drying1 Oxidation Performic Acid Oxidation (Cys/Cys -> Cya) Drying1->Oxidation Drying2 Evaporate to Dryness Oxidation->Drying2 Reconstitution Reconstitute in Acid Drying2->Reconstitution Buffering Add Alkaline Buffer (e.g., Borate pH 9.5) Reconstitution->Buffering SampleAdd Add Reconstituted Sample Buffering->SampleAdd Vortex1 Vortex Thoroughly SampleAdd->Vortex1 ReagentAdd Add Derivatizing Reagent (e.g., OPA) Vortex1->ReagentAdd Vortex2 Vortex Immediately ReagentAdd->Vortex2 Incubation Incubate (e.g., 2 min at RT) Vortex2->Incubation Injection HPLC Injection Incubation->Injection Separation RP-HPLC Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Data Quantification Detection->Quantification

Diagram 1: this compound Derivatization Workflow

G Diagram 2: Troubleshooting Derivatization Issues Start Problem: Low/No Derivative Peak CheckpH Is Reaction pH Alkaline (e.g., 8-10)? Start->CheckpH CheckReagent Is Derivatizing Reagent Fresh and Stored Properly? CheckpH->CheckReagent Yes AdjustpH Action: Neutralize Sample or Use Stronger Buffer CheckpH->AdjustpH No CheckConcentration Is Reagent in Sufficient Molar Excess? CheckReagent->CheckConcentration Yes ReplaceReagent Action: Use Fresh Reagent CheckReagent->ReplaceReagent No CheckMoisture Was Sample Completely Dry Before Reaction? CheckConcentration->CheckMoisture Yes IncreaseReagent Action: Increase Reagent Concentration/Volume CheckConcentration->IncreaseReagent No CheckMixing Was Sample Vortexed Immediately After Reagent Addition? CheckMoisture->CheckMixing Yes DrySample Action: Ensure Sample is Completely Dry Before Derivatization CheckMoisture->DrySample No ImproveMixing Action: Implement Immediate and Thorough Vortexing CheckMixing->ImproveMixing No Success Problem Resolved CheckMixing->Success Yes AdjustpH->CheckpH ReplaceReagent->CheckReagent IncreaseReagent->CheckConcentration DrySample->CheckMoisture ImproveMixing->CheckMixing

Diagram 2: Troubleshooting Derivatization Issues

References

Technical Support Center: L-Cysteic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteic acid quantification. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the quantification of this compound inherently challenging?

A1: The quantification of this compound presents several analytical challenges. Firstly, it is often quantified as a proxy for L-Cysteine and L-Cystine, which are unstable and can decompose during the sample hydrolysis required to break down proteins.[1][2] Secondly, this compound is a highly polar molecule due to its sulfonic acid and amino acid moieties. This high polarity makes it difficult to retain on standard reversed-phase (RP) chromatography columns like C18, often causing it to elute near the solvent front with poor peak shape.[1][3] Finally, when using mass spectrometry, its quantification in complex biological matrices like plasma is susceptible to ion suppression, where other co-eluting molecules interfere with its ionization and reduce signal intensity.[4][5][6]

Q2: What is the primary reason for quantifying this compound instead of L-Cysteine directly?

A2: The primary reason is stability. L-Cysteine and its oxidized dimer, L-Cystine, are susceptible to degradation under the harsh acidic conditions typically used for protein hydrolysis.[2][7] To achieve accurate and reproducible quantification of the total cysteine content in a protein or peptide, a common and robust strategy is to first oxidize all cysteine and cystine residues to the much more stable derivative, this compound, prior to hydrolysis and analysis.[1][8] This pre-analytical conversion ensures that the measured amount of this compound accurately reflects the total initial cysteine/cystine content.

Q3: What are the main analytical techniques used for this compound quantification?

A3: The main techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • HPLC: This method often requires derivatization of the this compound either before (pre-column) or after (post-column) the chromatographic separation to enable detection by UV-Visible or fluorescence detectors.[9][10]

  • LC-MS/MS: This is a highly sensitive and selective method that can directly detect underivatized this compound.[11] However, it requires careful optimization of chromatographic conditions and sample preparation to mitigate challenges like poor retention and matrix effects, such as ion suppression.[6][12]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

Chromatography (HPLC/UPLC)

Problem: My this compound peak is eluting at or near the solvent front on my C18 column.

  • Possible Cause: this compound is extremely polar and has minimal interaction with the nonpolar C18 stationary phase. This results in little to no chromatographic retention.[3]

  • Solutions:

    • Switch to a Different Stationary Phase: The most effective solution is to use a column designed for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) columns are an excellent alternative to reversed-phase columns for retaining highly polar compounds.[3] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics can also be effective.[13]

    • Modify the Mobile Phase: While less effective than changing the column, you can try to increase retention on an RP column by using a highly aqueous mobile phase (e.g., 98-100% water). However, this can lead to other issues like poor peak shape.

    • Use Ion-Pairing Agents: Adding an ion-pairing reagent (e.g., diisopropylethylamine) to the mobile phase can form a more hydrophobic complex with this compound, thereby increasing its retention on an RP column.[1][14] Note that these reagents are often not compatible with mass spectrometry.

Problem: I'm observing a broad, tailing peak for this compound.

  • Possible Cause: Poor peak shape, particularly tailing, for acidic compounds like this compound on reversed-phase columns is often caused by secondary interactions with the silica (B1680970) backbone of the stationary phase, specifically with residual silanol (B1196071) groups.[13][15] Column overloading can also lead to asymmetrical peaks.[16]

  • Solutions:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5 with formic acid or phosphoric acid) can help suppress the ionization of residual silanol groups on the column, minimizing these secondary interactions and improving peak shape.[14][15]

    • Increase Buffer Strength: Using a mobile phase with a higher ionic strength (e.g., a higher concentration of a buffer like ammonium (B1175870) formate) can improve peak shape for charged compounds.[13][17]

    • Reduce Injection Volume/Concentration: Injecting a smaller amount of the sample can prevent column overloading, which often leads to peak asymmetry.[16]

    • Use a Modern, High-Purity Column: Newer generations of silica-based columns are better end-capped and use higher purity silica, which reduces the number of active silanol sites and generally provides better peak shapes for challenging compounds.[15]

Mass Spectrometry (LC-MS)

Problem: My this compound signal is inconsistent and shows low intensity in plasma samples.

  • Possible Cause: This is a classic symptom of ion suppression , a matrix effect where co-eluting endogenous components from the plasma (like salts, lipids, or proteins) compete with this compound for ionization in the MS source, reducing its signal.[4][5][6]

  • Solutions:

    • Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5] Perform a protein precipitation step followed by Solid Phase Extraction (SPE).[12][18]

    • Optimize Chromatography: Improve the separation between this compound and the interfering compounds. UPLC systems, with their higher peak capacities, can better resolve the analyte from the matrix, reducing the suppression effect.[19]

    • Dilute the Sample: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening the ion suppression effect.[5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite signal variability.

Problem: How can I experimentally confirm that ion suppression is affecting my this compound signal?

  • Possible Cause: You need a systematic way to measure the impact of the sample matrix on your analyte's signal.

  • Solution:

    • Post-Extraction Spike Experiment: This is a standard method to evaluate matrix effects.[5]

      • Step A: Analyze a pure standard solution of this compound in the mobile phase and record the peak area.

      • Step B: Process a blank plasma sample (with no this compound) through your entire sample preparation procedure.

      • Step C: Spike the processed blank plasma extract with the same amount of this compound as in Step A and analyze it.

      • Compare Results: If the peak area from Step C is significantly lower than in Step A, it confirms the presence of ion suppression from the plasma matrix.

Sample Preparation & Derivatization

Problem: My recovery of this compound after performic acid oxidation is low and variable.

  • Possible Cause: The performic acid oxidation reaction can be sensitive to experimental conditions. Incomplete reaction, degradation of the reagent, or side reactions can all lead to poor and inconsistent yields.[8] Additionally, performic acid treatment can sometimes modify other amino acid residues, such as tyrosine.[2]

  • Solutions:

    • Ensure Fresh Reagent: Performic acid is unstable and should be prepared fresh immediately before use by mixing formic acid and hydrogen peroxide.

    • Control Reaction Conditions: The reaction is typically carried out at a low temperature (e.g., in an ice bath) to prevent unwanted side reactions. Ensure the time and temperature are consistent across all samples.

    • Remove Reagent Post-Reaction: After oxidation, the performic acid must be thoroughly removed (e.g., by lyophilization or evaporation) before the subsequent hydrolysis step.

    • Consider an Alternative Oxidation Method: Hydrolysis with hydrochloric acid in the presence of 0.20% sodium azide (B81097) has been shown to result in 87-100% oxidation of cysteines to cysteic acid and is superior to performic acid as it does not affect tyrosine residues.[2]

Problem: My derivatization reaction for fluorescence detection is yielding a low signal.

  • Possible Cause: The derivatization reaction efficiency can be affected by pH, reagent concentration, reaction time, and the presence of interfering substances. Some derivatization reagents react poorly with L-Cysteine, but their derivatives (like this compound) can produce a strong signal.[20]

  • Solutions:

    • Optimize Reaction pH: Most derivatization reactions (e.g., with o-phthaldialdehyde, OPA) are highly pH-dependent. Ensure your sample is buffered to the optimal pH required for the specific reagent.

    • Check Reagent Stability and Concentration: Prepare derivatization reagents fresh and ensure they are used in sufficient excess to drive the reaction to completion.[9]

    • Confirm Analyte Suitability: Ensure the chosen derivatization chemistry is effective for this compound. For example, OPA in the presence of 2-mercaptoethanol (B42355) (OPA/2-ME) is known to form highly fluorescent adducts with this compound.[20]

Quantitative Data Summary

Table 1: Comparison of Oxidation Methods for Cysteine Quantification

FeaturePerformic Acid OxidationSodium Azide-Dependent Oxidation
Principle Oxidation of Cysteine/Cystine prior to acid hydrolysis.[8]Oxidation during hydrochloric acid hydrolysis in the presence of NaN₃.[2]
Reported Yield Good, but can be variable.High and reproducible (87-100%).[2]
Effect on Other Residues Can partially destroy tyrosine residues.[2]Does not affect tyrosine residues.[2]
Procedure Complexity Requires a separate pre-hydrolysis step and reagent removal.Can be performed in a single step during hydrolysis.[2]
Recommendation A classic, widely used method.A superior method due to higher yields and fewer side reactions.[2]
Experimental Protocols

Protocol 1: Oxidation of Cysteine to Cysteic Acid with Performic Acid

This protocol is a generalized procedure based on common practices.[7][8]

  • Reagent Preparation: Prepare fresh performic acid by mixing 1 part 30% hydrogen peroxide with 9 parts 99% formic acid. Let the mixture stand at room temperature for 1 hour to allow for formation.

  • Sample Preparation: Place the protein or peptide sample in a reaction vial and cool to 0°C in an ice bath.

  • Oxidation: Add a sufficient volume of the freshly prepared performic acid to the sample. Allow the reaction to proceed at 0°C for 2-4 hours.

  • Quenching & Removal: Quench the reaction by adding an excess of a scavenger like hydrobromic acid.[10] Remove all reagents by lyophilization or under a stream of nitrogen.

  • Hydrolysis: The resulting oxidized sample, now containing stable this compound residues, is ready for standard acid hydrolysis (e.g., 6N HCl at 110°C for 22 hours).[7]

Protocol 2: General Sample Preparation from Plasma for LC-MS/MS Analysis

This protocol outlines a common workflow for reducing matrix effects.[18][21]

  • Internal Standard Spiking: To an aliquot of plasma sample (e.g., 50 µL), add the stable isotope-labeled internal standard (SIL-IS) for this compound.

  • Protein Precipitation: Add 3-4 volumes of a cold organic solvent (e.g., acetonitrile) or an acid (e.g., sulfosalicylic acid) to the plasma to precipitate proteins.[18][21]

  • Incubation & Centrifugation: Vortex the mixture and incubate at a low temperature (e.g., -20°C) for 20 minutes to enhance precipitation. Centrifuge at high speed (e.g., >13,000 x g) for 10 minutes to pellet the precipitated proteins.[18][22]

  • Supernatant Collection: Carefully collect the supernatant, which contains this compound and other small molecules.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial LC mobile phase for analysis. This step helps concentrate the analyte and ensures it is in a solvent compatible with the chromatography.

Visualizations: Workflows and Logic Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Protein, Plasma) Oxidation Oxidation Step (Cys/Cyss -> Cysteic Acid) Sample->Oxidation Stability Hydrolysis Protein Hydrolysis (If applicable) Oxidation->Hydrolysis Cleanup Sample Cleanup (PPT, SPE) Hydrolysis->Cleanup Chromatography Chromatographic Separation (HILIC or RP with Ion-Pair) Cleanup->Chromatography Inject Detection Detection (MS/MS or Fluorescence) Chromatography->Detection Quantification Data Processing & Quantification Detection->Quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_peak_shape Start Problem: Poor Peak Shape (Tailing/Broad) CheckColumn Is the column appropriate for polar analytes? Start->CheckColumn CheckMobilePhase Is mobile phase pH low and ionic strength sufficient? CheckColumn->CheckMobilePhase No SwitchColumn Solution: Switch to HILIC or Mixed-Mode Column CheckColumn->SwitchColumn Yes CheckLoad Is the sample overloading the column? CheckMobilePhase->CheckLoad No ModifyMobilePhase Solution: Lower pH (e.g., 2.5) and/or increase buffer concentration CheckMobilePhase->ModifyMobilePhase Yes ReduceLoad Solution: Dilute sample or reduce injection volume CheckLoad->ReduceLoad Yes End Peak Shape Improved CheckLoad->End No SwitchColumn->End ModifyMobilePhase->End ReduceLoad->End

Caption: Troubleshooting decision tree for poor chromatographic peak shape.

ion_suppression_logic cluster_source Mass Spectrometer Ion Source Analyte This compound (Analyte) Ionization Ionization Process (Limited Droplet Surface/Charge) Analyte->Ionization Matrix Matrix Components (e.g., Salts, Lipids) Matrix->Ionization Competes with Analyte Signal Reduced Analyte Signal (Inaccurate Low Result) Ionization->Signal

Caption: Logic diagram illustrating the concept of ion suppression in LC-MS.

References

L-Cysteic Acid in Cell Culture Media: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of L-cysteic acid and its precursors, L-cysteine and L-cystine, in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it related to L-cysteine and L-cystine in cell culture media?

A1: this compound is an oxidized form of the amino acid L-cysteine. In cell culture media, L-cysteine is readily oxidized to L-cystine, a disulfide-linked dimer of L-cysteine. This oxidation can continue, leading to the formation of this compound.[1][2] The presence of this compound in cell culture media is often an indicator of the degradation of L-cysteine and L-cystine.

Q2: Why is the stability of L-cysteine a concern in cell culture?

A2: L-cysteine is an essential or semi-essential amino acid for many cell lines, playing crucial roles in protein synthesis, antioxidant defense (as a precursor to glutathione), and other metabolic processes.[3][4] Its instability and subsequent oxidation to L-cystine and this compound can lead to several issues, including:

  • Nutrient Depletion: The degradation of L-cysteine reduces its availability to the cells.[1]

  • Precipitation: L-cystine has low solubility at neutral pH, which is typical for most cell culture media, and can precipitate, further reducing the bioavailable cysteine concentration.[2][5]

  • Cytotoxicity: High concentrations of L-cysteine and its metabolites can be toxic to cells, potentially inducing oxidative stress and apoptosis.[6][7][8]

  • Impact on Protein Quality: The redox environment influenced by the cysteine/cystine ratio can affect the disulfide bond formation of recombinant proteins, such as monoclonal antibodies, potentially leading to product heterogeneity.[9][10]

Q3: What are the primary factors that contribute to the instability of L-cysteine in cell culture media?

A3: Several factors can accelerate the oxidation of L-cysteine in cell culture media:

  • pH: The rate of cysteine oxidation is pH-dependent.[6]

  • Presence of Metal Ions: Transition metals, such as copper and iron, can catalyze the oxidation of L-cysteine.[1]

  • Exposure to Oxygen: Increased oxygen levels can promote the oxidation process.

  • Light Exposure: Exposure to light can contribute to the generation of reactive oxygen species, which can oxidize cysteine.[11]

  • Temperature: Higher temperatures can increase the rate of chemical reactions, including oxidation.[11]

Troubleshooting Guides

Issue 1: Precipitate Observed in Cell Culture Medium
  • Possible Cause: The precipitate is likely L-cystine, which has formed from the oxidation of L-cysteine and has low solubility at neutral pH.[2][5]

  • Troubleshooting Steps:

    • Confirm the Precipitate: If possible, analyze the precipitate to confirm its identity.

    • Use a More Soluble Cysteine Source: Consider using a stabilized and more soluble source of cysteine, such as a chemically modified peptide (e.g., cQrex® KC), which is about 1,000 times more soluble than L-cystine.[5]

    • pH Adjustment of Stock Solutions: Prepare L-cysteine stock solutions at a slightly acidic pH to improve stability and solubility.

    • Fresh Media Preparation: Prepare fresh media containing L-cysteine immediately before use to minimize the time for oxidation and precipitation.

Issue 2: Reduced Cell Viability or Growth After Media Supplementation
  • Possible Cause: High concentrations of L-cysteine or its oxidative byproducts, including this compound, can be cytotoxic.[6][7][8][12] This toxicity can be mediated through excitotoxic mechanisms involving NMDA receptors, particularly in neuronal cell lines.[6][8]

  • Troubleshooting Steps:

    • Optimize Cysteine Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of L-cysteine for your specific cell line. Concentrations above 2.5 mM have been shown to be detrimental to some cell lines.

    • Pre-incubate the Medium: Incubating the medium containing L-cysteine at 37°C for 24 hours before use may help reduce its toxicity.

    • Supplement with Pyruvate (B1213749): The addition of pyruvate to the culture medium can help mitigate L-cysteine cytotoxicity.

    • Monitor for Apoptosis: Assess markers of apoptosis (e.g., caspase activity, Annexin V staining) to confirm if the reduced viability is due to programmed cell death.

Issue 3: Inconsistent Recombinant Protein Quality (e.g., charge variants, aggregation)
  • Possible Cause: The redox potential of the cell culture medium, influenced by the ratio of L-cysteine to L-cystine, can impact the proper formation of disulfide bonds in recombinant proteins.[9][10] This can lead to the formation of acidic charge variants and other product-related impurities.

  • Troubleshooting Steps:

    • Monitor Cysteine and Cystine Levels: Regularly quantify the concentrations of L-cysteine and L-cystine in your bioreactor to understand the redox environment.

    • Use a Stable Cysteine Source: Employing a stabilized cysteine derivative can help maintain a more consistent redox potential throughout the culture duration.

    • Optimize Feeding Strategy: Adjust the feeding strategy to maintain an optimal concentration of cysteine and avoid large fluctuations.

    • Analyze Product Quality: Use analytical techniques such as ion-exchange chromatography (IEC) and mass spectrometry to characterize the charge variants and other modifications of your recombinant protein.

Quantitative Data Summary

Table 1: Solubility of Cysteine and Related Compounds

CompoundSolubility in WaterNotes
L-Cysteine Freely solubleProne to oxidation.
L-Cystine Low solubility at neutral pHCan precipitate in cell culture media.[2][5]
cQrex® KC ~1,000 times more soluble than L-cystineA highly soluble peptide source of L-cystine.[5]

Table 2: Cytotoxic Concentrations of L-Cysteine

Cell LineCytotoxic ConcentrationReference
Chinese Hamster Ovary (CHO)> 2.5 mM[8]
Various cultured cells1 mM in MEM[8]

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC

This protocol outlines a general method for the quantification of this compound in cell culture media samples, adapted from established analytical procedures for amino acid analysis.

1. Sample Preparation: a. Collect a sample of the cell culture medium. b. Centrifuge the sample to remove cells and debris. c. Perform a protein precipitation step, for example, by adding perchloric acid, followed by centrifugation. d. The supernatant can be directly analyzed or may require derivatization depending on the detection method.

2. HPLC Analysis: a. Column: A suitable reversed-phase column (e.g., C18). b. Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). c. Detection:

  • Pre-column derivatization: Use a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) to render the amino acids fluorescent, followed by fluorescence detection.
  • Post-column derivatization: Similar to pre-column derivatization but the reaction occurs after the separation on the column.
  • Mass Spectrometry (LC-MS): Provides high specificity and sensitivity without the need for derivatization. d. Quantification: Use a standard curve of known concentrations of this compound to quantify the amount in the sample.

Protocol 2: Assessment of L-Cysteine-Induced Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay

This protocol is based on the principle that damaged cells release LDH into the culture medium.[12]

1. Cell Seeding: a. Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Treatment: a. Prepare a range of concentrations of L-cysteine in the appropriate cell culture medium. b. Remove the old medium from the cells and add the medium containing different concentrations of L-cysteine. c. Include a positive control (e.g., cells treated with a lysis buffer) and a negative control (cells in medium without L-cysteine). d. Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

3. LDH Assay: a. After incubation, carefully collect the cell culture supernatant. b. Perform the LDH assay according to the manufacturer's instructions of a commercially available kit. This typically involves mixing the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

4. Data Analysis: a. Calculate the percentage of cytotoxicity for each L-cysteine concentration relative to the positive control.

Visualizations

L_Cysteine_Oxidation_Pathway L_Cysteine L-Cysteine L_Cystine L-Cystine L_Cysteine->L_Cystine Oxidation L_Cysteic_Acid This compound L_Cystine->L_Cysteic_Acid Further Oxidation

Caption: Oxidation pathway of L-Cysteine in cell culture media.

Troubleshooting_Workflow Start Problem Observed Precipitate Precipitate in Medium Start->Precipitate Low_Viability Low Cell Viability Start->Low_Viability Protein_Quality Poor Protein Quality Start->Protein_Quality Solubility Use Soluble Cysteine Source Precipitate->Solubility Yes pH_Control Control pH of Stocks Precipitate->pH_Control Yes Fresh_Media Prepare Fresh Media Precipitate->Fresh_Media Yes Optimize_Conc Optimize Cysteine Concentration Low_Viability->Optimize_Conc Yes Add_Pyruvate Add Pyruvate Low_Viability->Add_Pyruvate Yes Monitor_Apoptosis Monitor Apoptosis Low_Viability->Monitor_Apoptosis Yes Monitor_Redox Monitor Cysteine/Cystine Ratio Protein_Quality->Monitor_Redox Yes Stable_Source Use Stable Cysteine Source Protein_Quality->Stable_Source Yes Optimize_Feed Optimize Feeding Strategy Protein_Quality->Optimize_Feed Yes

Caption: Troubleshooting workflow for issues related to L-cysteine instability.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L_Cysteic_Acid This compound / L-Cysteine NMDA_Receptor NMDA Receptor L_Cysteic_Acid->NMDA_Receptor Activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Allows Enzyme_Activation Enzyme Activation (e.g., Calpain, Proteases) Ca_Influx->Enzyme_Activation Leads to Cell_Damage Cell Damage / Apoptosis Enzyme_Activation->Cell_Damage Causes

Caption: Simplified signaling pathway of this compound/L-cysteine-induced excitotoxicity.

References

preventing L-Cysteic acid degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of L-Cysteic acid during sample preparation and ensuring its accurate quantification.

Troubleshooting Guide

Issue: Low or inconsistent recovery of this compound.

This is a common issue that can arise from several factors during sample preparation, particularly during the initial protein hydrolysis step. It's important to note that this compound is often the intended stable end-product for the analysis of cysteine and cystine, which are highly unstable during acid hydrolysis.[1][2] However, this compound itself can degrade under harsh conditions.[3]

Potential Cause Recommended Solution
Degradation of Cysteine/Cystine Prior to Oxidation Ensure that the initial oxidation step to convert cysteine and cystine to this compound is performed on the intact protein before hydrolysis.[4] This stabilizes these labile amino acids.
Prolonged Acid Hydrolysis The loss rate for this compound can be significant with extended hydrolysis times, sometimes even greater than that of serine.[3] Optimize hydrolysis time; a standard duration is 24 hours at 110°C.[5][6] For highly accurate quantification, consider conducting a time-course study with multiple hydrolysis intervals to determine the optimal recovery time for your specific sample.[7][8][9]
Presence of Oxygen During Hydrolysis Residual oxygen in the hydrolysis tube can lead to the degradation of sulfur-containing amino acids.[10] Ensure thorough de-gassing of the sample with an inert gas (e.g., nitrogen) before sealing the hydrolysis tube.
Suboptimal Oxidation Method The choice and execution of the oxidation method are critical for quantitative conversion to this compound. Performic acid oxidation is a widely used and effective method.[5][11][12] An alternative is hydrolysis in the presence of sodium azide (B81097), which has been shown to yield high recovery of this compound.[13]

Issue: Poor chromatographic peak shape or resolution for this compound.

The highly polar nature of this compound can sometimes lead to challenges in chromatographic analysis.

Potential Cause Recommended Solution
Poor Retention on Reverse-Phase Columns Due to its hydrophilicity, this compound may elute in the void volume on traditional C18 columns.[2] Consider using a column with a more polar stationary phase, such as one designed for hydrophilic interaction chromatography (HILIC).
Broad Peak Shape Ion-pairing agents can be employed to improve the peak shape and retention of the this compound derivative.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for converting cysteine and cystine to this compound?

A1: Cysteine and cystine are highly susceptible to degradation during standard acid hydrolysis of proteins, making their direct quantification inaccurate.[1][2] By oxidizing these amino acids to the more stable this compound prior to hydrolysis, a quantitative and reliable measurement of the total cysteine and cystine content in a protein can be achieved.[4][5]

Q2: Can this compound itself degrade during sample preparation?

A2: Yes. While this compound is significantly more stable than cysteine and cystine, it can undergo degradation, particularly during prolonged acid hydrolysis.[3] Studies have shown that the loss rate of this compound can be notable, emphasizing the need to carefully control hydrolysis conditions.[3]

Q3: What are the recommended methods for oxidizing cysteine and cystine to this compound?

A3: The two most common and effective methods are:

  • Performic Acid Oxidation: This is a robust and widely used method that quantitatively converts cysteine and cystine to this compound.[5][11][12]

  • Hydrolysis with Sodium Azide: This method combines the oxidation and hydrolysis steps and has been reported to result in high yields (87-100%) of this compound.[13] It can be faster and may prevent modification of other amino acids like tyrosine that can occur with performic acid treatment.[13]

Q4: What is a typical recovery rate for this compound after sample preparation?

A4: With optimized protocols, the recovery of this compound can be quite high. For instance, protein hydrolysis with hydrochloric acid in the presence of 0.20% sodium azide has been shown to result in 87-100% oxidation of cysteine to this compound.[13]

Experimental Protocols

Protocol 1: Performic Acid Oxidation of Proteins Prior to Acid Hydrolysis

This protocol is a standard method for the quantitative analysis of total cysteine and cystine content in a protein.

Materials:

  • Formic acid (88%)

  • Hydrogen peroxide (30%)

  • 6 M Hydrochloric acid (HCl)

  • Internal standard (e.g., Norleucine)

  • Protein sample

  • Hydrolysis tubes

Procedure:

  • Preparation of Performic Acid: Mix 9 volumes of formic acid with 1 volume of hydrogen peroxide. Incubate at room temperature for 1 hour to allow for the formation of performic acid.

  • Oxidation: Place the protein sample in a hydrolysis tube. Add a freshly prepared solution of performic acid.

  • Incubation: Incubate the mixture overnight at a low temperature (e.g., 4°C).[4]

  • Neutralization: Neutralize the excess performic acid. This can be done by adding hydrobromic acid.[4]

  • Hydrolysis: Add 6 M HCl to the oxidized sample.

  • De-gassing: Purge the tube with dry nitrogen to remove any residual oxygen.

  • Sealing and Hydrolysis: Seal the tube under vacuum and place it in an oven at 110°C for 24 hours.[5]

  • Drying: After hydrolysis, cool the sample and open the tube. Dry the sample, for example, using a rotary evaporator, to remove the HCl.[4]

  • Reconstitution: Reconstitute the dried sample in a suitable buffer for your analytical method (e.g., HPLC, amino acid analyzer).

Protocol 2: Hydrolysis with Sodium Azide for Cysteine Quantification as this compound

This method provides an alternative to performic acid oxidation and can offer high yields of this compound.[13]

Materials:

  • 6 M Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Protein sample

  • Hydrolysis tubes

Procedure:

  • Sample Preparation: Place the protein sample into a hydrolysis tube.

  • Reagent Addition: Add 6 M HCl containing 0.20% (w/v) sodium azide.[13]

  • De-gassing: Purge the tube with dry nitrogen.

  • Sealing and Hydrolysis: Seal the tube and hydrolyze at 110°C for 24 hours.

  • Drying: Cool and open the tube. Dry the sample to remove the HCl.

  • Reconstitution: Reconstitute the sample in an appropriate buffer for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Protein Sample oxidation Oxidation (Performic Acid or NaN3) start->oxidation Stabilize Cys/Cys hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) oxidation->hydrolysis drying Drying hydrolysis->drying reconstitution Reconstitution drying->reconstitution analysis LC-MS/MS or Amino Acid Analyzer reconstitution->analysis quantification This compound Quantification analysis->quantification

Caption: Workflow for this compound analysis.

degradation_pathway cluster_process Analytical Process Cys Cysteine / Cystine (in Protein) Oxidation Performic Acid or Sodium Azide Cys->Oxidation Cya This compound (Stable for Analysis) Hydrolysis Prolonged Acid Hydrolysis (e.g., >24h) Cya->Hydrolysis Degradation Degradation Products Oxidation->Cya Hydrolysis->Degradation

Caption: this compound formation and degradation.

References

Technical Support Center: L-Cysteic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of L-Cysteic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound mass spectrometry?

A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix.[1][2][3] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis.[1][2][4] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.[2][5][6][7][8]

Q2: How can I detect if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: This qualitative method involves infusing a constant flow of this compound standard into the mass spectrometer while a blank, extracted sample matrix is injected into the LC system.[1][4] Any fluctuation in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.

  • Post-extraction Spike: This quantitative method compares the peak area of this compound in a neat solvent to the peak area of this compound spiked into a blank, extracted sample matrix.[1][9] The ratio of these peak areas provides a quantitative measure of the matrix effect.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for compensating for matrix effects.[1][10][11][12][13] A SIL internal standard, such as this compound-¹³C₃,¹⁵N, co-elutes with the analyte and experiences the same ionization suppression or enhancement. By using the peak area ratio of the analyte to the SIL internal standard, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification.[14]

Q4: Can sample preparation help in mitigating matrix effects?

A4: Yes, a robust sample preparation protocol is crucial for minimizing matrix effects.[15][16] Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) can effectively remove interfering components from the sample matrix before LC-MS/MS analysis.[3][8] For instance, specific SPE cartridges are designed to remove phospholipids, which are a major cause of matrix effects in plasma and serum samples.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound mass spectrometry experiments.

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Matrix Overload: High concentrations of matrix components can affect the chromatography.Dilute the sample extract or improve the sample cleanup procedure to remove more interferences.
Secondary Interactions: this compound may interact with active sites on the column.Consider using a different column chemistry or adding a mobile phase modifier (e.g., a small amount of formic acid) to improve peak shape.[17]
Inconsistent Results (Poor Precision) Variable Matrix Effects: The extent of ion suppression or enhancement is not consistent across samples.Implement the use of a stable isotope-labeled internal standard for this compound.[1][10][11] Ensure consistent sample preparation across all samples.
Low Signal Intensity (Ion Suppression) Co-elution with Phospholipids: Phospholipids from biological matrices are a common cause of ion suppression.[5][6][7][8]Optimize your chromatographic method to separate this compound from the phospholipid elution zone.[7] Employ a sample preparation method specifically designed to remove phospholipids, such as HybridSPE®.[5][6]
High Salt Concentration: Salts from buffers or the sample itself can suppress ionization.Use a desalting step in your sample preparation, such as SPE, or ensure that the final sample is reconstituted in a low-salt solvent.[18]
High Signal Intensity (Ion Enhancement) Co-eluting Compounds: Certain matrix components can enhance the ionization of this compound.Improve chromatographic separation to isolate the this compound peak from enhancing compounds. Utilize a stable isotope-labeled internal standard to correct for the enhancement.
Analyte Degradation Enzymatic or Chemical Instability: this compound may be unstable in the biological matrix.Ensure proper sample handling and storage. Consider adding enzyme inhibitors or adjusting the pH of the sample immediately after collection to improve stability.[16]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound standard into the initial mobile phase.

    • Set B (Post-extraction Spike): Process a blank biological matrix sample (e.g., plasma, urine) through your entire sample preparation workflow. In the final step, spike the same known concentration of this compound standard into the extracted matrix.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Protein Precipitation for this compound Analysis

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Aliquoting: Pipette 100 µL of your biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound stable isotope-labeled internal standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid.

  • Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample spike Spike with SIL-Internal Standard sample->spike 1 ppt Protein Precipitation (Cold Acetonitrile) spike->ppt 2 centrifuge1 Centrifugation ppt->centrifuge1 3 supernatant Collect Supernatant centrifuge1->supernatant 4 dry Evaporation supernatant->dry 5 reconstitute Reconstitution dry->reconstitute 6 centrifuge2 Final Centrifugation reconstitute->centrifuge2 7 lcms LC-MS/MS Analysis centrifuge2->lcms

Caption: Workflow for this compound sample preparation and analysis.

troubleshooting_logic cluster_sample_prep_options Sample Preparation Improvement start Inconsistent or Inaccurate Results check_is Using Stable Isotope-Labeled Internal Standard? start->check_is implement_is Implement SIL-IS check_is->implement_is No check_sample_prep Evaluate Sample Preparation Method check_is->check_sample_prep Yes check_chromatography Optimize Chromatography check_sample_prep->check_chromatography dilute Dilute Sample check_sample_prep->dilute spe Use SPE for Cleanup check_sample_prep->spe lle Use LLE for Cleanup check_sample_prep->lle

Caption: Decision tree for troubleshooting matrix effects in this compound analysis.

References

Technical Support Center: Optimizing L-Cysteic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Cysteic acid concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in cell culture?

A1: this compound is an oxidized form of the amino acid L-cysteine.[1][2] L-cysteine and its disulfide form, L-cystine, are essential supplements in many cell culture media, playing crucial roles in protein synthesis, redox balance, and overall cell health. L-cysteine can oxidize to L-cystine, which can be further oxidized to this compound. Monitoring the levels of L-cysteine and its derivatives is important for maintaining a successful and non-toxic cell culture environment.

Q2: Should I be adding this compound directly to my cell culture medium?

A2: Direct supplementation with this compound is not a common practice. More often, its presence in the medium is a result of the oxidation of L-cysteine or L-cystine. The focus should be on optimizing the concentration of L-cysteine or L-cystine and minimizing their degradation. However, if you are investigating the specific effects of this compound, a dose-response experiment is necessary to determine its impact on your specific cell line.

Q3: What are the potential toxic effects of this compound and its precursors?

A3: High concentrations of L-cysteine (greater than 2.5 mM) have been shown to be cytotoxic to Chinese Hamster Ovary (CHO) cells by inducing oxidative stress and cell cycle arrest.[3] this compound itself can also elicit toxic responses in a cell-type-specific manner. Therefore, optimizing the concentration of these components is critical to avoid reduced cell viability and growth.

Q4: How can I monitor the concentration of this compound and other amino acids in my culture?

A4: Quantitative analysis of amino acids in cell culture media can be performed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[4][5] These methods allow for the precise measurement of nutrient consumption and metabolite production, aiding in the optimization of your cell culture conditions.[4][5]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reduced cell viability or growth after media supplementation. Cytotoxicity from high concentrations of L-cysteine or its oxidation products like this compound.[3]Perform a dose-response experiment to determine the optimal concentration for your cell line. Consider using a more stable derivative of L-cysteine.
Precipitate formation in the cell culture medium. Oxidation of L-cysteine to the less soluble L-cystine.Prepare fresh L-cysteine solutions before each use. Store stock solutions at an acidic pH. Ensure proper humidification in the incubator to prevent evaporation.
Increased oxidative stress in cells. Excessive L-cysteine leading to the production of reactive oxygen species (ROS).[3]Lower the concentration of L-cysteine in the culture medium. Measure ROS levels to confirm oxidative stress.
Unexpected changes in cell signaling pathways. L-cysteine and its metabolites can modulate various signaling pathways, including those related to redox homeostasis and metabolism.[6]Analyze key signaling molecules to understand the impact of your supplementation strategy.

Experimental Protocols

Protocol 1: Dose-Response Study to Determine Optimal this compound Concentration

This protocol outlines a method to determine the optimal concentration of this compound for a specific cell line by assessing cell viability across a range of concentrations.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, XTT, or a fluorescence-based assay)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density for your cell line.

    • Incubate overnight to allow for cell attachment.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations to be tested (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2.5 mM, 5 mM, 10 mM).

  • Treatment:

    • Carefully remove the existing medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells. Include a control group with fresh medium only (0 mM this compound).

    • Culture the cells for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the this compound concentration to generate a dose-response curve.

    • Determine the optimal concentration range that promotes or maintains high cell viability.

Protocol 2: Quantification of Amino Acids in Cell Culture Media by LC-MS

This protocol provides a general workflow for the analysis of amino acids, including this compound, in cell culture supernatant.

Materials:

  • Cell culture supernatant samples

  • Internal standards for amino acids

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS system (e.g., QTRAP® 6500+ with ExionLC™)[4]

  • Analytical column (e.g., Phenomenex Kinetex® F5)[4]

Methodology:

  • Sample Preparation:

    • Collect cell culture supernatant at different time points.

    • Centrifuge the samples to remove cells and debris.

    • Dilute the supernatant with a solution of 0.1% formic acid in 50% acetonitrile.[5]

    • Add an internal standard mix to the diluted samples.

    • Centrifuge the samples again to precipitate proteins.

    • Collect the supernatant for analysis.

  • LC-MS Analysis:

    • Inject the prepared samples into the LC-MS system.

    • Separate the amino acids using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).[5]

    • Detect and quantify the amino acids using mass spectrometry, employing a multiple reaction monitoring (MRM) library for targeted analysis.[4]

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Calculate the concentration of each amino acid in the samples based on the standard curves.

    • Analyze the consumption and production rates of amino acids over the course of the cell culture.

Data Presentation

Table 1: Example Dose-Response Data for this compound on a Hypothetical Cell Line

This compound Concentration (mM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 5.2
0.1102 ± 4.8
0.598 ± 6.1
1.095 ± 5.5
2.580 ± 7.3
5.065 ± 8.0
10.040 ± 9.2

Note: This is illustrative data. Actual results will vary depending on the cell line and experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_result Result start Start: Select Cell Line seed Seed Cells in 96-well Plate start->seed prep_lca Prepare this compound Serial Dilutions seed->prep_lca treat Treat Cells with this compound Dilutions prep_lca->treat incubate Incubate for 24, 48, or 72 hours treat->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Analyze Data & Plot Dose-Response Curve read_plate->analyze_data determine_optimal Determine Optimal Concentration Range analyze_data->determine_optimal signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular Effects cysteine L-Cysteine cystine L-Cystine cysteine->cystine Oxidation cysteine_in L-Cysteine cysteine->cysteine_in Transport cysteic_acid This compound cystine->cysteic_acid Further Oxidation cystine->cysteine_in Transport & Reduction gsh Glutathione (GSH) cysteine_in->gsh Synthesis protein Protein Synthesis cysteine_in->protein taurine Taurine cysteine_in->taurine Metabolism redox Redox Homeostasis gsh->redox viability Cell Viability & Proliferation protein->viability

References

Technical Support Center: L-Cysteic Acid in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Cysteic Acid (L-CA) and its potential cytotoxicity in neuronal cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity in neuronal cells?

A1: this compound (L-CA) primarily induces neurotoxicity through a process called excitotoxicity.[1][2][3][4] This occurs via the over-activation of the N-methyl-D-aspartate (NMDA) subtype of glutamate (B1630785) receptors.[3][5] This overstimulation leads to an excessive influx of calcium ions (Ca2+) into the neurons.[2][6] The elevated intracellular Ca2+ levels trigger a cascade of detrimental events, including the activation of proteases and phospholipases, the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, neuronal cell death through apoptosis or necrosis.[7][8]

Q2: Are all neuronal cell lines equally sensitive to this compound?

A2: No, the toxic responses to this compound and its metabolites can be cell-type specific.[5] Different neuronal cell lines, derived from various brain regions, exhibit varying degrees of sensitivity.[5] For instance, one study reported that a neuroblastoma cell line (SK.N.SH) showed a low toxic response to L-CA, while a medulloblastoma cell line (TE 671) exhibited a high toxic response.[5] Therefore, it is crucial to characterize the sensitivity of your specific neuronal cell model to L-CA.

Q3: What are the typical concentrations of this compound used to induce cytotoxicity in vitro?

A3: The effective concentration of L-CA to induce cytotoxicity can vary depending on the neuronal cell type, culture conditions, and experimental duration. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. As a starting point, concentrations in the millimolar (mM) range have been used in studies with related compounds like L-Cysteine to induce excitotoxicity.[9]

Q4: How can I minimize this compound-induced cytotoxicity in my neuronal cell cultures?

A4: Several strategies can be employed to mitigate L-CA-induced neurotoxicity:

  • NMDA Receptor Antagonists: Blocking the NMDA receptor can prevent the initial excitotoxic cascade.[1][2]

  • Antioxidants: Co-treatment with antioxidants can counteract the oxidative stress component of L-CA toxicity.[10][11]

  • Thiol-Containing Compounds: Supplementation with certain thiol-containing molecules has shown protective effects.[10][11]

Troubleshooting Guides

Issue 1: High background cell death in control cultures.

Possible Cause Troubleshooting Step
Suboptimal Culture Conditions Ensure the culture medium, supplements, and incubation conditions (temperature, CO2, humidity) are optimal for your specific neuronal cell type.
Cell Seeding Density Optimize the cell seeding density. Both too low and too high densities can lead to increased cell death.
Serum Variability If using serum, lot-to-lot variability can impact cell health. Test new serum lots before use in critical experiments.
Contamination Regularly check for microbial contamination (bacteria, fungi, mycoplasma).

Issue 2: Inconsistent results in this compound cytotoxicity assays.

Possible Cause Troubleshooting Step
This compound Solution Instability Prepare fresh L-CA solutions for each experiment. Avoid repeated freeze-thaw cycles.
Inaccurate Pipetting Calibrate and use appropriate pipettes for accurate dispensing of L-CA and other reagents.
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can alter cellular responses.
Assay Timing Ensure consistent timing for L-CA exposure and subsequent viability/cytotoxicity assays.

Issue 3: Neuroprotective compound does not show expected efficacy.

Possible Cause Troubleshooting Step
Compound Solubility and Stability Verify the solubility and stability of your test compound in the culture medium. Use an appropriate vehicle control (e.g., DMSO).
Pre-incubation Time Optimize the pre-incubation time with the neuroprotective compound before adding L-CA.
Dose-Response Perform a dose-response curve for the neuroprotective compound to identify its optimal concentration.
Mechanism of Action The compound's mechanism may not be relevant to the L-CA-induced excitotoxicity pathway. Consider its mode of action in relation to NMDA receptor signaling and oxidative stress.

Data Presentation

Table 1: Effects of NMDA and non-NMDA Antagonists on NMDA- and NMDA-plus-Cysteine-Activated 45Ca2+ Influx into Rat Cerebellar Granule Neurons

Treatment 45Ca2+ Influx (nmol/mg protein) % of Control
Control1.5 ± 0.2100
NMDA (1 mM)4.5 ± 0.5300
NMDA (1 mM) + Cysteine (1 mM)7.8 ± 0.8520
NMDA + Cysteine + Dizocilpine (0.1 mM)1.8 ± 0.3120
NMDA + Cysteine + D-AP5 (0.1 mM)2.1 ± 0.4140
NMDA + Cysteine + CNQX (0.1 mM)7.5 ± 0.7500
Data are presented as mean ± SEM. Dizocilpine and D-AP5 are NMDA receptor antagonists, while CNQX is a non-NMDA receptor antagonist. This table is a representative summary based on findings that NMDA antagonists prevent cysteine-potentiated Ca2+ influx.[2]

Table 2: Protective Effects of Antioxidants and Reducing Agents against Glutamate-Induced Cytotoxicity in N18-RE-105 Neuronal Cells

Agent Concentration Range Protective Effect
Cysteine30 - 1000 µMConcentration-dependent protection
Dithiothreitol10 - 250 µMConcentration-dependent protection
Glutathione (GSH)10 - 1000 µMConcentration-dependent protection
Vitamin E10 - 100 µMMarked protection
Idebenone0.1 - 3 µMMarked protection
This table summarizes findings on the protective effects of various compounds against glutamate-induced cytotoxicity, a process mechanistically similar to L-CA-induced excitotoxicity.[10]

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using the LDH Cytotoxicity Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[5][12][13][14]

Materials:

  • Neuronal cells in a 96-well plate

  • This compound

  • Test neuroprotective compound

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the test neuroprotective compound (and a vehicle control) for a specified duration (e.g., 2-24 hours).

  • Induce cytotoxicity by adding this compound at a pre-determined toxic concentration. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24 hours).

  • Prepare a positive control for maximum LDH release by adding a lysis solution (provided in the kit) to a set of untreated wells 45 minutes before the end of the incubation.

  • After incubation, carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's instructions. Typically, this involves incubating the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Measure the absorbance of the formazan (B1609692) product at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[10][11]

Materials:

  • Neuronal cells in a 96-well plate (preferably black-walled for fluorescence assays)

  • This compound

  • Test neuroprotective compound

  • DCFH-DA solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microplate reader

Procedure:

  • Culture and treat the cells with the test compound and this compound as described in Protocol 1.

  • After the treatment period, remove the culture medium and wash the cells gently with warm PBS.

  • Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30-60 minutes.

  • Remove the DCFH-DA solution and wash the cells again with warm PBS to remove any extracellular probe.

  • Add PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths appropriate for dichlorofluorescein (DCF) (e.g., ~485 nm excitation and ~530 nm emission).

  • Express the results as a percentage of the control (untreated cells).

Visualizations

L_Cysteic_Acid_Cytotoxicity_Pathway LCA This compound NMDA_R NMDA Receptor LCA->NMDA_R Activates Ca_influx Excessive Ca²⁺ Influx NMDA_R->Ca_influx Enzyme_Activation Enzyme Activation (Proteases, Phospholipases) Ca_influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_influx->Mito_Dysfunction Cell_Death Neuronal Cell Death (Apoptosis/Necrosis) Enzyme_Activation->Cell_Death ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ROS->Cell_Death NMDA_Antagonists NMDA Receptor Antagonists (e.g., Dizocilpine) NMDA_Antagonists->NMDA_R Inhibits Antioxidants Antioxidants (e.g., NAC, Vitamin E) Antioxidants->ROS Scavenges

Caption: Signaling pathway of this compound-induced excitotoxicity in neuronal cells.

Experimental_Workflow_Neuroprotection cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assay 3. Assay cluster_analysis 4. Data Analysis Seed_Cells Seed Neuronal Cells in 96-well plate Adherence Allow Adherence (24h) Seed_Cells->Adherence Pre_treat Pre-treat with Neuroprotective Compound Adherence->Pre_treat Induce_Toxicity Induce Cytotoxicity with this compound Pre_treat->Induce_Toxicity Incubate Incubate (e.g., 24h) Induce_Toxicity->Incubate Viability_Assay Perform Viability Assay (e.g., LDH, MTT) Incubate->Viability_Assay ROS_Assay Perform ROS Assay (e.g., DCFH-DA) Incubate->ROS_Assay Data_Analysis Analyze and Compare - % Cytotoxicity - ROS Levels Viability_Assay->Data_Analysis ROS_Assay->Data_Analysis

Caption: Workflow for assessing neuroprotective agents against L-CA cytotoxicity.

References

improving solubility of L-Cysteic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of L-Cysteic acid for in vitro assays.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound. This guide provides a systematic approach to troubleshoot and resolve common solubility issues.

Problem: this compound is not dissolving or is precipitating out of solution.

This is a common issue that can be addressed by systematically evaluating several factors. The following workflow can help identify and solve the problem.

G cluster_0 start Start: this compound Solubility Issue check_conc Is the concentration too high? start->check_conc check_solvent Are you using an appropriate solvent? check_conc->check_solvent No reassess Reassess Experiment Parameters check_conc->reassess Yes check_ph Is the pH of the solution optimal? check_solvent->check_ph Yes check_solvent->reassess No check_temp Have you tried gentle heating? check_ph->check_temp Yes check_ph->reassess No use_sonication Have you tried sonication? check_temp->use_sonication No solution Solution Achieved check_temp->solution Yes use_sonication->solution Yes use_sonication->reassess No G cluster_1 start_prot Start: Prepare L-Cysteic Acid Stock Solution weigh Weigh this compound start_prot->weigh add_solvent Add Solvent (Water or PBS) weigh->add_solvent mix Vortex/Mix add_solvent->mix check_dissolved Is it fully dissolved? mix->check_dissolved adjust_ph Adjust pH (if needed) check_dissolved->adjust_ph No final_vol Adjust to Final Volume check_dissolved->final_vol Yes sonicate Sonication adjust_ph->sonicate sonicate->check_dissolved sterilize Sterile Filter (0.22 µm) final_vol->sterilize store Aliquot and Store sterilize->store

Technical Support Center: L-Cysteic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of L-Cysteic acid.

Frequently Asked Questions (FAQs)

Q1: Why is direct analysis of cysteine/cystine in protein hydrolysates often inaccurate?

A1: Direct quantification of cysteine and cystine following acid hydrolysis is prone to inaccuracies due to their decomposition during the hydrolysis process.[1][2] Cysteine can be oxidized, and both amino acids can react with other components in the sample matrix, leading to low and variable recoveries.[3] To ensure accurate quantification, it is recommended to convert cysteine and cystine to a more stable form, such as this compound, prior to hydrolysis.[2][4]

Q2: What are the most common methods for oxidizing cysteine and cystine to this compound?

A2: The two most prevalent methods are performic acid oxidation and sodium azide-dependent oxidation.

  • Performic acid oxidation: This is a widely used and effective method. However, it can be harsh, potentially modifying other amino acid residues like tyrosine, and requires a separate, carefully controlled oxidation step before hydrolysis.[1][5]

  • Sodium azide-dependent oxidation: This method can be performed in the same step as hydrochloric acid hydrolysis. It has been shown to result in high yields of this compound (87-100%) and is considered superior by some as it does not affect tyrosine residues.[1]

Q3: I am not getting good retention for this compound on my C18 reversed-phase HPLC column. What is the problem?

A3: this compound is a highly polar compound due to the presence of both a carboxylic acid and a sulfonic acid group.[6] This high polarity results in very weak interaction with the nonpolar stationary phase of a traditional C18 column, causing it to elute very early, often with the solvent front.[6] To achieve better retention, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column.[6][7] Alternatively, adding ion-pairing reagents to the mobile phase can sometimes improve retention on a C18 column.

Q4: Is derivatization necessary for this compound analysis?

A4: It depends on the detection method.

  • UV Detection: Direct UV detection is possible at low wavelengths (e.g., 210 nm), but it may lack the sensitivity and specificity required for complex samples.[8]

  • Fluorescence Detection: For higher sensitivity and specificity, pre-column or post-column derivatization is typically required.[9] Common derivatizing agents include o-phthaldialdehyde (OPA) and 9-fluorenylmethyl chloroformate (FMOC).[9][10]

  • Mass Spectrometry (MS) Detection: LC-MS/MS allows for the direct analysis of underivatized this compound, offering high sensitivity and specificity.[11][12] However, chromatographic challenges related to its polarity still need to be addressed.[11]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No this compound Peak Incomplete oxidation of cysteine/cystine.Optimize the performic acid or sodium azide (B81097) oxidation step. Ensure complete removal of interfering substances.[2]
Degradation during acid hydrolysis.Ensure oxidation is performed before hydrolysis. For samples containing tryptophan, modifications to the hydrolysis protocol may be necessary to prevent side reactions.[13]
Poor derivatization efficiency.Check the pH and reaction time for your chosen derivatization reagent. Ensure reagents are fresh. Some reagents have low reactivity with cysteine itself, highlighting the need for prior oxidation.[9]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the column.If using a reversed-phase column, residual silanol (B1196071) interactions can cause tailing. Try reducing the mobile phase pH.[14]
Column overload.Reduce the sample concentration or injection volume.[15]
Column contamination or void.Flush the column with a strong solvent. If the problem persists, replace the column.[14][15]
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate composition. Degas the mobile phase properly.[15]
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[16]
System leaks or pump issues.Check for leaks in the HPLC system. Ensure the pump is delivering a consistent flow rate.[15]
High Baseline Noise Contaminated mobile phase or reagents.Use high-purity solvents and reagents. Filter the mobile phase.[15]
Air bubbles in the detector cell.Purge the detector to remove any trapped bubbles.[17]
Detector lamp nearing the end of its life.Check the lamp usage and replace if necessary.[17]

Quantitative Data Summary

Table 1: Comparison of Oxidation Methods for Cysteine Quantification

Oxidation Method Typical Recovery of Cysteic Acid Key Advantages Key Disadvantages
Performic Acid Oxidation~71-96%[5]Well-established method.Can modify other amino acids (e.g., tyrosine); requires a separate reaction step.[1]
Sodium Azide-Dependent Oxidation87-100%[1]Performed in-situ with hydrolysis; does not affect tyrosine.[1]The presence of azide may interfere with certain subsequent analytical steps if not properly managed.[18]

Table 2: Comparison of Analytical Methodologies for this compound

Feature HPLC with UV Detection HPLC with Fluorescence Detection LC-MS/MS
Principle Direct UV absorbance of the molecule.Derivatization with a fluorogenic reagent (e.g., OPA).Mass-to-charge ratio detection.
Specificity Low to Moderate.[19]High.Very High.[7]
Sensitivity Moderate.[19]High.[9]Very High.[11]
Derivatization Not required, but often used to improve chromatography.Required (pre- or post-column).[9]Not required.[11]
Primary Use Routine analysis where high sensitivity is not critical.Trace analysis and complex matrices.Confirmatory analysis, high-throughput screening, and complex sample analysis.[7]

Experimental Protocols

Protocol 1: Performic Acid Oxidation of Protein Samples

  • Reagent Preparation: Prepare performic acid by mixing 1 volume of 30% hydrogen peroxide with 9 volumes of 99% formic acid. Let the mixture stand at room temperature for 1 hour.

  • Sample Preparation: Dissolve a known quantity of the protein sample in the freshly prepared performic acid.

  • Oxidation: Incubate the mixture at 4°C for 16 hours.[2]

  • Quenching: Add hydrobromic acid to the reaction mixture to decompose excess performic acid.[2]

  • Drying: Evaporate the sample to dryness using a rotary evaporator.

  • Hydrolysis: Proceed with standard acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

Protocol 2: Sodium Azide-Dependent Oxidation and Hydrolysis

  • Reagent Preparation: Prepare a hydrolysis solution of 6 M HCl containing 0.2% (w/v) sodium azide.[1]

  • Sample Preparation: Place the protein sample in a hydrolysis tube.

  • Hydrolysis and Oxidation: Add the HCl/sodium azide solution to the sample. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Sample Work-up: After hydrolysis, cool the sample, and remove the HCl by evaporation. Reconstitute the sample in an appropriate buffer for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Protein Protein Sample Oxidation Oxidation Step (e.g., Performic Acid) Protein->Oxidation Convert Cys/Cyss to Cysteic Acid Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Oxidation->Hydrolysis Derivatization Derivatization (Optional, e.g., OPA) Hydrolysis->Derivatization HPLC HPLC Separation (HILIC or Mixed-Mode) Hydrolysis->HPLC Direct Analysis Derivatization->HPLC Detection Detection (UV, FLD, or MS) HPLC->Detection Quantification Quantification Detection->Quantification

Caption: General workflow for this compound analysis.

logical_relationship cluster_problem Problem cluster_cause Root Cause cluster_solutions Solutions PoorRetention Poor Retention of This compound on C18 HighPolarity High Polarity of This compound PoorRetention->HighPolarity is caused by HILIC Use HILIC Column HighPolarity->HILIC address with MixedMode Use Mixed-Mode Column HighPolarity->MixedMode address with IonPairing Use Ion-Pairing Reagents HighPolarity->IonPairing address with

Caption: Troubleshooting logic for poor chromatographic retention.

References

Technical Support Center: Analysis of L-Cysteic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical assistance for selecting the appropriate High-Performance Liquid Chromatography (HPLC) column for the analysis of L-Cysteic acid. It addresses common challenges and provides structured guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in analyzing this compound by HPLC?

This compound is a highly polar, strongly acidic compound due to its sulfonic acid group.[1][2][3] These properties present two primary challenges for traditional reversed-phase (RP) HPLC:

  • Poor Retention: this compound has very limited interaction with non-polar stationary phases like standard C18, causing it to elute in or near the solvent front.[4][5]

  • Phase Collapse: Achieving retention on a C18 column often requires a highly aqueous mobile phase (e.g., >95% water). Many traditional C18 columns are not stable in such conditions and can suffer from "phase collapse," leading to a dramatic loss of retention and reproducibility.[6]

Q2: What type of HPLC column is best suited for this compound analysis?

Due to its properties, this compound is not well-suited for analysis with standard C18 columns. The recommended approaches involve alternative column chemistries that can effectively retain highly polar and acidic compounds. The most suitable column types are:

  • Mixed-Mode Anion Exchange/Reversed-Phase (AX/RP): These columns combine anion exchange and reversed-phase retention mechanisms.[7][8] The anion exchange functionality directly interacts with the negatively charged sulfonic acid group of this compound, providing excellent retention, while the C18 component offers a secondary mode of interaction.[9][10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns use a polar stationary phase (e.g., silica, amide, zwitterionic) and a mobile phase with a high concentration of an organic solvent like acetonitrile.[11][12][13] This technique is specifically designed to retain and separate very polar compounds that are unretained in reversed-phase mode.[14]

  • Anion Exchange Chromatography (AEC): This classical approach separates molecules based on their charge.[15][16] Since this compound is a strong acid, it carries a negative charge over a wide pH range, making it an ideal candidate for AEC.[17]

Q3: Can I use a standard C18 column for this compound analysis?

It is generally not recommended. Standard C18 columns offer very little to no retention for this compound.[4] While some modern polar-embedded or polar-endcapped C18 columns are designed for use with 100% aqueous mobile phases to prevent phase collapse, they may still not provide sufficient retention for robust quantification.[6] If a C18 column must be used, derivatization of the this compound molecule to make it more hydrophobic would be necessary.

Column Selection Summary

The choice of column depends on the available instrumentation, desired retention mechanism, and sample matrix. The following table summarizes the recommended column types and typical starting conditions.

Column TypeStationary Phase ExamplesPrimary Retention MechanismAdvantages
Mixed-Mode AX/RP C18 with anion exchange groups (e.g., InertSustain AX-C18)[9][10]Anion Exchange & HydrophobicExcellent retention for polar acids, robust, good peak shapes.
HILIC Zwitterionic, Amide, Diol, Silica[12][18]Hydrophilic Partitioning[12]Specifically designed for polar analytes, orthogonal to RP, good sensitivity with MS.
Anion Exchange Quaternary ammonium (B1175870) (Strong), Tertiary amine (Weak)Electrostatic Interaction[19]High selectivity based on charge, a well-established technique.[16][17]
Column Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate HPLC column for this compound analysis.

start Start: Analyze this compound prop Properties: - Highly Polar - Strong Acid (Sulfonic Acid Group) start->prop c18_check Is a standard C18 column suitable? prop->c18_check c18_no No, due to poor retention and potential phase collapse. c18_check->c18_no No recommend Recommended Column Chemistries c18_no->recommend mm Mixed-Mode (Anion Exchange + RP) recommend->mm hilic HILIC (e.g., Zwitterionic, Amide) recommend->hilic aec Anion Exchange recommend->aec

Caption: A workflow for selecting an HPLC column for this compound.

Troubleshooting Guide

Q: I am getting no retention, and the peak for this compound appears at the solvent front. What should I do?

A: This is the expected result when using a standard reversed-phase C18 column.

  • Cause: The stationary phase is too non-polar to interact with the highly polar this compound molecule.

  • Solution: You must switch to a more appropriate column chemistry.

    • Primary Recommendation: Use a Mixed-Mode Anion Exchange/Reversed-Phase (AX/RP) column. This will provide strong retention through ionic interactions.

    • Alternative: Use a HILIC column. This will retain this compound through hydrophilic partitioning. Ensure your mobile phase has a high organic content (>70% acetonitrile) as a starting point.[12]

    • Classical Approach: Use an Anion Exchange column with a suitable buffer system.

Q: My peak shape is poor (tailing or fronting). How can I improve it?

A: Poor peak shape can result from several factors depending on the column type.

  • For Mixed-Mode or Anion Exchange Columns:

    • Cause: Secondary site interactions or an inappropriate mobile phase pH or buffer strength.[20]

    • Solutions:

      • Optimize Buffer Concentration: The ionic strength of the mobile phase is critical for good peak shape in ion exchange. Try varying the buffer concentration (e.g., 10 mM to 50 mM).

      • Adjust pH: Ensure the mobile phase pH is at least 1.5-2 units away from the pKa of any secondary functional groups on the stationary phase to ensure a consistent surface charge.

      • Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants that might be causing secondary interactions.

  • For HILIC Columns:

    • Cause: Improper mobile phase composition or insufficient column equilibration. The buffer salt content is a crucial parameter in HILIC methods as it influences peak shape.[11]

    • Solutions:

      • Adjust Buffer Concentration: Low buffer concentration can lead to peak tailing. Start with at least 10 mM of a volatile salt like ammonium formate (B1220265) or ammonium acetate (B1210297) in the aqueous portion of your mobile phase.[11]

      • Ensure Proper Equilibration: HILIC columns require a longer equilibration time than reversed-phase columns to establish the aqueous layer on the stationary phase. Equilibrate the column with at least 10-20 column volumes of the initial mobile phase.

      • Check Sample Solvent: The sample should ideally be dissolved in a solvent similar to the mobile phase (high organic content). Injecting a sample in a highly aqueous solvent can cause peak distortion.[21]

Q: My peaks are broad. What are the possible causes and solutions?

A: Broad peaks can indicate a loss of efficiency in the chromatographic system.[21][22]

  • Cause: Column overloading, column degradation, or extra-column dead volume.

  • Solutions:

    • Reduce Injection Volume/Concentration: Injecting too much sample can lead to column overloading and broad peaks.[22] Reduce the mass of analyte injected onto the column.

    • Check for Column Voids: A sudden shock (pressure spike) or operating at an incompatible pH can cause the column packing to settle, creating a void at the inlet. Reversing and flushing the column (if permitted by the manufacturer) can sometimes resolve this. Otherwise, the column may need to be replaced.[23]

    • Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter to prevent peak broadening outside the column.

Troubleshooting Workflow

This diagram provides a decision tree for troubleshooting common issues during the analysis of this compound.

start Problem Observed no_retention No Retention start->no_retention poor_peak Poor Peak Shape (Tailing/Fronting) start->poor_peak broad_peak Broad Peak start->broad_peak sol_no_retention Using C18? Switch to Mixed-Mode, HILIC, or Anion Exchange no_retention->sol_no_retention Yes sol_peak_shape Adjust Mobile Phase: - Optimize Buffer Strength - Adjust pH - Check Sample Solvent poor_peak->sol_peak_shape sol_broad_peak Check System: - Reduce Injection Load - Inspect Column for Voids - Minimize Dead Volume broad_peak->sol_broad_peak

Caption: A troubleshooting guide for common HPLC issues with this compound.

Key Experimental Protocols

Below are detailed starting methodologies for two recommended approaches. These should be optimized for your specific instrument and application.

Protocol 1: Mixed-Mode Chromatography

This method utilizes a column with both anion exchange and reversed-phase properties.

ParameterRecommended Condition
Column InertSustain AX-C18, 3 µm, 150 x 2.1 mm[9]
Mobile Phase 10 mM Ammonium Formate + 0.1% Formic Acid in Water[9]
Flow Rate 0.2 mL/min[9]
Column Temperature 40 °C[9]
Detection UV at 210 nm[9]
Injection Volume 1 µL[9]
Sample Diluent Mobile Phase
Protocol 2: HILIC Method

This method is suitable for retaining and separating this compound based on its hydrophilicity.

ParameterRecommended Condition
Column Zwitterionic HILIC Column (e.g., ZIC®-HILIC), 5 µm, 150 x 4.6 mm[18]
Mobile Phase A Acetonitrile with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Gradient 95% A to 60% A over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 210 nm or Mass Spectrometer (MS)
Injection Volume 5 µL
Sample Diluent 90:10 (v/v) Acetonitrile:Water

References

Technical Support Center: Optimizing L-Cysteic Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of L-Cysteic acid using liquid chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound.

Problem 1: Poor or No Retention of this compound

This compound is a highly polar compound and may exhibit limited or no retention on traditional reversed-phase (RP) columns, often eluting in the void volume.

Solutions:

  • Column Selection:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. A common mobile phase for HILIC is a high concentration of acetonitrile (B52724) (e.g., >80%) with a small amount of aqueous buffer.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics, such as an Anion-Exchange/Reversed-Phase (AX/RP) column, can provide enhanced retention for charged polar molecules like this compound. An example is the InertSustain AX-C18 column.[1]

  • Mobile Phase Modification for RP-HPLC:

    • Ion-Pairing Chromatography: Introducing an ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) into the mobile phase can form a neutral complex with this compound, increasing its retention on a C18 column.

    • Highly Aqueous Mobile Phases: Use columns designed for use with 100% aqueous mobile phases to prevent phase collapse and improve retention of polar analytes.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Asymmetrical peaks can compromise resolution and lead to inaccurate quantification.

Solutions:

  • pH Adjustment: The ionization state of this compound and residual silanol (B1196071) groups on the column packing material are pH-dependent.

    • Adjusting the mobile phase pH to be at least 2 units away from the pKa of this compound can ensure a single ionic form and improve peak shape.

    • A low pH mobile phase (e.g., pH 2.5-3) can suppress the ionization of silanol groups on silica-based columns, reducing secondary interactions that cause peak tailing.[2]

  • Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to control the on-column pH, leading to peak shape issues. A typical starting range is 10-25 mM.

  • Sample Solvent: The sample should be dissolved in the initial mobile phase or a weaker solvent to prevent peak distortion.

Problem 3: Co-elution with Other Analytes

In complex samples, this compound may co-elute with other polar compounds.

Solutions:

  • Gradient Optimization:

    • Shallow Gradient: Employing a shallower gradient profile can increase the separation between closely eluting peaks.

    • Isocratic Hold: An isocratic hold at the beginning of the gradient can help to separate early-eluting compounds.

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol, or vice versa) can alter selectivity.

    • Additive: The addition of a small percentage of an acid like formic acid can improve peak shape and change selectivity.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound?

A good starting point for this compound analysis is to use a column designed for polar analytes, such as a HILIC or a mixed-mode column. For a mixed-mode column like the InertSustain AX-C18, a simple isocratic mobile phase of 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water can be effective.[1]

Q2: My this compound peak is tailing. What should I try first?

The first step should be to adjust the pH of your mobile phase. Lowering the pH to around 2.5-3.0 with an additive like formic acid or using a citric acid/sodium dihydrogen phosphate (B84403) buffer can significantly reduce peak tailing by minimizing interactions with the stationary phase.[2]

Q3: Can I analyze this compound without derivatization?

Yes, this compound can be analyzed without derivatization using UV detection at a low wavelength, typically around 210 nm.[1] However, for increased sensitivity and specificity, especially in complex matrices, pre-column or post-column derivatization methods are often employed.[4]

Q4: How can I improve the retention of this compound on a C18 column?

If you are limited to a standard C18 column, consider using ion-pairing chromatography. Adding an ion-pairing reagent to the mobile phase will increase the hydrophobicity of this compound and improve its retention. Alternatively, using a highly aqueous mobile phase with a compatible C18 column is another option.

Experimental Protocols

Method 1: Mixed-Mode Chromatography for this compound Analysis

This method is suitable for the direct analysis of this compound.

  • Column: InertSustain AX-C18 (3 µm, 150 x 2.1 mm I.D.)[1]

  • Mobile Phase: 10 mM Ammonium Formate + 0.1% Formic Acid in Water[1]

  • Flow Rate: 0.2 mL/min[1]

  • Column Temperature: 40 °C[1]

  • Detection: UV at 210 nm[1]

  • Injection Volume: 1 µL[1]

Method 2: Reversed-Phase HPLC with Pre-column Derivatization

This method is suitable for the analysis of this compound in complex samples like livestock feed after appropriate sample preparation.

  • Column: Shim-pack XR-ODSII (2.2 µm, 100 mm × 3.0 mm I.D.)[4]

  • Mobile Phase A: 10 mM Sodium Acetate (pH 5.9)

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient is used to achieve separation.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40 °C

  • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm)

  • Derivatization Reagent: o-phthalaldehyde (B127526) (OPA) reagent[4]

Data Presentation

Table 1: Comparison of Starting Conditions for this compound Separation

ParameterMethod 1 (Mixed-Mode)Method 2 (RP-HPLC with Derivatization)
Column InertSustain AX-C18[1]Shim-pack XR-ODSII[4]
Mobile Phase Isocratic: 10 mM Ammonium Formate + 0.1% HCOOH in Water[1]Gradient: A: 10 mM Sodium Acetate (pH 5.9), B: Acetonitrile
Detection UV, 210 nm[1]Fluorescence (Ex: 340 nm, Em: 450 nm)
Derivatization NonePre-column with OPA[4]
Primary Use Direct analysis of standards and simple matricesAnalysis in complex matrices requiring high sensitivity

Visualizations

Mobile_Phase_Optimization_Workflow cluster_start Start cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_end Goal start Initial Method (e.g., RP-HPLC, C18) poor_retention Poor or No Retention start->poor_retention Problem bad_peak_shape Peak Tailing/Fronting start->bad_peak_shape Problem coelution Co-elution start->coelution Problem change_column Change Column (HILIC, Mixed-Mode) poor_retention->change_column adjust_ph Adjust Mobile Phase pH bad_peak_shape->adjust_ph optimize_gradient Optimize Gradient coelution->optimize_gradient change_organic Change Organic Modifier coelution->change_organic optimized_method Optimized Separation change_column->optimized_method adjust_ph->optimized_method optimize_gradient->optimized_method change_organic->optimized_method

Caption: Workflow for optimizing this compound separation.

Troubleshooting_Decision_Tree start Problem with This compound Peak q1 Is the peak retained? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes q2 Is the peak shape symmetrical? a2_no No (Tailing/Fronting) q2->a2_no a2_yes Yes q2->a2_yes q3 Is the peak resolved from others? a3_no No (Co-elution) q3->a3_no a3_yes Yes q3->a3_yes sol1 Use HILIC or Mixed-Mode Column or Ion-Pairing Reagent a1_no->sol1 a1_yes->q2 sol2 Adjust Mobile Phase pH (e.g., pH 2.5-3) a2_no->sol2 a2_yes->q3 sol3 Optimize Gradient Profile or Change Organic Modifier a3_no->sol3 end_node Acceptable Separation a3_yes->end_node sol1->end_node sol2->end_node sol3->end_node

Caption: Decision tree for troubleshooting common this compound separation issues.

References

dealing with L-Cysteic acid co-elution in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving challenges related to L-Cysteic acid analysis in chromatography. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming co-elution and other common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis important?

A1: this compound is an oxidized form of the amino acid L-cysteine.[1] It is an important analyte in biomedical and pharmaceutical research, often studied as a marker for oxidative stress and in the analysis of protein structure and function. Accurate quantification of this compound is crucial for understanding various physiological and pathological processes.

Q2: What is co-elution in chromatography and why is it a problem for this compound analysis?

A2: Co-elution occurs when this compound and another compound are not adequately separated by the chromatography column and elute at the same time, resulting in overlapping peaks.[2][3] This is problematic because it can lead to inaccurate identification and quantification of this compound, compromising experimental results.[4]

Q3: What are the common causes of this compound co-elution?

A3: Several factors can contribute to the co-elution of this compound with other analytes:

  • Similar Physicochemical Properties: this compound may have similar polarity and size to other amino acids or compounds in the sample, leading to poor separation.[3]

  • Inadequate Mobile Phase Composition: The mobile phase may not be optimized to provide sufficient selectivity for this compound.[2][5]

  • Inappropriate Stationary Phase: The chosen column chemistry may not be suitable for retaining and separating this compound from interfering compounds.[2][3]

  • Sample Overload: Injecting too much sample can lead to peak broadening and increased chances of co-elution.[5]

  • System Issues: Problems such as system leaks or excessive dead volume can cause peak broadening and poor resolution.[5]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the chromatographic analysis of this compound.

Problem 1: this compound peak is not well-resolved from a neighboring peak (peak shoulder or partial co-elution).

  • Solution: This is a common issue indicating partial co-elution.[4] To improve resolution, several parameters of your chromatographic method can be adjusted. The goal is to modify the selectivity of your system, which is the ability to differentiate between two analytes.

    • Mobile Phase Gradient Optimization: A primary step is to adjust the mobile phase gradient.[6] Making the gradient shallower can increase the separation between closely eluting peaks.[7]

    • Mobile Phase Composition Change: Altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) or adjusting the pH of the aqueous phase can significantly impact the selectivity between this compound and the co-eluting compound.[2][7]

    • Column Temperature Adjustment: Changing the column temperature can sometimes improve resolution, although its effect can be less predictable than mobile phase modifications.[7]

Problem 2: My this compound peak appears symmetrical, but I suspect co-elution with an unknown compound.

  • Solution: Even symmetrical peaks can hide co-eluting compounds.[6] Peak purity analysis is essential to confirm co-elution.

    • Use of Advanced Detectors: A Diode Array Detector (DAD) can assess peak purity by comparing UV spectra across the peak; non-identical spectra suggest an impure peak.[2][4] A Mass Spectrometry (MS) detector is even more powerful, as it can reveal the presence of different mass-to-charge ratios (m/z) across the chromatographic peak.[2][4]

    • If co-elution is confirmed, proceed with the method optimization steps outlined in Problem 1.

Problem 3: this compound elutes very early, close to the void volume, and co-elutes with other polar molecules.

  • Solution: Poor retention of a polar analyte like this compound on a reversed-phase column is a common challenge.[8]

    • Weaken the Mobile Phase: Decrease the percentage of the organic solvent in your mobile phase to increase the retention of polar compounds.[2]

    • Consider a Different Stationary Phase: If modifying the mobile phase is insufficient, switching to a column with a different chemistry may be necessary. For highly polar compounds like this compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can provide better retention and separation than a standard C18 column.[6] Anion-exchange columns can also be effective for separating acidic molecules.[9]

Problem 4: Peak tailing or broadening is causing overlap with the this compound peak.

  • Solution: Poor peak shape can lead to apparent co-elution.[5]

    • Check for Column Contamination or Degradation: The column may be contaminated or the stationary phase degraded. Cleaning or replacing the column can restore peak shape.[5]

    • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent overloading the column.[5]

    • Ensure Sample Solvent Compatibility: The sample should ideally be dissolved in the initial mobile phase to avoid peak distortion.[5]

Quantitative Data Summary

The following table summarizes key chromatographic parameters that can be adjusted to resolve this compound co-elution and their expected impact.

ParameterAdjustmentExpected Impact on SeparationConsiderations
Mobile Phase Gradient Make the gradient shallowerIncreases separation between closely eluting peaksMay increase run time.[6]
Mobile Phase Composition Change organic solvent (e.g., ACN to MeOH)Alters selectivity, potentially resolving co-eluting peaksThe effect is compound-specific and may require testing.[2]
Mobile Phase pH Adjust pH of the aqueous phaseCan significantly alter the retention of ionizable compounds like this compound, improving selectivityEnsure the chosen pH is within the stable range for the column.[7]
Stationary Phase Chemistry Switch from C18 to HILIC or Anion-ExchangeProvides a different separation mechanism, often better for polar and acidic compoundsRequires method re-development.[6][9]
Column Temperature Increase or decrease temperatureCan influence selectivity and retention timesThe effect can be unpredictable and may need empirical testing.[7]
Flow Rate Decrease the flow rateCan improve peak resolution by allowing more time for interaction with the stationary phaseWill lead to longer analysis times.[6]

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for this compound Separation

This protocol provides a systematic approach to optimizing the mobile phase pH to resolve co-elution involving this compound.

Objective: To achieve baseline separation (Resolution > 1.5) of this compound from a co-eluting peak by modifying the mobile phase pH.

Materials:

  • HPLC or UHPLC system with a UV or MS detector

  • Reversed-phase C18 column

  • This compound standard

  • Sample containing the co-eluting mixture

  • Mobile Phase A components (e.g., water, buffer salts like ammonium (B1175870) formate (B1220265) or phosphate)

  • Mobile Phase B (e.g., acetonitrile or methanol)

  • Acids and bases for pH adjustment (e.g., formic acid, ammonium hydroxide)

  • pH meter

Methodology:

  • Initial Analysis: Perform an injection using your current method and confirm the co-elution of this compound. Note the retention time and peak shape.

  • Prepare Mobile Phases at Different pH Values:

    • Prepare three different batches of aqueous mobile phase A.

    • Adjust the pH of the first batch to a low pH (e.g., pH 3.0) using formic acid.

    • Adjust the pH of the second batch to a mid-range pH (e.g., pH 4.5) using a suitable buffer like ammonium formate.

    • Adjust the pH of the third batch to a higher pH (e.g., pH 6.0), ensuring it is compatible with your column chemistry.

  • Systematic Evaluation:

    • Equilibrate the column with the mobile phase at the first pH value (e.g., pH 3.0).

    • Inject the this compound standard to determine its new retention time.

    • Inject your sample and observe the separation from the co-eluting peak.

    • Repeat this process for each of the prepared mobile phase pH values.

  • Data Analysis:

    • Compare the chromatograms obtained at the different pH values.

    • Calculate the resolution between this compound and the co-eluting peak for each condition.

    • Select the pH that provides the best separation. Further fine-tuning of the pH around the optimal value may be necessary.

Visualizations

TroubleshootingWorkflow Troubleshooting this compound Co-elution start Co-elution Suspected or Confirmed confirm_coelution Confirm Peak Purity (DAD/MS Analysis) start->confirm_coelution is_coelution Co-elution Confirmed? confirm_coelution->is_coelution no_coelution Issue is Peak Shape (Tailing/Broadening) is_coelution->no_coelution No optimize_method Optimize Chromatographic Method is_coelution->optimize_method Yes troubleshoot_peak_shape Troubleshoot Peak Shape: - Check for column contamination - Reduce sample load - Check sample solvent no_coelution->troubleshoot_peak_shape success Problem Resolved troubleshoot_peak_shape->success adjust_gradient Adjust Mobile Phase Gradient (e.g., make shallower) optimize_method->adjust_gradient is_resolved1 Resolution Improved? adjust_gradient->is_resolved1 change_mobile_phase Change Mobile Phase Composition (Solvent or pH) is_resolved1->change_mobile_phase No is_resolved1->success Yes is_resolved2 Resolution Improved? change_mobile_phase->is_resolved2 change_column Change Stationary Phase (e.g., to HILIC or Anion-Exchange) is_resolved2->change_column No is_resolved2->success Yes is_resolved3 Resolution Improved? change_column->is_resolved3 is_resolved3->success Yes further_assistance Contact Technical Support is_resolved3->further_assistance No

Caption: A logical workflow for troubleshooting this compound co-elution.

References

Technical Support Center: Enhancing L-Cysteic Acid Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Cysteic acid analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to enhancing the detection sensitivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in detecting this compound?

A1: this compound, being a highly polar and hydrophilic molecule, presents several analytical challenges. Common issues include poor retention on traditional reversed-phase chromatography columns, low ionization efficiency in mass spectrometry, and decomposition of its precursors, cysteine and cystine, during sample hydrolysis.[1] The hydrophilic nature of its PTC-derivative can cause it to elute as a broad peak near the chromatographic solvent front, making accurate quantification difficult.[1]

Q2: Which analytical techniques are most suitable for this compound analysis?

A2: High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography (IEC) are commonly employed for this compound analysis.[2] HPLC, particularly with mixed-mode columns, offers high specificity and sensitivity.[2][3] IEC provides good separation of various amino acids, including this compound, often coupled with post-column derivatization for sensitive detection.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is also a powerful technique, offering high selectivity and sensitivity, especially when optimized.[4]

Q3: Why is derivatization often necessary for this compound analysis?

A3: Derivatization is a crucial step to improve the chromatographic behavior and detection sensitivity of this compound. Pre-column or post-column derivatization can introduce a chromophore or fluorophore for UV or fluorescence detection, or enhance ionization for mass spectrometry.[5][6] For instance, o-phthalaldehyde (B127526) (OPA) in the presence of a thiol reagent reacts with amino acids to form highly fluorescent adducts.[6]

Q4: How can I improve the stability of cysteine and cystine before converting them to this compound?

A4: Cysteine and cystine are prone to degradation during standard acid hydrolysis.[1] To obtain accurate quantification, it is common practice to oxidize these amino acids to the more stable this compound prior to or during hydrolysis.[1][7] This can be achieved using oxidizing agents like performic acid or by conducting the hydrolysis in the presence of sodium azide (B81097).[7][8]

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity in LC-MS Analysis

Possible Causes & Solutions:

CauseRecommended Action
Suboptimal Ionization Test both positive and negative electrospray ionization (ESI) modes. For positive mode, the addition of a weak acid like formic acid (0.1%) to the mobile phase can improve protonation.[9]
Ion Suppression Matrix effects from co-eluting compounds can suppress the analyte signal.[10] Optimize sample preparation using techniques like solid-phase extraction (SPE) to remove interfering substances.[10][11]
Inefficient Desolvation Optimize the desolvation temperature and gas flow rates in the mass spectrometer source. Higher organic content in the mobile phase at the point of elution can improve desolvation efficiency and sensitivity.[11]
Poor Fragmentation (MS/MS) Optimize collision energy for the specific precursor ion of this compound to achieve efficient fragmentation and generate abundant product ions.[12]
Issue 2: Poor Peak Shape and/or Retention in HPLC

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Retention on C18 columns Due to its high polarity, this compound may elute in the void volume on standard C18 columns.[9] Consider using a polar-embedded or polar-endcapped C18 column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[9]
Broad Peak Shape The hydrophilic nature of derivatized this compound can lead to broad peaks.[1] Ion-pairing agents can be used to improve peak shape and retention.[1]
Inappropriate Mobile Phase pH The pH of the mobile phase affects the ionization state of this compound and its interaction with the stationary phase. Adjust the mobile phase pH to optimize retention and peak shape.
Sample Solvent Mismatch Injecting the sample in a solvent significantly stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[13]

Experimental Protocols

Protocol 1: Oxidation of Cysteine/Cystine to this compound using Performic Acid

This protocol is suitable for converting cysteine and cystine residues in proteins to the more stable this compound prior to acid hydrolysis for amino acid analysis.[8][14]

  • Prepare Performic Acid: Mix 1 volume of 30% hydrogen peroxide with 9 volumes of 88% formic acid. Let the mixture stand at room temperature for 1 hour to allow for the formation of performic acid.

  • Sample Preparation: Place the protein sample (typically 1-10 mg) in a hydrolysis tube.

  • Oxidation: Cool the performic acid reagent and the sample tube in an ice bath. Add an excess of cold performic acid to the sample.

  • Incubation: Incubate the reaction mixture at 0°C for 4 hours.

  • Decomposition of Reagent: Add hydrobromic acid to decompose the excess performic acid.

  • Drying: Lyophilize the sample to remove the reagents.

  • Hydrolysis: Proceed with standard acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

  • Analysis: The resulting this compound can be quantified using an amino acid analyzer or by a suitable LC-based method.

Protocol 2: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This protocol describes the derivatization of this compound for fluorescence detection.

  • Reagent Preparation:

    • OPA Reagent: Dissolve 10 mg of o-phthalaldehyde in 0.3 mL of ethanol. Add 0.7 mL of 0.1 M borate (B1201080) buffer and 4 mL of ultrapure water.[5]

    • MPA Reagent: Add 10 µL of 3-mercaptopropionic acid to 10 mL of 0.1 M borate buffer.[5]

    • Derivatization Solution: Mix 600 µL of OPA Reagent with 300 µL of MPA Reagent.[5]

  • Derivatization Reaction:

    • Mix the this compound standard or sample solution with the derivatization solution.

    • The reaction can be automated in an autosampler, where the sample and reagent are mixed within the needle.[5]

  • HPLC Analysis:

    • Inject the derivatized sample onto a suitable reversed-phase HPLC column.

    • Use a fluorescence detector with excitation and emission wavelengths appropriate for the OPA-adduct (e.g., λex 325nm, λem 420 nm).[8]

Data Presentation

Table 1: Comparison of Analytical Methods for L-Cysteine and its Oxidized Forms

FeatureHPLC (Mixed-Mode, Direct UV)Ion-Exchange Chromatography (IEC)
Principle Separation based on mixed hydrophilic/hydrophobic interactions and ion-exchange, with direct UV detection.[2]Separation based on charge interactions with an ion-exchange resin, followed by post-column derivatization for detection.[2]
Specificity High. Can separate L-Cysteine from its key impurity L-Cystine and other amino acids.[2]High. Good separation of various amino acids.[2]
Sensitivity High. Capable of detecting and quantifying impurities at low levels.[2]High. Sensitive detection with post-column derivatization.[2]
Quantification Excellent for both assay and impurity profiling.[2]Good for quantifying individual amino acids.[2]
Primary Use Purity testing, impurity profiling, and assay.[2]Amino acid analysis, purity testing.[2]

Visualizations

L_Cysteic_Acid_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Sample Protein Sample containing Cysteine/Cystine Oxidation Oxidation (e.g., Performic Acid) Protein_Sample->Oxidation Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Oxidation->Hydrolysis L_Cysteic_Acid This compound in Hydrolysate Hydrolysis->L_Cysteic_Acid Derivatization Derivatization (Optional) (e.g., OPA) L_Cysteic_Acid->Derivatization Separation Chromatographic Separation (HPLC / IEC) Derivatization->Separation Detection Detection (UV, Fluorescence, MS) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General workflow for the analysis of this compound from protein samples.

Troubleshooting_Low_Sensitivity cluster_MS Mass Spectrometer cluster_LC Liquid Chromatography cluster_Sample Sample Preparation Start Low Sensitivity Observed Check_MS Check Mass Spectrometer Performance Start->Check_MS Check_LC Check LC Conditions Start->Check_LC Check_Sample Check Sample Preparation Start->Check_Sample Ion_Source Clean Ion Source Check_MS->Ion_Source Calibration Calibrate Instrument Check_MS->Calibration Optimize_Params Optimize Ionization Parameters (Voltage, Gas Flow, Temp) Check_MS->Optimize_Params Column_Choice Evaluate Column Choice (HILIC, Polar-Embedded) Check_LC->Column_Choice Mobile_Phase Optimize Mobile Phase pH and Organic Content Check_LC->Mobile_Phase Flow_Rate Consider Lower Flow Rate Check_LC->Flow_Rate Stability Ensure Analyte Stability Check_Sample->Stability Matrix_Effects Minimize Matrix Effects (SPE) Check_Sample->Matrix_Effects Solution Improved Sensitivity Optimize_Params->Solution Mobile_Phase->Solution Matrix_Effects->Solution

Caption: A logical troubleshooting guide for low sensitivity in LC-MS detection.

References

Validation & Comparative

A Comparative Analysis of the Neuroactivity of L-Cysteic Acid and L-Aspartate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – In the intricate landscape of neuropharmacology, the nuanced activities of endogenous excitatory amino acids (EAAs) are of paramount importance for understanding synaptic transmission and developing novel therapeutics. This guide provides a detailed comparison of the neuroactive properties of L-Cysteic Acid and L-Aspartate, focusing on their interactions with glutamate (B1630785) receptors. The following analysis is intended for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to facilitate a comprehensive understanding.

Introduction to this compound and L-Aspartate

L-Aspartate is a well-established excitatory amino acid neurotransmitter in the central nervous system (CNS).[1][2] It is known to be stored in synaptic vesicles and released in a calcium-dependent manner upon neuronal depolarization.[2] Its neuroactivity is primarily mediated through the activation of N-methyl-D-aspartate (NMDA) receptors.[3][4]

This compound, an oxidized derivative of the amino acid L-cysteine, is also recognized for its excitatory properties within the CNS. While its role as a primary neurotransmitter is less defined than that of L-aspartate, studies suggest its involvement in neuronal excitation, potentially through interactions with both ionotropic and metabotropic glutamate receptors.

Quantitative Comparison of Neuroactivity

To provide a clear and concise comparison, the following tables summarize the available quantitative data on the receptor binding affinities and electrophysiological potencies of this compound and L-Aspartate. It is important to note that direct quantitative data for this compound at ionotropic glutamate receptors is limited in the current literature.

CompoundReceptor SubtypeBinding Affinity (Ki)Reference
L-Aspartate NMDA~ 1.3 µM[3]
AMPA/Kainate> 1 mM[3]
This compound NMDAData Not Available
AMPAData Not Available
KainateData Not Available
L-Homocysteic AcidNMDA~ 67 µM[5]

Table 1: Comparative Receptor Binding Affinities. Note the value for L-Homocysteic Acid, a structurally related sulfur-containing amino acid, is provided for context.

CompoundAssayPotency (EC50)Reference
L-Aspartate Neuronal Depolarization (NMDA-mediated)Data Not Available
This compound Neuronal DepolarizationData Not Available
L-GlutamateNMDA Receptor Activation~2.3 µM[6]
L-GlutamateAMPA Receptor Activation~41 µM[6]

Table 2: Comparative Electrophysiological Potencies. EC50 values for the primary endogenous agonist, L-Glutamate, are provided for reference.

Signaling Pathways and Mechanisms of Action

Both L-Aspartate and this compound exert their neuroactive effects by interacting with glutamate receptors, which are broadly classified into ionotropic and metabotropic receptors.

Ionotropic Glutamate Receptor Signaling:

L-Aspartate is a known agonist at NMDA receptors.[3] Activation of NMDA receptors requires the binding of both a glutamate-site agonist (like L-aspartate) and a co-agonist (glycine or D-serine), as well as depolarization of the postsynaptic membrane to relieve a magnesium ion (Mg2+) block.[7] Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na+) and a significant amount of calcium (Ca2+) ions. This Ca2+ influx is a critical trigger for various intracellular signaling cascades, leading to synaptic plasticity and, in cases of overstimulation, excitotoxicity.[7] L-aspartate has been shown to have little to no affinity for AMPA and kainate receptors.[3]

While direct evidence for this compound's interaction with ionotropic receptors is sparse, the neurotoxicity of its parent compound, L-cysteine, is mediated primarily through the NMDA receptor. This suggests that this compound may also act at this receptor. The structurally similar compound, L-homocysteic acid, is a known NMDA receptor agonist, further supporting this hypothesis.[5][8]

Ionotropic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Aspartate L-Aspartate NMDA_Receptor NMDA Receptor L-Aspartate->NMDA_Receptor Binds to Glutamate Site L-Cysteic_Acid L-Cysteic_Acid L-Cysteic_Acid->NMDA_Receptor Putative Binding Glycine_D-Serine Glycine_D-Serine Glycine_D-Serine->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Na_Influx Na⁺ Influx NMDA_Receptor->Na_Influx Signaling_Cascades Downstream Signaling Cascades Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic_Plasticity Signaling_Cascades->Synaptic_Plasticity Excitotoxicity Excitotoxicity Signaling_Cascades->Excitotoxicity

NMDA Receptor Signaling Pathway

Metabotropic Glutamate Receptor Signaling:

This compound has been identified as a useful agonist at several metabotropic glutamate receptors (mGluRs). These G-protein coupled receptors modulate synaptic transmission and neuronal excitability through slower, second-messenger-mediated pathways. The specific mGluR subtypes activated by this compound and the resulting downstream effects require further investigation.

Experimental Protocols

The data presented in this guide are derived from standard neuropharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a specific radioligand (e.g., [3H]CGP 39653 for the NMDA receptor glutamate site) at a fixed concentration and various concentrations of the unlabeled test compound (L-Aspartate or this compound).

  • Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid vacuum filtration through glass fiber filters, which trap the membranes.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the electrophysiological response (e.g., inward current, depolarization) of a neuron to the application of a test compound and determine its potency (EC50).

Methodology:

  • Cell/Slice Preparation: Primary neurons are cultured, or acute brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and mounted on a micromanipulator. The pipette is pressed against the membrane of a target neuron to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: The neuron's membrane potential is clamped at a holding potential (e.g., -70 mV). The test compound is applied to the neuron via a perfusion system. The resulting inward current, carried by ions flowing through the activated receptor channels, is recorded.

  • Data Analysis: Dose-response curves are generated by applying a range of concentrations of the test compound and measuring the peak current response at each concentration. The data are fitted to a sigmoidal function to determine the EC50, the concentration that elicits a half-maximal response.

Experimental_Workflow cluster_binding Receptor Binding Affinity (Ki) cluster_electro Electrophysiological Potency (EC50) Membrane_Prep 1. Membrane Preparation Radioligand_Incubation 2. Incubation with Radioligand & Compound Membrane_Prep->Radioligand_Incubation Filtration 3. Separation of Bound/Free Ligand Radioligand_Incubation->Filtration Scintillation_Counting 4. Quantification of Bound Radioligand Filtration->Scintillation_Counting Ki_Calculation Ki Value Scintillation_Counting->Ki_Calculation Comparative_Analysis Comparative Analysis of This compound vs. L-Aspartate Ki_Calculation->Comparative_Analysis Cell_Prep 1. Neuron/Slice Preparation Patch_Clamp 2. Whole-Cell Patch-Clamp Cell_Prep->Patch_Clamp Compound_Application 3. Compound Application Patch_Clamp->Compound_Application Current_Recording 4. Recording of Ionic Currents Compound_Application->Current_Recording EC50_Calculation EC50 Value Current_Recording->EC50_Calculation EC50_Calculation->Comparative_Analysis Start Start Start->Membrane_Prep Start->Cell_Prep

Workflow for Neuroactivity Comparison

Conclusion

L-Aspartate and this compound are both endogenous excitatory amino acids with distinct profiles of interaction with glutamate receptors. L-Aspartate demonstrates a clear preference for NMDA receptors, with a binding affinity in the low micromolar range, and is largely inactive at AMPA and kainate receptors.[3] This selectivity suggests a more defined role in synaptic plasticity and signaling pathways mediated by NMDA receptors.

The neuroactivity of this compound is less well-characterized in terms of direct interactions with ionotropic glutamate receptors. However, its agonistic activity at metabotropic glutamate receptors and the NMDA receptor-mediated neurotoxicity of related compounds point to a potentially broader and more complex mechanism of action. The lack of quantitative binding and potency data for this compound at ionotropic receptors highlights a significant gap in the current understanding of its neuropharmacology.

Further research, including direct comparative studies using the experimental protocols outlined above, is necessary to fully elucidate the neuroactive profile of this compound and to understand its physiological and pathological significance in the central nervous system. This knowledge will be invaluable for the development of targeted therapies for a range of neurological and psychiatric disorders.

References

L-Cysteic Acid as an Emerging Biomarker for Myocardial Infarction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of myocardial infarction (MI) is critical for timely intervention and improved patient outcomes. While cardiac troponins are the current gold standard, the search for novel biomarkers that can identify at-risk individuals or provide earlier diagnostic information is ongoing. L-Cysteic acid, a sulfur-containing amino acid, has emerged as a potential biomarker of interest in the context of cardiovascular disease. This guide provides a comparative analysis of this compound against established MI biomarkers, supported by available experimental data and detailed methodologies.

This compound: An Emerging Biomarker for MI Risk

Recent metabolomics studies have identified this compound as a molecule of interest in cardiovascular disease. A prospective cohort study analyzing serum samples from patients at risk of Acute Myocardial Infarction (AMI) and non-risk controls found that this compound levels were significantly upregulated in the at-risk group[1]. This suggests that this compound may serve as a potential biomarker for identifying individuals at high risk of developing an AMI[1]. The study utilized high-resolution metabolomics to discriminate between the metabolic profiles of the two groups, highlighting alterations in amino acid biosynthesis pathways in patients at risk of AMI[1].

However, it is crucial to note that while these findings are promising for risk stratification, there is currently a lack of published studies that validate the diagnostic performance of this compound for an acute MI event. Key metrics such as sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC) for diagnosing an ongoing MI have not been established for this compound.

Comparison with Established Myocardial Infarction Biomarkers

To provide a clear perspective on the current landscape of MI biomarkers, the following table summarizes the diagnostic performance of established markers like cardiac troponin (cTn) and creatine (B1669601) kinase-MB (CK-MB).

BiomarkerTime to Elevation (after onset)Peak ConcentrationDuration of ElevationSensitivitySpecificityNotes
High-Sensitivity Cardiac Troponin (hs-cTn) 1-3 hours12-48 hours5-14 daysHigh (>90%)High (>90%)Gold standard for MI diagnosis. High sensitivity allows for early detection.
Cardiac Troponin (cTn) 3-12 hours24-48 hours5-14 daysHigh (>90% at 6-12 hours)High (>90%)Less sensitive than hs-cTn in the early hours of MI.
Creatine Kinase-MB (CK-MB) 3-8 hours12-24 hours2-3 daysModerate-High (75-90%)Moderate-High (85-95%)Less specific than troponins due to presence in skeletal muscle. Useful for detecting re-infarction.
Myoglobin 1-4 hours6-7 hours24 hoursHigh (early)LowEarly marker but lacks cardiac specificity.
This compound Not EstablishedNot EstablishedNot EstablishedNot EstablishedNot EstablishedIdentified as a potential biomarker for high AMI risk. Diagnostic performance for acute MI is not yet validated.

Experimental Protocols

Quantification of this compound in Human Serum/Plasma by LC-MS/MS

This protocol describes a general method for the quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common technique for analyzing amino acids in biological fluids.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum or plasma, add 200 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., ¹³C₃,¹⁵N-L-Cysteic acid).

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar analytes like amino acids.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase.

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like this compound.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

    • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

Signaling Pathways and Logical Relationships

Potential Role of L-Cysteine Metabolism in Myocardial Injury

This compound is a downstream metabolite of L-Cysteine. The metabolism of L-Cysteine is intricately linked to oxidative stress and cellular protection in cardiomyocytes. During myocardial ischemia and reperfusion, there is a significant increase in reactive oxygen species (ROS), leading to oxidative stress and cell death. L-Cysteine plays a crucial role in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. The pathway below illustrates the potential connections between L-Cysteine metabolism and myocardial injury.

L_Cysteine_Metabolism_in_Myocardial_Injury Ischemia Myocardial Ischemia/ Reperfusion ROS Increased Reactive Oxygen Species (ROS) Ischemia->ROS Induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Leads to CDO Cysteine Dioxygenase (CDO) Oxidative_Stress->CDO May upregulate Cell_Injury Cardiomyocyte Injury/Necrosis Oxidative_Stress->Cell_Injury Causes L_Cysteine L-Cysteine GSH Glutathione (GSH) Synthesis L_Cysteine->GSH Precursor for L_Cysteine->CDO Substrate for Cell_Protection Cardiomyocyte Protection GSH->Cell_Protection Mediates Cell_Protection->Cell_Injury Reduces L_Cysteic_Acid This compound CDO->L_Cysteic_Acid Catalyzes formation of L_Cysteic_Acid->Cell_Injury Potential contributor to or marker of

Caption: L-Cysteine metabolism in myocardial injury.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound involves a systematic process, from initial discovery to clinical validation.

Biomarker_Validation_Workflow Discovery Discovery Phase (e.g., Metabolomics) Qualification Analytical Method Qualification Discovery->Qualification Validation Clinical Validation (Case-Control/Cohort Studies) Qualification->Validation Performance Assessment of Diagnostic Performance (Sensitivity, Specificity, AUC) Validation->Performance Comparison Comparison with Gold Standard (e.g., Troponin) Performance->Comparison

Caption: Workflow for biomarker validation.

Conclusion

This compound shows promise as a potential biomarker for identifying individuals at high risk for myocardial infarction. Its upregulation in at-risk populations warrants further investigation. However, comprehensive clinical studies are required to validate its diagnostic accuracy for acute MI and to compare its performance directly with established biomarkers like high-sensitivity cardiac troponins. The experimental protocols and workflows outlined in this guide provide a framework for future research in this area. For now, this compound should be considered an emerging biomarker of interest rather than a clinically validated diagnostic tool for acute myocardial infarction.

References

L-Cysteic Acid vs. Cysteine Sulfinic Acid in Neurotransmission: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of L-cysteic acid and cysteine sulfinic acid, two endogenous sulfur-containing amino acids with significant roles in central nervous system neurotransmission. By presenting quantitative data, detailed experimental methodologies, and clear visual representations of their actions, this document serves as a valuable resource for understanding the distinct and overlapping functions of these neuroactive molecules.

Comparative Analysis

This compound and cysteine sulfinic acid are both excitatory amino acids that can act as neurotransmitters. Their structural similarity to glutamate (B1630785) allows them to interact with glutamate receptors, leading to neuronal excitation. However, subtle differences in their structure lead to distinct pharmacological and metabolic profiles.

Receptor Pharmacology

Both this compound and cysteine sulfinic acid are agonists at various ionotropic and metabotropic glutamate receptors. The available data on their potency at different receptor subtypes are summarized below. It is important to note that direct comparative studies under identical experimental conditions are limited, and the presented data is collated from multiple sources.

Table 1: Potency of this compound and Cysteine Sulfinic Acid at Metabotropic Glutamate Receptors (mGluRs)

CompoundmGluR1 (pEC50)mGluR2 (pEC50)mGluR4 (pEC50)mGluR5 (pEC50)mGluR6 (pEC50)mGluR8 (pEC50)
L-Cysteine Sulfinic Acid 3.92[1]3.9[1]2.7[1]4.6[1]4.0[1]3.94[1]
This compound Data not availableData not availableData not availableData not availableData not availableData not available

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: Potency of this compound and Other Excitatory Amino Acids at NMDA Receptors

CompoundEC50 (µM)
L-Glutamate 2.3[2][3]
This compound ~1000
L-Cysteine Sulfinic Acid Data not available in a comparable format

EC50 is the concentration of an agonist that gives half-maximal response.

Cysteine sulfinic acid has been shown to be a potent agonist at several rat metabotropic glutamate receptors[1][4]. Notably, it also acts as an endogenous agonist of a novel metabotropic receptor coupled to the stimulation of phospholipase D (PLD) activity, a receptor that is insensitive to glutamate[5]. This compound is a full agonist at NMDA receptors, albeit with lower potency compared to L-glutamate[3].

Electrophysiological Effects

Consistent with their action as glutamate receptor agonists, both this compound and cysteine sulfinic acid are excitatory in the central nervous system. Application of these amino acids to neurons in brain slices leads to depolarization and an increase in firing rate. The neuroexcitatory effects of this compound are primarily mediated through NMDA receptors, while cysteine sulfinic acid can act through both ionotropic and metabotropic glutamate receptors[2][3][5].

Metabolism

The metabolic pathways of this compound and cysteine sulfinic acid are interconnected and play a crucial role in regulating their endogenous levels.

  • Cysteine Sulfinic Acid Synthesis and Degradation: Cysteine sulfinic acid is synthesized from L-cysteine through the action of cysteine dioxygenase (CDO)[6]. It is a key intermediate in the biosynthesis of taurine (B1682933), being decarboxylated by cysteine sulfinic acid decarboxylase (CSAD) to hypotaurine, which is then oxidized to taurine[7][8].

  • This compound Synthesis and Degradation: this compound can be formed from the oxidation of L-cysteine sulfinic acid[8]. It can also be decarboxylated to taurine by CSAD, although this enzyme has a higher affinity for cysteine sulfinic acid[9].

Table 3: Kinetic Parameters of Enzymes in Cysteine Sulfinic Acid and this compound Metabolism

EnzymeSubstrateKm (mM)
Cysteine Sulfinic Acid Decarboxylase (CSAD) L-Cysteine Sulfinic Acid0.18[9]
This compound0.22[9]
Glutamate Decarboxylase (GAD) L-Cysteine Sulfinic Acid5.2[9]
This compound5.4[9]

Km is the Michaelis constant, which represents the substrate concentration at which the reaction rate is half of Vmax.

Neurotoxicity

Overactivation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurological disorders. Both this compound and cysteine sulfinic acid have been shown to possess neurotoxic properties, primarily through their action on NMDA receptors[2][3]. The excitotoxic potential of L-cysteine, the precursor to cysteine sulfinic acid, is also well-documented and is thought to be mediated in part by its conversion to these excitatory derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare the neuroactive properties of this compound and cysteine sulfinic acid.

Brain Slice Electrophysiology

This protocol describes the preparation of acute brain slices for electrophysiological recordings to assess the effects of this compound and cysteine sulfinic acid on neuronal activity.

Materials:

  • Rodent (e.g., rat or mouse)

  • Vibratome

  • Dissection tools

  • Carbogen gas (95% O2, 5% CO2)

  • Artificial cerebrospinal fluid (aCSF) (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, 10 D-glucose.

  • Sucrose-based cutting solution (aCSF with sucrose (B13894) replacing NaCl)

  • Recording chamber and perfusion system

  • Glass microelectrodes

  • Electrophysiology rig (amplifier, digitizer, microscope)

Procedure:

  • Anesthetize the animal and perfuse transcardially with ice-cold, carbogenated sucrose-based cutting solution.

  • Rapidly dissect the brain and place it in the ice-cold, carbogenated cutting solution.

  • Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick).

  • Transfer the slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, transfer a slice to the recording chamber continuously perfused with carbogenated aCSF at room temperature or 32-34°C.

  • Obtain whole-cell patch-clamp or extracellular field potential recordings from neurons in the region of interest.

  • After establishing a stable baseline recording, bath-apply this compound or cysteine sulfinic acid at various concentrations to determine their effects on neuronal excitability (e.g., membrane potential, firing rate, synaptic currents).

Cysteine Dioxygenase (CDO) Activity Assay

This protocol measures the activity of CDO, the enzyme that synthesizes cysteine sulfinic acid from cysteine.

Materials:

  • Brain tissue homogenate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • L-cysteine

  • Ferrous ammonium (B1175870) sulfate

  • Dithiothreitol (DTT)

  • Perchloric acid

  • O-phthalaldehyde (OPA) reagent

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare brain tissue homogenates in a suitable buffer.

  • Set up the reaction mixture containing the assay buffer, tissue homogenate, L-cysteine, ferrous ammonium sulfate, and DTT.

  • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding perchloric acid to precipitate proteins.

  • Centrifuge the mixture and collect the supernatant.

  • Derivatize the cysteine sulfinic acid in the supernatant with OPA reagent.

  • Analyze the derivatized sample by HPLC with fluorescence detection to quantify the amount of cysteine sulfinic acid produced.

  • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic and signaling pathways of this compound and cysteine sulfinic acid, as well as a logical workflow for their comparative analysis.

cluster_Metabolism Metabolic Pathways Cysteine L-Cysteine CSA Cysteine Sulfinic Acid Cysteine->CSA Cysteine Dioxygenase CA This compound CSA->CA Oxidation Hypotaurine Hypotaurine CSA->Hypotaurine Cysteine Sulfinic Acid Decarboxylase Taurine Taurine CA->Taurine Cysteine Sulfinic Acid Decarboxylase Hypotaurine->Taurine Oxidation

Metabolic pathways of this compound and cysteine sulfinic acid.

cluster_Signaling Receptor Signaling Pathways cluster_Ionotropic Ionotropic Receptors cluster_Metabotropic Metabotropic Receptors cluster_Effects Cellular Effects CSA Cysteine Sulfinic Acid NMDA NMDA Receptor CSA->NMDA AMPA AMPA/Kainate Receptor CSA->AMPA mGluR mGluRs CSA->mGluR PLD_R PLD-coupled Receptor CSA->PLD_R CA This compound CA->NMDA Ca_Influx Ca²⁺ Influx NMDA->Ca_Influx Depolarization Depolarization AMPA->Depolarization Second_Messenger Second Messenger Signaling mGluR->Second_Messenger PLD_R->Second_Messenger Depolarization->Ca_Influx Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity

Signaling pathways of this compound and cysteine sulfinic acid.

cluster_Workflow Comparative Analysis Workflow Start Define Research Question Receptor_Binding Receptor Binding Assays (Kd, Ki) Start->Receptor_Binding Electrophysiology Electrophysiology (EC50, Potency) Start->Electrophysiology Metabolism_Assays Enzyme Kinetic Assays (Km, Vmax) Start->Metabolism_Assays Toxicity_Assays Neurotoxicity Assays (LD50, Cell Viability) Start->Toxicity_Assays Data_Analysis Quantitative Comparison of Data Receptor_Binding->Data_Analysis Electrophysiology->Data_Analysis Metabolism_Assays->Data_Analysis Toxicity_Assays->Data_Analysis Conclusion Draw Conclusions on Differential Roles Data_Analysis->Conclusion

Workflow for comparative analysis.

Conclusion

This compound and cysteine sulfinic acid are both important endogenous excitatory amino acids that contribute to neurotransmission primarily through their interaction with glutamate receptors. While both are excitatory and can be neurotoxic at high concentrations, they exhibit distinct profiles in terms of their receptor pharmacology and metabolism. Cysteine sulfinic acid appears to have a broader spectrum of action, potently activating several metabotropic glutamate receptors, including a novel glutamate-insensitive receptor coupled to PLD. This compound, on the other hand, is a well-characterized agonist of NMDA receptors.

The differential potencies and receptor subtype selectivities of these two molecules suggest that they may play distinct roles in modulating synaptic transmission and neuronal excitability under physiological and pathological conditions. Further research, particularly direct comparative studies of their effects on a wide range of glutamate receptor subtypes under standardized conditions, is warranted to fully elucidate their unique contributions to brain function and to explore their potential as therapeutic targets in neurological disorders.

References

comparative analysis of L-Cysteic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

L-cysteic acid, a sulfonic acid analog of the amino acid cysteine, is a valuable compound in various research and industrial applications, including its use as a synthetic intermediate in the pharmaceutical and cosmetic industries.[1] The efficient synthesis of this compound is, therefore, a topic of significant interest. This guide provides a comparative analysis of common methods for this compound synthesis, offering a detailed look at their underlying chemistries, performance metrics, and experimental protocols.

Performance Benchmark: A Comparative Analysis

The synthesis of this compound is primarily achieved through the oxidation of L-cysteine or its dimer, L-cystine. Various oxidizing agents and methodologies have been employed, each presenting distinct advantages and disadvantages in terms of yield, reaction time, and operational complexity. The following table summarizes the quantitative data from several prominent synthesis methods.

Starting MaterialMethod/ReagentsReaction TimeYield (%)Purity (%)Reference
L-CysteinePerformic Acid Oxidation15 hours (refrigerated) + hydrolysis time71 ± 3%Not specified[2][3]
L-CystineChlorine in WaterNot specified (room temp)GoodNot specified[4][5]
L-CystinePaired Electrochemical SynthesisNot specified~60% (for this compound)>98%[6][7]
O-phospho-L-serineEnzymatic (Cysteate synthase)Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed methodologies for key synthetic routes are provided below to facilitate replication and adaptation.

1. Oxidation with Performic Acid

This method is widely used for the quantitative analysis of cysteine and methionine in proteins by converting them to their more stable acid forms.[2][3][8][9]

  • Protocol:

    • Prepare performic acid by mixing one volume of 30% hydrogen peroxide with nine volumes of 88% formic acid. Let the mixture stand at room temperature for 1 hour.

    • Cool the performic acid solution to 0°C.

    • Add the performic acid solution to the L-cysteine sample.

    • The reaction mixture is typically kept in a refrigerator for about 15 hours.[10]

    • After the oxidation is complete, the excess performic acid is removed, often by evaporation or by decomposition with hydrobromic acid.[10]

2. Paired Electrochemical Synthesis from L-Cystine

This innovative approach synthesizes this compound at the anode and L-cysteine at the cathode simultaneously from L-cystine, enhancing the economic viability of the process.[1][6]

  • Protocol:

    • A divided filter press electrochemical cell is used with a suitable anode (e.g., DSA - Dimensionally Stable Anode) and cathode (e.g., graphite).[6]

    • The anolyte contains L-cystine and a mediator, such as a bromide salt, which is electrochemically oxidized to bromine to act as the oxidizing agent for L-cystine.[6][7]

    • The catholyte contains L-cystine, which is directly reduced to L-cysteine.[6]

    • Electrolysis is carried out at a controlled current density (e.g., 7A/dm²).[7]

    • Upon completion, this compound is isolated from the anolyte and L-cysteine from the catholyte.

3. Oxidation with Chlorine

A direct and efficient method for producing this compound and its esters.[4][5]

  • Protocol:

    • L-cystine is suspended in water (for this compound) or an alcohol (for this compound esters).

    • Chlorine gas is passed through the stirred mixture at room temperature.[5]

    • The reaction proceeds until the solid L-cystine is consumed and the mixture solidifies with the product.

    • The resulting this compound is then isolated and purified.

4. Enzymatic Synthesis

Biocatalytic methods offer high specificity and mild reaction conditions. One patented approach utilizes a cysteate synthase.

  • Protocol:

    • A reaction mixture is prepared containing O-phospho-L-serine, a salt of sulfurous acid (sulfite), and a cysteate synthase (EC 2.5.1.76).

    • The biotransformation is carried out under controlled pH and temperature to facilitate the enzymatic conversion to this compound.

    • The this compound is then purified from the reaction mixture.

Synthesis Pathways and Workflows

The following diagrams illustrate the chemical and electrochemical pathways for the synthesis of this compound.

L_Cysteic_Acid_Synthesis_Pathways cluster_chemical Chemical Oxidation cluster_electrochemical Electrochemical Synthesis cluster_enzymatic Enzymatic Synthesis Cys L-Cysteine PA Performic Acid Cys->PA Oxidation Cys2 L-Cystine Cl2 Chlorine (Cl2) Cys2->Cl2 Oxidation H2O2 Hydrogen Peroxide Cys2->H2O2 Oxidation Cys_Acid This compound PA->Cys_Acid Cl2->Cys_Acid H2O2->Cys_Acid Cys2_electro L-Cystine Anode Anode (Oxidation) Cys2_electro->Anode Cathode Cathode (Reduction) Cys2_electro->Cathode Cys_Acid_electro This compound Anode->Cys_Acid_electro Cys_electro L-Cysteine Cathode->Cys_electro OPS O-phospho-L-serine Enzyme Cysteate Synthase OPS->Enzyme Sulfite Sulfite Sulfite->Enzyme Cys_Acid_enzymatic This compound Enzyme->Cys_Acid_enzymatic

Caption: Chemical, electrochemical, and enzymatic pathways for this compound synthesis.

Experimental_Workflow_Paired_Electrosynthesis start Start: L-Cystine Solution cell Divided Electrochemical Cell start->cell anode Anode Compartment: L-Cystine + Mediator cell->anode cathode Cathode Compartment: L-Cystine cell->cathode electrolysis Apply Current anode->electrolysis cathode->electrolysis anode_reaction Anodic Oxidation: L-Cystine -> this compound electrolysis->anode_reaction cathode_reaction Cathodic Reduction: L-Cystine -> L-Cysteine electrolysis->cathode_reaction separation Product Separation anode_reaction->separation cathode_reaction->separation product_cysteic This compound separation->product_cysteic product_cysteine L-Cysteine separation->product_cysteine

Caption: Workflow for the paired electrochemical synthesis of this compound and L-Cysteine.

References

Navigating the Specificity Challenge: A Comparative Guide to L-Cysteic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of L-Cysteic acid, a key biomarker in various physiological and pathological processes, is of paramount importance. While immunoassays offer a high-throughput and sensitive approach, the specificity of antibodies, particularly concerning cross-reactivity with structurally similar molecules, remains a critical consideration. This guide provides an objective comparison of immunoassay-based detection of this compound with alternative analytical methods, offering insights into their respective strengths and limitations, supported by established experimental principles.

Currently, there is a notable scarcity of commercially available antibodies specifically targeting this compound with comprehensive, publicly available cross-reactivity data. This limitation hinders a direct, product-to-product comparison. However, by examining the principles of antibody specificity and the established methodologies for its assessment, researchers can make informed decisions when developing or validating their own immunoassays or when choosing an alternative detection strategy.

Understanding Antibody Cross-Reactivity

Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target antigen.[1] This occurs when the non-target molecule shares structural similarities, or epitopes, with the target antigen.[1] For small molecules like this compound, even minor structural resemblances in charge and shape with other amino acids can lead to significant cross-reactivity, potentially compromising assay accuracy.

Key Analytes for Cross-Reactivity Testing of this compound Antibodies

A thorough assessment of an anti-L-Cysteic acid antibody's specificity should involve testing against a panel of structurally and functionally related amino acids. The following table outlines key molecules that should be considered in a cross-reactivity panel.

CompoundStructural Relationship to this compoundPotential for Cross-Reactivity
L-Cysteine Precursor to this compound, differs in the oxidation state of the sulfur.High
L-Cystine Oxidized dimer of L-Cysteine.Moderate to High
L-Aspartic acid Structurally similar, with a carboxylic acid group instead of a sulfonic acid group.High
L-Glutamic acid Structurally similar, with an additional methylene (B1212753) group compared to L-Aspartic acid.Moderate
L-Serine Contains a hydroxyl group instead of the sulfonyl group.Low to Moderate
Taurine A sulfur-containing amino acid, but lacks the carboxyl group.Moderate
L-Homocysteic acid Contains an additional methylene group in the carbon chain.Moderate
Phosphoserine Contains a phosphate (B84403) group instead of a sulfonyl group, but shares a similar negative charge.Low to Moderate

Methodologies for Assessing Antibody Cross-Reactivity

Several established methods can be employed to determine the cross-reactivity of an antibody. The most common and relevant for this compound immunoassays is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Competitive ELISA Protocol for Cross-Reactivity Assessment

This method quantifies the cross-reactivity of an antibody by measuring the concentration of a competing analyte required to inhibit the binding of the primary antigen to the antibody by 50% (IC50).

  • Coating: A microtiter plate is coated with a conjugate of this compound and a carrier protein (e.g., BSA or KLH).

  • Blocking: Unbound sites on the plate are blocked with a blocking buffer (e.g., BSA or casein solution) to prevent non-specific binding.

  • Competition: A fixed concentration of the anti-L-Cysteic acid antibody is pre-incubated with varying concentrations of the test compounds (potential cross-reactants) and the this compound standard.

  • Incubation: The antibody-analyte mixtures are added to the coated plate and incubated. The free antibody will bind to the immobilized this compound conjugate.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary antibody is added.

  • Substrate Addition: A chromogenic substrate for the enzyme is added, and the color development is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free analyte in the initial sample.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Cross_Reactivity_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat_Plate Coat Plate with This compound Conjugate Wash_1 Wash Coat_Plate->Wash_1 Block_Plate Block Plate Wash_1->Block_Plate Wash_2 Wash Block_Plate->Wash_2 Add_to_Plate Add Mixture to Plate Wash_2->Add_to_Plate Prepare_Standards Prepare this compound Standards & Test Compounds Add_Antibody Add Anti-L-Cysteic Acid Antibody Prepare_Standards->Add_Antibody Incubate_Mixture Pre-incubate Add_Antibody->Incubate_Mixture Incubate_Mixture->Add_to_Plate Incubate_Plate Incubate Add_to_Plate->Incubate_Plate Wash_3 Wash Incubate_Plate->Wash_3 Add_Secondary Add Enzyme-Labeled Secondary Antibody Wash_3->Add_Secondary Wash_4 Wash Add_Secondary->Wash_4 Add_Substrate Add Substrate Wash_4->Add_Substrate Read_Plate Read Absorbance Add_Substrate->Read_Plate Calculate_CR Calculate % Cross-Reactivity Read_Plate->Calculate_CR Data Analysis

Figure 1. Experimental workflow for assessing antibody cross-reactivity using competitive ELISA.

Comparison of Immunoassays with Alternative Detection Methods

Given the challenges in obtaining highly specific antibodies for small molecules, it is crucial to consider alternative analytical techniques for the quantification of this compound. Chromatographic methods, in particular, offer a high degree of specificity and are often considered the gold standard.

FeatureImmunoassay (ELISA)High-Performance Liquid Chromatography (HPLC) / Ion-Exchange Chromatography (IEC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody binding.[2][3]Separation based on physicochemical properties (e.g., polarity, charge).[4][5]Separation by chromatography followed by mass-based detection and fragmentation.[6]
Specificity Dependent on antibody cross-reactivity; can be variable.[1]High; can resolve structurally similar compounds.[4][5]Very high; provides structural confirmation.[6]
Sensitivity High (pg/mL to ng/mL range).[3]Moderate to high, often requires derivatization for sensitivity.[7][8]Very high (pg/mL to fg/mL range).[6]
Throughput High (96-well or 384-well plate format).[2]Low to moderate (serial sample analysis).[4]Moderate (serial sample analysis, but with fast run times).[6]
Sample Preparation Minimal for clean samples; may require extraction for complex matrices.Often requires derivatization and/or extensive cleanup.[7]May require extraction and cleanup, but often less extensive than HPLC with UV/fluorescence detection.
Cost per Sample Generally lower.Moderate.Higher.
Instrumentation Cost Low to moderate.Moderate.High.
Development Time Long for new antibody development and validation.Shorter for method development and validation.Moderate for method development and validation.
Key Advantage High throughput and ease of use.Robustness and high specificity.Unparalleled specificity and sensitivity.
Key Disadvantage Potential for cross-reactivity and lot-to-lot variability.Lower throughput and requirement for derivatization.High initial investment and complexity of operation.

Conclusion

While the development of highly specific antibodies for this compound holds promise for rapid and high-throughput screening, researchers must be acutely aware of the potential for cross-reactivity. A rigorous validation process, including comprehensive cross-reactivity testing against a panel of related molecules, is essential to ensure data accuracy.

For applications demanding the highest degree of specificity and quantitative accuracy, chromatographic methods, particularly LC-MS/MS, remain the preferred choice. The selection of an appropriate analytical method will ultimately depend on the specific research question, required sensitivity and specificity, sample throughput needs, and available resources. By carefully considering these factors, researchers can confidently and accurately measure this compound, advancing our understanding of its role in health and disease.

References

L-Cysteic Acid: A Predictive Biomarker in Oxidative Stress Compared

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the utility of L-cysteic acid as a biomarker for oxidative stress, evaluated against established markers of lipid, protein, and DNA damage.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological component of numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[1] The effective measurement of oxidative stress is crucial for diagnostics, prognostics, and the evaluation of therapeutic interventions. While a variety of biomarkers exist, this guide provides a comparative overview of this compound, an irreversible product of cysteine oxidation, and other widely used biomarkers.

The Landscape of Oxidative Stress Biomarkers

Oxidative stress biomarkers can be broadly categorized by the macromolecules they indicate have been damaged: proteins, lipids, and nucleic acids. This compound falls under the category of protein oxidation markers. An ideal biomarker should be stable, sensitive, specific to the oxidative process, and readily measurable in accessible biological fluids like plasma or urine.

In-depth Comparison of Oxidative Stress Biomarkers

This section details the characteristics of this compound in comparison to other prominent biomarkers.

Protein Oxidation Biomarkers

Protein damage is a significant consequence of oxidative stress, leading to functional changes and degradation.

This compound

This compound is the sulfonic acid (-SO3H) form of the amino acid cysteine. Its formation from the oxidation of cysteine's thiol group is an irreversible modification that signifies severe oxidative stress.[2] Under physiological conditions, cysteine undergoes reversible oxidation to sulfenic acid (-SOH), which plays a role in redox signaling.[2] However, in the face of overwhelming oxidative insult, this process becomes irreversible, leading to the formation of sulfinic (-SO2H) and ultimately sulfonic acids.[3] The accumulation of protein-bound cysteic acid serves as a marker of permanent oxidative damage. A project has been initiated to develop a monoclonal antibody and an ELISA for the quantification of protein cysteic acid, highlighting its potential as a valuable biomarker for diseases associated with inflammation and oxidative stress.[4]

Protein Carbonyls

Protein carbonyls are formed by the oxidation of amino acid side chains (proline, arginine, lysine, and threonine). They are chemically stable, making them reliable markers for protein oxidation. Increased levels of protein carbonyls have been observed in a number of diseases and are associated with aging. In a study of hemodialysis patients, lower levels of carbonyl proteins were found in survivors, suggesting their prognostic value.

FeatureThis compoundProtein Carbonyls
What it Measures Irreversible oxidation of cysteine residues in proteins.Oxidative damage to various amino acid side chains.
Significance Indicates severe, potentially irreversible oxidative damage.General marker of protein oxidation.
Advantages High stability as an end-product of oxidation. Specific to cysteine oxidation.Chemical stability, relatively early formation after oxidative insult.
Limitations Not as widely validated as other markers. Lack of commercially available, standardized assays.Can be influenced by other factors like diet and metabolic conditions.
Common Assay Mass Spectrometry, future potential for ELISA.Spectrophotometric assay with 2,4-dinitrophenylhydrazine (B122626) (DNPH), ELISA.
Lipid Peroxidation Biomarkers

Polyunsaturated fatty acids in cell membranes are prime targets for ROS, leading to a chain reaction of lipid peroxidation.

Malondialdehyde (MDA)

Malondialdehyde (MDA) is a well-established and frequently used biomarker of lipid peroxidation.[5] It is an end-product of the peroxidation of polyunsaturated fatty acids.[5] However, the most common method for its measurement, the thiobarbituric acid reactive substances (TBARS) assay, is known to have specificity issues.[6] More specific and sensitive methods using gas chromatography-mass spectrometry (GC-MS) have been developed.[5]

FeatureThis compoundMalondialdehyde (MDA)
What it Measures Irreversible oxidation of cysteine residues in proteins.End-product of lipid peroxidation.
Significance Indicates severe, potentially irreversible oxidative damage.Marker of cell membrane damage due to oxidative stress.
Advantages High stability as an end-product of oxidation.Extensive historical use and literature.
Limitations Not as widely validated as other markers.TBARS assay lacks specificity. MDA itself can be reactive.
Common Assay Mass Spectrometry, future potential for ELISA.TBARS assay, HPLC, GC-MS.[5][6]
DNA Damage Biomarkers

ROS can cause significant damage to DNA, leading to mutations and genomic instability.

8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxodG)

8-hydroxy-2'-deoxyguanosine (8-oxodG) is a product of the oxidation of guanine, one of the four bases in DNA. It is a widely accepted and reliable biomarker for oxidative DNA damage.[7] Levels of 8-oxodG can be measured in DNA from tissues or white blood cells, as well as in urine, which reflects whole-body oxidative stress.[8]

FeatureThis compound8-hydroxy-2'-deoxyguanosine (8-oxodG)
What it Measures Irreversible oxidation of cysteine residues in proteins.Oxidative damage to DNA.
Significance Indicates severe, potentially irreversible oxidative damage.Marker of mutagenic potential and genomic instability.
Advantages High stability as an end-product of oxidation.High specificity for DNA damage. Well-validated with extensive research.
Limitations Not as widely validated as other markers.Levels can be influenced by DNA repair efficiency.
Common Assay Mass Spectrometry, future potential for ELISA.HPLC with electrochemical detection (HPLC-ECD), LC-MS/MS, ELISA.[7]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biology and practical application of these biomarkers, the following diagrams illustrate the cysteine oxidation pathway and a general workflow for biomarker analysis.

G cluster_cysteine Cysteine Residue in Protein cluster_reversible Reversible Oxidation (Redox Signaling) cluster_irreversible Irreversible Oxidation (Oxidative Damage) Cysteine Protein-SH (Thiol) Sulfenic_Acid Protein-SOH (Sulfenic Acid) Cysteine->Sulfenic_Acid ROS Sulfenic_Acid->Cysteine Thioredoxin/Glutaredoxin Disulfide Protein-S-S-Protein (Disulfide) Sulfenic_Acid->Disulfide + Protein-SH Glutathionylation Protein-S-SG (Glutathionylation) Sulfenic_Acid->Glutathionylation + GSH Sulfinic_Acid Protein-SO2H (Sulfinic Acid) Sulfenic_Acid->Sulfinic_Acid Further Oxidation Cysteic_Acid Protein-SO3H (this compound) Sulfinic_Acid->Cysteic_Acid Further Oxidation

Caption: Cysteine Oxidation Pathway.

G cluster_workflow General Biomarker Analysis Workflow start Biological Sample Collection (Plasma, Urine, Tissue) processing Sample Preparation (e.g., Protein Precipitation, Hydrolysis, Extraction) start->processing analysis Analytical Measurement (e.g., LC-MS/MS, ELISA, GC-MS) processing->analysis data Data Acquisition and Quantification analysis->data interpretation Comparison with Controls and Clinical Correlation data->interpretation

Caption: Biomarker Analysis Workflow.

Experimental Protocols

Detailed methodologies are critical for the accurate and reproducible measurement of oxidative stress biomarkers.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is a general guide for the quantification of this compound in plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., isotope-labeled this compound).

    • Precipitate proteins by adding 400 µL of ice-cold methanol.

    • Vortex the mixture and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. The mobile phase can consist of a gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Generate a standard curve using known concentrations of this compound.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Measurement of Protein Carbonyls by ELISA

This protocol outlines the general steps for a competitive ELISA to measure protein carbonyls.

  • Derivatization of Samples and Standards:

    • Incubate plasma samples and bovine serum albumin (BSA) standards with 2,4-dinitrophenylhydrazine (DNPH) to derivatize the protein carbonyls.

    • Add a neutralization buffer to stop the reaction.

  • ELISA Procedure:

    • Coat a 96-well plate with a known concentration of DNPH-BSA conjugate and incubate overnight.

    • Wash the plate and block non-specific binding sites.

    • Add the derivatized samples and standards to the wells, along with an anti-DNPH antibody. Incubate to allow competition for antibody binding between the plate-coated antigen and the antigen in the sample.

    • Wash the plate to remove unbound reagents.

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.

    • Wash the plate and add a TMB substrate.

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Quantification:

    • The signal is inversely proportional to the amount of protein carbonyls in the sample.

    • Generate a standard curve and determine the concentration of protein carbonyls in the samples.

Quantification of Malondialdehyde (MDA) by GC-MS

This protocol provides a more specific alternative to the TBARS assay.

  • Sample Preparation and Derivatization:

    • To a plasma or tissue homogenate sample, add an internal standard (e.g., deuterated MDA).

    • Perform acid hydrolysis to release protein-bound MDA.

    • Derivatize MDA with a reagent such as pentafluorobenzyl bromide (PFB-Br).

    • Extract the derivative into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the extracted sample into a gas chromatograph equipped with a suitable capillary column.

    • Use a temperature program to separate the MDA derivative from other components.

    • The mass spectrometer is operated in negative ion chemical ionization (NICI) mode for high sensitivity. Monitor the specific ions for the MDA derivative and the internal standard.

  • Quantification:

    • Create a calibration curve using known concentrations of MDA.

    • Quantify MDA in the samples based on the peak area ratio to the internal standard.

Measurement of 8-hydroxy-2'-deoxyguanosine (8-oxodG) by LC-MS/MS

This is a highly sensitive and specific method for quantifying DNA damage.

  • DNA Extraction and Hydrolysis:

    • Extract DNA from whole blood, peripheral blood mononuclear cells (PBMCs), or tissue samples.

    • Enzymatically hydrolyze the DNA to its constituent deoxynucleosides using a mixture of nucleases and phosphatases.

  • Sample Cleanup:

    • Use solid-phase extraction (SPE) to remove interfering substances and concentrate the deoxynucleosides.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Separate the deoxynucleosides on a C18 reverse-phase column.

    • Mass Spectrometry: Use a tandem mass spectrometer with ESI in positive ion mode. Monitor the specific transitions for 8-oxodG and an internal standard (e.g., ¹⁵N₅-8-oxodG).

  • Quantification:

    • Generate a standard curve with known amounts of 8-oxodG.

    • Normalize the 8-oxodG concentration to the amount of undamaged deoxyguanosine to express the level of damage as a ratio (e.g., 8-oxodG per 10⁶ dG).

Conclusion

This compound represents a promising but currently underutilized biomarker of severe, irreversible oxidative stress. Its stability as an end-product of cysteine oxidation makes it an attractive candidate for further investigation. However, it lacks the extensive validation and the readily available, standardized assays that exist for more established biomarkers like protein carbonyls, MDA, and 8-oxodG.

For researchers and drug development professionals, the choice of biomarker will depend on the specific context of the study.

  • For assessing general protein damage, protein carbonyls are a reliable choice.

  • For investigating lipid peroxidation, MDA (measured by a specific method like GC-MS or LC-MS) remains a cornerstone.

  • For evaluating oxidative DNA damage and mutagenic potential, 8-oxodG is the gold standard.

  • This compound may find its niche in studies where the focus is on the irreversible consequences of severe oxidative stress and the permanent loss of protein function.

The development of a validated, high-throughput assay, such as the proposed ELISA for protein-bound cysteic acid, will be a critical step in establishing its role in the clinical and research settings.[4] Future studies should aim to perform head-to-head comparisons of this compound with other biomarkers across various disease models to fully elucidate its predictive power and clinical utility.

References

A Comparative Guide to HPLC and CE for L-Cysteic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Cysteic acid, a key biomarker for oxidative stress and an important intermediate in taurine (B1682933) biosynthesis, is critical in various fields of research and drug development. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are two powerful analytical techniques frequently employed for this purpose. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable technique for their specific needs.

Principles of Separation

High-Performance Liquid Chromatography (HPLC): In HPLC, the separation of this compound is typically achieved based on its polarity and interaction with a stationary phase packed in a column. For a highly polar compound like this compound, reversed-phase HPLC with a polar-modified column (e.g., C18-AQ) or Hydrophilic Interaction Liquid Chromatography (HILIC) are common approaches. The separation is driven by the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is often accomplished using UV absorbance at low wavelengths (around 200-210 nm) or by pre- or post-column derivatization followed by fluorescence or mass spectrometry (MS) detection for enhanced sensitivity and selectivity.

Capillary Electrophoresis (CE): CE separates ions based on their electrophoretic mobility in an electrolyte-filled capillary under the influence of an electric field. As this compound is an acidic amino acid with a net negative charge at neutral or alkaline pH, it migrates towards the anode. The separation in Capillary Zone Electrophoresis (CZE), the simplest form of CE, is governed by the charge-to-size ratio of the analyte. The electroosmotic flow (EOF), the bulk flow of the electrolyte solution, can be manipulated to achieve fast and efficient separations. Detection is commonly performed by UV absorbance or by coupling CE to a mass spectrometer (CE-MS) for highly sensitive and specific analysis.

Performance Comparison: HPLC vs. CE for this compound Analysis

The choice between HPLC and CE for this compound analysis depends on several factors, including the required sensitivity, sample matrix complexity, desired analysis speed, and available instrumentation. The following table summarizes the key performance characteristics of each technique.

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Sensitivity (LOD/LOQ) LOD: ~0.1 - 1 µM (UV), <0.1 µM (MS)LOD: ~0.3 - 1 µM (UV), <0.1 µM (MS)
Linearity (r²) >0.999[1]>0.998[2]
Precision (%RSD) < 2%[1]< 5%[3]
Accuracy (Recovery) 95-105%85-110%[2]
Analysis Time 10 - 30 minutes5 - 20 minutes
Sample Volume 5 - 20 µL5 - 50 nL
Solvent Consumption HighLow
Throughput Moderate to HighHigh
Robustness Generally highCan be sensitive to buffer composition and capillary surface

Experimental Protocols

Representative HPLC Method for this compound Analysis

This method is a typical example of a reversed-phase HPLC approach for the analysis of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[4][5]

  • Mobile Phase: 20 mM Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection: UV at 210 nm.[6]

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Representative Capillary Electrophoresis Method for this compound Analysis

This protocol outlines a general CZE method suitable for the analysis of this compound.

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary, 50 µm I.D., effective length 50 cm.

  • Background Electrolyte (BGE): 50 mM Borate buffer, pH 9.2.

  • Voltage: 25 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Detection: Direct UV at 200 nm.[7]

  • Sample Preparation: Samples should be dissolved in water or a low ionic strength buffer and filtered.

Methodological Workflows

The following diagrams illustrate the typical experimental workflows for HPLC and CE analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection (10 µL) Filtration->Injection Separation RP-HPLC Separation (C18 Column) Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Experimental Workflow for this compound Analysis.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Analysis cluster_data_ce Data Analysis Sample_CE Sample Dissolution_CE Dissolution in Water/Buffer Sample_CE->Dissolution_CE Filtration_CE Filtration Dissolution_CE->Filtration_CE Injection_CE Hydrodynamic Injection (50 nL) Filtration_CE->Injection_CE Separation_CE CZE Separation (Borate Buffer) Injection_CE->Separation_CE Detection_CE UV Detection (200 nm) Separation_CE->Detection_CE Electropherogram Electropherogram Detection_CE->Electropherogram Quantification_CE Quantification Electropherogram->Quantification_CE

Capillary Electrophoresis Workflow for this compound Analysis.

Logical Comparison of Techniques

The selection of an analytical technique is a balance between performance, cost, and the specific requirements of the analysis. The following diagram illustrates the logical considerations when choosing between HPLC and CE for this compound analysis.

Decision_Tree Start Start: Analyze This compound HighSensitivity High Sensitivity Needed? Start->HighSensitivity ComplexMatrix Complex Sample Matrix? HighSensitivity->ComplexMatrix Yes HighSensitivity->ComplexMatrix No HighThroughput High Throughput Required? ComplexMatrix->HighThroughput Yes LowSolvent Low Solvent Consumption a Priority? ComplexMatrix->LowSolvent No HPLC_UV HPLC-UV ComplexMatrix->HPLC_UV No HPLC_MS HPLC-MS HighThroughput->HPLC_MS No CE_MS CE-MS HighThroughput->CE_MS Yes LowSolvent->HPLC_UV No CE_UV CE-UV LowSolvent->CE_UV Yes

References

L-Cysteic Acid: A Potential Biomarker in Cardiovascular and Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of L-Cysteic Acid Levels in Healthy and Diseased States for Researchers and Drug Development Professionals

This compound, an oxidized metabolite of the amino acid L-cysteine, is emerging as a significant biomarker in the landscape of cardiovascular, neurodegenerative, and metabolic diseases. Elevated levels of this sulfonic acid-containing amino acid are increasingly being associated with heightened oxidative stress, a key pathological driver in numerous disease states. This guide provides a comprehensive comparison of this compound levels in healthy versus diseased populations, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in their understanding and utilization of this promising biomarker.

Quantitative Analysis of this compound Levels

Recent high-resolution metabolomics studies have begun to quantify the differences in this compound concentrations between healthy individuals and those with or at risk for certain diseases. These findings are summarized in the tables below.

Cardiovascular Disease: Acute Myocardial Infarction

A prospective cohort study utilizing high-resolution metabolomics identified this compound as a novel biomarker for a high risk of acute myocardial infarction (AMI). The study demonstrated a significant upregulation of this compound in the serum of individuals at risk for AMI compared to healthy controls.[1]

BiomarkerGroupFold Change vs. Control (Mean ± SEM)p-value
This compound AMI Risk (n=112)1.25 ± 0.06< 0.05
Control (n=89)1.00 (Normalized)
L-CysteineAMI Risk (n=112)0.82 ± 0.04< 0.05
Control (n=89)1.00 (Normalized)

Table 1: Relative serum levels of this compound and L-Cysteine in individuals at high risk for Acute Myocardial Infarction (AMI) compared to healthy controls. Data adapted from Khan et al., Metabolism, 2020.[1]

Neurodegenerative Disease: Alzheimer's Disease

While direct quantitative data for this compound in Alzheimer's disease is still emerging, studies on the related metabolite, homocysteic acid, in urine provide valuable insights. A study investigating urinary homocysteic acid levels found significantly lower concentrations in Alzheimer's disease patients compared to non-dementia controls, suggesting potential alterations in the broader metabolic pathways involving sulfur-containing amino acids.

BiomarkerGroupConcentration (Mean ± SD)p-value
Urinary Homocysteic Acid Alzheimer's Disease (n=70)8.7 ± 7.5< 0.01
Non-Dementia Control (n=34)13.3 ± 9.4

Table 2: Urinary homocysteic acid levels in patients with Alzheimer's disease and non-dementia controls. Note: This table shows data for homocysteic acid, a related but distinct molecule from this compound.

Metabolic and Signaling Pathways

This compound is primarily formed through the oxidation of L-cysteine. This process is a key indicator of oxidative stress, where an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products leads to cellular damage.

cluster_cdo Cysteine Catabolism L_Cysteine L-Cysteine Cysteine_Sulfenic_Acid Cysteine Sulfenic Acid L_Cysteine->Cysteine_Sulfenic_Acid Oxidation Cysteine_Sulfinic_Acid Cysteine Sulfinic Acid L_Cysteine->Cysteine_Sulfinic_Acid Enzymatic Oxidation Oxidative_Stress Oxidative Stress (e.g., H₂O₂, O₂⁻) Oxidative_Stress->L_Cysteine Oxidative_Stress->Cysteine_Sulfenic_Acid Cysteine_Sulfenic_Acid->Cysteine_Sulfinic_Acid Further Oxidation L_Cysteic_Acid This compound (Sulfonic Acid) Cysteine_Sulfinic_Acid->L_Cysteic_Acid Further Oxidation CDO Cysteine Dioxygenase (CDO)

Caption: Oxidation pathway of L-Cysteine to this compound under oxidative stress.

The enzymatic pathway for L-cysteine catabolism involves the enzyme cysteine dioxygenase (CDO), which converts L-cysteine to cysteine sulfinic acid. This intermediate can be further metabolized to taurine (B1682933) or pyruvate. The formation of this compound is generally considered a result of non-enzymatic, strong oxidation of the thiol group of L-cysteine.

Experimental Protocols

The quantification of this compound in biological samples is most commonly and accurately achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below is a generalized experimental protocol for the direct measurement of this compound in human plasma.

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., this compound-13C3,15N).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for the separation of polar analytes like this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a high percentage of organic mobile phase and gradually increasing the aqueous phase to retain and then elute this compound.

    • Flow Rate: Typically in the range of 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often optimal for detecting this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 168.0 -> 88.0)

      • Internal Standard: Precursor ion (m/z) -> Product ion (m/z) (e.g., 172.0 -> 92.0)

    • Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Std) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Evaporation Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC HILIC LC Separation Reconstitution->LC MS ESI-MS/MS Detection (Negative Mode, MRM) LC->MS Data Data MS->Data Quantification

References

A Guide to Inter-Laboratory Validation of L-Cysteic Acid Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for L-cysteic acid measurement and a framework for inter-laboratory validation. Accurate and reproducible quantification of this compound is critical in various research and development areas, particularly in the characterization of proteins and peptides where it serves as a stable indicator of cysteine and cystine content. This document outlines the common analytical techniques, their respective performance characteristics, and a detailed protocol for conducting an inter-laboratory comparison to ensure cross-site reliability.

Comparison of Analytical Methodologies

The selection of an analytical method for this compound measurement depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The most common approaches involve chromatographic separation following an oxidation step.

FeatureHigh-Performance Liquid Chromatography (HPLC) with Pre-Column DerivatizationIon-Exchange Chromatography (IEC) with Post-Column DerivatizationUltra-Performance Liquid Chromatography (UPLC) with Pre-Column Derivatization
Principle Separation of derivatized amino acids on a reversed-phase column with UV or fluorescence detection.Separation of amino acids based on their net charge on an ion-exchange resin, followed by derivatization for detection.Separation of derivatized amino acids on a column with smaller particle size under high pressure for improved resolution and speed.
Specificity High, with the ability to separate this compound from other amino acids.High, provides good separation of various amino acids.Very high, offering excellent resolution of amino acids.
Sensitivity High, suitable for detecting low levels of this compound.High and sensitive.Very high, capable of detecting and quantifying trace amounts.
Primary Use Widely used for amino acid analysis in various sample types.A well-established and robust method for amino acid analysis.High-throughput and high-resolution amino acid analysis.
Throughput Moderate.Lower, due to longer run times.High.

Experimental Protocols

A critical prerequisite for the accurate measurement of this compound is the quantitative oxidation of cysteine and cystine residues in the sample.

Oxidation of Cysteine and Cystine to this compound

This step is essential as cysteine and cystine are often unstable during sample hydrolysis.[1][2] Oxidation converts them to the more stable this compound, allowing for accurate quantification.

a. Performic Acid Oxidation [3]

  • Reagent Preparation: Prepare performic acid by mixing 1 volume of 30% hydrogen peroxide with 9 volumes of 88% formic acid. Let the mixture stand at room temperature for 1 hour. Cool to 0°C before use.

  • Oxidation: Add a known amount of performic acid to the lyophilized sample in a reaction vial. The reaction is typically carried out at 0°C for 4 hours.

  • Quenching: Decompose the excess performic acid by adding hydrobromic acid or sodium metabisulfite.

  • Hydrolysis: The oxidized sample is then subjected to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to cleave peptide bonds.

  • Sample Preparation: The hydrolysate is dried and reconstituted in a suitable buffer for chromatographic analysis.

b. Sodium Azide-Induced Oxidation [1]

An alternative method involves protein hydrolysis with hydrochloric acid in the presence of sodium azide (B81097).[1] This method can be faster and may prevent modification of other residues like tyrosine.[1]

  • Procedure: Protein hydrolysis is performed with hydrochloric acid containing 0.20% sodium azide.[1]

  • Advantages: This method can be performed in solution without the need for protein lyophilization and has been shown to yield high recoveries of this compound.[1]

Analytical Methodologies

a. HPLC with Pre-Column Derivatization [4]

  • Derivatization: The amino acids in the hydrolyzed sample are derivatized with a reagent such as o-phthalaldehyde (B127526) (OPA) to make them detectable by UV or fluorescence detectors.[4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.

    • Detection: UV or fluorescence detection is used, depending on the derivatizing agent.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of a known standard.

b. Ion-Exchange Chromatography (IEC) with Post-Column Derivatization [5]

  • Chromatographic Separation: Amino acids are separated on an ion-exchange column based on their charge.[5]

  • Post-Column Derivatization: After separation, the eluted amino acids are mixed with a derivatizing reagent (e.g., ninhydrin) in a post-column reactor.

  • Detection: The derivatized amino acids are detected using a spectrophotometer.

  • Quantification: The amount of this compound is quantified by comparing its peak response to a calibration curve generated from standards.

c. UPLC with Pre-Column Derivatization [6][7][8]

  • Derivatization: Similar to HPLC, a pre-column derivatization step is performed, often using reagents like AccQ•Tag.[7]

  • Chromatographic Conditions:

    • Column: A UPLC column with sub-2 µm particles is used for high-resolution separation.

    • System: A UPLC system capable of handling high backpressures is required.

    • Mobile Phase: A fast gradient is typically used to achieve rapid separation.

  • Quantification: High-sensitivity detectors allow for the precise quantification of this compound.

Inter-Laboratory Validation Protocol

An inter-laboratory study is essential to assess the reproducibility and robustness of an this compound measurement method.

Study Design
  • Participating Laboratories: A minimum of three to five laboratories should be included to ensure statistical significance.

  • Test Material: A homogeneous and stable test material (e.g., a well-characterized protein or a certified reference material) should be distributed to all participating laboratories.

  • Sample Blinding: Samples should be blinded to prevent bias.

  • Replicates: Each laboratory should perform a specified number of replicate measurements on each sample.

Data Analysis and Acceptance Criteria
  • Statistical Analysis: The results from all laboratories are collected and statistically analyzed. Key parameters to calculate include:

    • Mean: The average value for each sample across all laboratories.

    • Repeatability (sr): The standard deviation of results within a single laboratory.

    • Reproducibility (sR): The standard deviation of results between different laboratories.

  • Z-scores: For each laboratory and each sample, a Z-score can be calculated to assess performance:

    • Z = (x - X) / σ

    • Where x is the laboratory's result, X is the assigned value (consensus mean), and σ is the standard deviation for proficiency assessment.

  • Acceptance Criteria:

    • A common acceptance criterion for Z-scores is between -2.0 and +2.0 for satisfactory performance.[9]

    • The overall reproducibility standard deviation (sR) should be within a predefined acceptable limit, which will depend on the application and required precision of the measurement.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis start Protein/Peptide Sample oxidation Performic Acid or Sodium Azide Oxidation start->oxidation Convert Cys/Cyss to Cysteic Acid hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) oxidation->hydrolysis Cleave peptide bonds derivatization Pre- or Post-Column Derivatization hydrolysis->derivatization separation HPLC, IEC, or UPLC Separation derivatization->separation detection UV/Fluorescence or Spectrophotometric Detection separation->detection quantification Quantification of This compound detection->quantification Peak Integration and Comparison to Standard interlab_validation cluster_setup Study Setup cluster_execution Execution cluster_analysis Data Analysis & Reporting coordinator Study Coordinator material Prepare Homogeneous Test Material coordinator->material labs Recruit Participating Laboratories (3-5) coordinator->labs distribution Distribute Blinded Samples to Labs material->distribution analysis Labs Perform L-Cysteic Acid Measurement labs->analysis distribution->analysis reporting Labs Report Results to Coordinator analysis->reporting stats Statistical Analysis (Mean, s_r, s_R) reporting->stats zscore Calculate Z-scores stats->zscore evaluation Evaluate Performance Against Acceptance Criteria zscore->evaluation report Generate Final Validation Report evaluation->report

References

A Comparative Guide to the Biological Activities of L-Cysteic Acid and Homocysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-cysteic acid and homocysteic acid are structurally similar sulfur-containing amino acids that function as excitatory neurotransmitter analogs in the central nervous system. Both are recognized as agonists at glutamate (B1630785) receptors, albeit with differing potencies and selectivities. Their activities have implications for normal physiological processes as well as pathological conditions, including neurodegenerative diseases. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in their investigations of these compounds.

Comparative Biological Activity

The primary biological actions of this compound and homocysteic acid are mediated through their interactions with ionotropic and metabotropic glutamate receptors.

Receptor Activity

Metabotropic Glutamate Receptors (mGluRs):

A key study directly compared the agonist activity of this compound and L-homocysteic acid at various metabotropic glutamate receptor subtypes. The potency of these compounds was determined by measuring their ability to stimulate phosphoinositide hydrolysis (for mGluR1 and mGluR5) or inhibit forskolin-induced cAMP accumulation (for mGluR2, mGluR4, and mGluR6). The results, presented as pEC50 values (the negative logarithm of the molar concentration that produces 50% of the maximum possible response), are summarized in the table below.

Receptor SubtypeThis compound (pEC50)Homocysteic Acid (pEC50)
mGluR1 3.9 ± 0.14.2 ± 0.1
mGluR2 3.9 ± 0.14.3 ± 0.1
mGluR4 < 3.03.5 ± 0.1
mGluR5 4.6 ± 0.14.8 ± 0.1
mGluR6 4.0 ± 0.14.1 ± 0.1

Data adapted from Shi et al. (1998). A higher pEC50 value indicates greater potency.

As the data indicates, both this compound and homocysteic acid act as agonists across multiple mGluR subtypes. Homocysteic acid generally displays slightly higher potency than this compound at the receptors tested.

N-Methyl-D-Aspartate (NMDA) Receptors:

Both this compound and homocysteic acid are known to be agonists at the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and excitotoxicity. While direct comparative studies providing side-by-side quantitative data on their potency at NMDA receptors are limited, individual studies have provided insights.

L-homocysteic acid has been identified as a potent NMDA receptor agonist, with one study reporting a Ki value of 67 µM for the inhibition of [3H]-glutamate binding.[1] Electrophysiological studies have confirmed that L-homocysteic acid-induced currents in neurons are effectively blocked by NMDA receptor antagonists, further solidifying its role as an NMDA receptor agonist.[2][3]

Neurotoxicity

The agonist activity of these compounds at excitatory amino acid receptors, particularly NMDA receptors, underlies their neurotoxic potential. Overstimulation of these receptors leads to excessive calcium influx and subsequent neuronal cell death, a process known as excitotoxicity.

A comparative in vitro study by Dawson and colleagues (1997) investigated the neurotoxicity of this compound and homocysteic acid on different human neuronal cell lines.[4] The study, which used lactate (B86563) dehydrogenase (LDH) release as a measure of cell death, provided a qualitative comparison of their toxic effects.

Cell LineThis compound ToxicityHomocysteic Acid Toxicity
SK.N.SH (Neuroblastoma) LowLow
TE 671 (Medulloblastoma) HighHigh
U-87 MG (Glioblastoma) MedianMedian

Data interpreted from Dawson et al. (1997).[4]

This study revealed that the neurotoxic responses to this compound and homocysteic acid are cell-type specific. While both compounds exhibited high toxicity towards the medulloblastoma cell line, their effects on the neuroblastoma and glioblastoma cell lines were less pronounced. It is important to note that this study did not provide quantitative EC50 values for cell death, limiting a precise comparison of their toxic potencies. Other studies have also confirmed the neurotoxic potential of both this compound and homocysteic acid, linking it to their action at NMDA receptors.[5][6][7]

Signaling Pathways and Experimental Workflows

The activation of glutamate receptors by this compound and homocysteic acid initiates downstream signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow for their comparison.

cluster_ligands Ligands cluster_receptors Receptors cluster_effectors Downstream Effectors This compound This compound mGluR mGluR This compound->mGluR NMDA-R NMDA-R This compound->NMDA-R Homocysteic Acid Homocysteic Acid Homocysteic Acid->mGluR Homocysteic Acid->NMDA-R Gq -> PLC -> IP3/DAG Gq -> PLC -> IP3/DAG mGluR->Gq -> PLC -> IP3/DAG Group I Gi -> AC inhibition Gi -> AC inhibition mGluR->Gi -> AC inhibition Group II/III Ca2+ Influx Ca2+ Influx NMDA-R->Ca2+ Influx Cellular Response Cellular Response Gq -> PLC -> IP3/DAG->Cellular Response Gi -> AC inhibition->Cellular Response Ca2+ Influx->Cellular Response

Caption: Signaling pathways of L-cysteic and homocysteic acid.

Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Neuronal or Receptor-Expressing Cells Functional Assay Functional Assay Compound Treatment->Functional Assay This compound vs. Homocysteic Acid Data Analysis Data Analysis Functional Assay->Data Analysis e.g., Ca2+ imaging, Electrophysiology, Second messenger assay Comparison Comparison Data Analysis->Comparison EC50, Ki, Maximal Response

References

L-Cysteic Acid as an Oxidative Stress Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Consequently, the accurate measurement of oxidative stress is crucial for understanding disease mechanisms and developing effective therapeutic interventions. L-Cysteic acid, a product of the irreversible oxidation of cysteine residues in proteins, has emerged as a potential biomarker for quantifying oxidative damage. This guide provides a comparative analysis of this compound against other established oxidative stress markers, supported by experimental data and detailed methodologies.

Comparison of Oxidative Stress Biomarkers

The ideal biomarker for oxidative stress should be chemically stable, specific to oxidative damage, readily detectable, and its levels should correlate with the degree of oxidative stress. The following table summarizes the key characteristics of this compound and other commonly used markers.

BiomarkerFormationMacromolecule DamagedSample TypesCommon Analytical MethodsAdvantagesLimitations
This compound Irreversible oxidation of cysteine residues by strong oxidants.[1]ProteinsPlasma, Serum, TissuesELISA, HPLC, LC-MS/MSStable end-product, reflects irreversible protein damage.Limited data on basal and stress-induced levels, less established than other markers.
Malondialdehyde (MDA) Product of lipid peroxidation of polyunsaturated fatty acids.[2][3]LipidsPlasma, Serum, Urine, TissuesHPLC, Spectrophotometry (TBARS assay)Well-established marker, numerous available protocols.[4][5][6][7]TBARS assay has low specificity; MDA can be formed during sample preparation.[8]
8-hydroxy-2'-deoxyguanosine (8-OHdG) Hydroxylation of guanine (B1146940) bases in DNA by ROS.[4][9]DNAUrine, Plasma, Serum, TissuesLC-MS/MS, HPLC-ECD, ELISASpecific for DNA damage, non-invasive urine analysis is possible.[9][10][11][12][13]DNA isolation can introduce artifacts; ELISA methods may have specificity issues.[9]
F2-Isoprostanes Free radical-catalyzed peroxidation of arachidonic acid.[14][15][16][17]LipidsUrine, Plasma, TissuesGC-MS, LC-MS/MSConsidered a gold standard for in vivo lipid peroxidation, highly specific.[15][16][17]Technically demanding analysis, requires specialized equipment.
Protein Carbonyls Oxidation of amino acid side chains (e.g., Lys, Arg, Pro, Thr).[18][19]ProteinsPlasma, Serum, TissuesSpectrophotometry (DNPH assay), ELISA, Western BlotGeneral marker of protein oxidation, relatively stable.[1][18][19][20][21]DNPH assay can have interferences; reflects a broad range of oxidative modifications.

Signaling Pathways and Experimental Workflows

Nrf2 Signaling Pathway in Oxidative Stress Response

Oxidative stress triggers cellular defense mechanisms, a key one being the Keap1-Nrf2 signaling pathway. Under normal conditions, Keap1 targets Nrf2 for degradation. However, upon exposure to oxidative stress, cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant and detoxification genes.[22][23][24][25]

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Cysteine Residues Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Ub Ubiquitin Keap1_Nrf2->Ub Ubiquitination & Nrf2 Nrf2 Keap1_mod->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Degradation Ub->Proteasome Ubiquitination & ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription

Nrf2 signaling pathway activation by oxidative stress.
Experimental Workflow for Oxidative Stress Marker Analysis

The quantification of oxidative stress markers typically involves sample collection, preparation, and analysis using specific instrumentation. The following diagram illustrates a general workflow for the analysis of this compound and other markers.

Experimental_Workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analytical_detection Analytical Detection Blood Blood (Plasma/Serum) Protein_Precipitation Protein Precipitation/ Hydrolysis Blood->Protein_Precipitation Urine Urine Extraction Solid Phase or Liquid-Liquid Extraction Urine->Extraction Tissue Tissue Homogenization Homogenization (for tissues) Tissue->Homogenization Homogenization->Protein_Precipitation Derivatization Derivatization (e.g., DNPH, TBA) Protein_Precipitation->Derivatization Derivatization->Extraction HPLC HPLC Extraction->HPLC LC_MS_MS LC-MS/MS Extraction->LC_MS_MS GC_MS GC-MS Extraction->GC_MS ELISA ELISA Extraction->ELISA Spectrophotometry Spectrophotometry Extraction->Spectrophotometry Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis LC_MS_MS->Data_Analysis GC_MS->Data_Analysis ELISA->Data_Analysis Spectrophotometry->Data_Analysis

General experimental workflow for oxidative stress marker analysis.

Experimental Protocols

Detailed and validated protocols are essential for the accurate quantification of oxidative stress biomarkers. Below are summaries of common methodologies for the markers discussed.

This compound Detection by LC-MS/MS
  • Sample Preparation:

    • Proteins are extracted from plasma or tissue homogenates.

    • Protein-bound cysteine is oxidized to cysteic acid using a strong oxidant (e.g., performic acid).

    • The protein is then hydrolyzed to release free amino acids, including cysteic acid.

    • The hydrolysate is dried and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate cysteic acid from other amino acids.

    • Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is typically used. Multiple reaction monitoring (MRM) is employed for quantification, using specific precursor and product ion transitions for cysteic acid and a stable isotope-labeled internal standard.

Malondialdehyde (MDA) Measurement by HPLC
  • Sample Preparation and Derivatization:

    • Plasma, serum, or tissue homogenate is treated with an antioxidant such as butylated hydroxytoluene (BHT) to prevent further lipid peroxidation during the assay.[4]

    • Proteins are precipitated with an acid (e.g., trichloroacetic acid).[26]

    • The supernatant is reacted with thiobarbituric acid (TBA) at high temperature (95-100°C) to form the fluorescent MDA-TBA adduct.[4][26]

  • HPLC Analysis:

    • Chromatography: The MDA-TBA adduct is separated from interfering substances on a C18 reversed-phase column.

    • Detection: The adduct is detected by a fluorescence detector (excitation ~532 nm, emission ~553 nm) or a UV-Vis detector.[6][7]

8-hydroxy-2'-deoxyguanosine (8-OHdG) Quantification by LC-MS/MS
  • Sample Preparation:

    • For urinary 8-OHdG, urine samples are often subjected to solid-phase extraction (SPE) for cleanup and concentration.[10][11][12]

    • For DNA-bound 8-OHdG, DNA is first isolated from cells or tissues, followed by enzymatic hydrolysis to nucleosides.

  • LC-MS/MS Analysis:

    • Chromatography: Reversed-phase liquid chromatography is used for separation.

    • Mass Spectrometry: ESI in positive ion mode is commonly used. MRM is utilized for quantification with specific transitions for 8-OHdG and a stable isotope-labeled internal standard.[9][10][12][13]

F2-Isoprostanes Analysis by GC-MS
  • Sample Preparation:

    • Free F2-isoprostanes are extracted from urine or plasma using SPE.

    • The extracts are then purified by thin-layer chromatography (TLC).

    • The purified F2-isoprostanes are derivatized to form pentafluorobenzyl (PFB) esters and trimethylsilyl (B98337) (TMS) ether derivatives to improve their volatility and detection by GC-MS.[14][15][16][17][27]

  • GC-MS Analysis:

    • Gas Chromatography: The derivatized F2-isoprostanes are separated on a capillary GC column.

    • Mass Spectrometry: Negative ion chemical ionization (NICI) is used for sensitive detection. Quantification is performed using a stable isotope-labeled internal standard.[14][15]

Protein Carbonyls Detection by DNPH Assay
  • Sample Preparation and Derivatization:

    • Protein samples are incubated with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form stable dinitrophenyl (DNP) hydrazone derivatives of the protein carbonyls.[1][18][19][20][21]

    • Proteins are then precipitated with trichloroacetic acid (TCA) to remove excess DNPH.

    • The protein pellet is washed multiple times with ethanol/ethyl acetate (B1210297) to remove any remaining free DNPH.

  • Detection:

    • Spectrophotometry: The protein pellet is dissolved in a strong denaturant (e.g., guanidine (B92328) hydrochloride), and the absorbance of the DNP-hydrazones is measured at ~370 nm.

    • ELISA/Western Blot: Alternatively, the DNP-derivatized proteins can be detected using an anti-DNP antibody.[20][21]

References

A Comparative Guide to the Stability of L-Cysteic Acid and L-Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In pharmaceutical and biopharmaceutical development, the stability of individual components is paramount to ensuring the final product's safety, efficacy, and shelf-life. Amino acids, often used in cell culture media, formulation buffers, and as active ingredients, exhibit varying degrees of stability. This guide provides an in-depth comparison of the stability profiles of L-Cysteine and its oxidized form, L-Cysteic acid, supported by chemical principles and experimental data.

Introduction: A Tale of Two Side Chains

L-Cysteine is a proteinogenic amino acid characterized by a thiol (-SH) group in its side chain. This thiol group is highly reactive and susceptible to oxidation, making L-Cysteine a key player in redox reactions and protein structure through the formation of disulfide bonds. However, this reactivity is also its primary liability, leading to significant instability in solution.

This compound, in contrast, is the fully oxidized form of L-Cysteine, where the thiol group has been converted to a stable sulfonic acid (-SO₃H) group. This fundamental structural difference underpins their profoundly different stability characteristics. This compound is often considered the stable end-point of L-Cysteine degradation.

Chemical Stability: A Head-to-Head Comparison

The primary factor differentiating the stability of these two molecules is their susceptibility to oxidation. L-Cysteine readily oxidizes, especially in neutral to alkaline conditions, in the presence of oxygen or other oxidizing agents. This compound, being in its highest oxidation state, is resistant to further chemical oxidation under typical formulation conditions.

Oxidative Stability

The thiol group of L-Cysteine is the molecule's reactive center. It can undergo a series of oxidation reactions, initially forming a disulfide bond with another cysteine molecule to create L-cystine. Further oxidation leads to the formation of intermediate sulfenic and sulfinic acids, culminating in the highly stable this compound.

G cys L-Cysteine (-SH) cystine L-Cystine (-S-S-) cys->cystine cys_so2h Cysteine Sulfinic Acid (-SO₂H) cystine->cys_so2h cys_so3h This compound (-SO₃H) cys_so2h->cys_so3h

Figure 1. Oxidation pathway of L-Cysteine to this compound.

Due to its sulfonic acid group, this compound does not undergo further oxidation, rendering it exceptionally stable in formulations where oxidative degradation is a concern.

pH and Temperature Stability

L-Cysteine's stability is highly pH-dependent. In neutral or slightly alkaline aqueous solutions, it is rapidly oxidized to cystine by air.[1] It exhibits greater stability in acidic solutions, which protonate the reactive thiolate anion.[2] In contrast, this compound demonstrates high stability across a wide pH range. While no direct comparative kinetic studies under various pH and temperature stresses are commonly reported—owing to the known stability of this compound—the established chemical principles confirm its superior resilience.

Data Presentation: Property Comparison

The following table summarizes the key chemical properties that influence the stability of L-Cysteine and this compound.

PropertyL-CysteineThis compoundStability Implication
Chemical Formula C₃H₇NO₂SC₃H₇NO₅SThe additional oxygen atoms in this compound signify its higher, more stable oxidation state.
Molecular Weight 121.16 g/mol 169.16 g/mol Reflects the addition of three oxygen atoms to the sulfur atom.
Key Functional Group Thiol (-SH)Sulfonic Acid (-SO₃H)The thiol group is highly susceptible to oxidation. The sulfonic acid group is chemically inert to further oxidation.
Redox Activity Reducing Agent; readily participates in redox reactionsRedox InactiveL-Cysteine can act as an antioxidant but will be consumed in the process. This compound is stable in its presence.
Stability in Air Unstable; particularly at neutral or alkaline pHHighly StableL-Cysteine solutions require protection from air (e.g., nitrogen blanket) or the use of antioxidants for stability.
Primary Degradation Pathway Oxidation to L-Cystine and subsequently to this compoundNot prone to chemical degradation under typical pharmaceutical conditions.L-Cysteine is a precursor to its own degradation product, while this compound is the stable endpoint.

Experimental Protocols: Assessing Stability

To quantitatively assess the stability of amino acids like L-Cysteine, a stability-indicating method using High-Performance Liquid Chromatography (HPLC) coupled with forced degradation studies is typically employed. This approach can definitively separate the parent molecule from its degradation products.

Forced Degradation Study Protocol

A forced degradation study intentionally exposes the compound to harsh conditions to accelerate its degradation, providing insight into its stability profile and potential degradation products.

Objective: To determine the stability of L-Cysteine under various stress conditions and confirm the stability of this compound under the same conditions.

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of L-Cysteine and this compound (e.g., 1 mg/mL) in a suitable solvent, such as 0.1 N HCl for initial stability, or purified water.

  • Stress Conditions:

    • Acid Degradation: Mix the stock solution with an equal volume of 1 N HCl. Heat at 80°C for 2 hours.

    • Alkali Degradation: Mix the stock solution with an equal volume of 1 N NaOH. Heat at 80°C for 15 minutes. Neutralize the sample with 1 N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the stock solution at 80°C for 24 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

    • Control Sample: Keep an unstressed sample of each compound at 4°C in the dark.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system. A common mobile phase is a buffer such as 20 mM potassium phosphate (B84403) monobasic (pH adjusted to 3.0 with phosphoric acid) mixed with a small percentage of acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Analysis: Inject all samples (stressed and control) into the HPLC system. Quantify the peak area of the parent compound and any degradation products. Calculate the percentage of degradation.

Expected Outcome: The analysis would show significant degradation of L-Cysteine, particularly under oxidative and alkaline conditions, with the appearance of peaks corresponding to L-cystine and this compound. In contrast, the this compound samples would show no significant degradation under any of the stress conditions.

G start Prepare Stock Solutions (L-Cysteine & this compound) stress Apply Stress Conditions start->stress acid Acid (HCl, Heat) stress->acid alkali Alkali (NaOH, Heat) stress->alkali oxidation Oxidation (H₂O₂) stress->oxidation thermal Thermal (Heat) stress->thermal photo Photolytic (UV) stress->photo control Control (4°C, Dark) stress->control analysis HPLC Analysis acid->analysis alkali->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis data Data Interpretation (% Degradation) analysis->data

Figure 2. Workflow for a forced degradation study.

Conclusion

The chemical stability of this compound is fundamentally superior to that of L-Cysteine. The presence of a reactive thiol group makes L-Cysteine highly susceptible to oxidative degradation, posing significant challenges for formulation, manufacturing, and storage. This compound, as the fully oxidized and stable endpoint of this degradation pathway, offers a robust alternative when the specific redox activities of L-Cysteine are not required. For researchers and developers, selecting this compound over L-Cysteine in applications where chemical stability is critical can prevent the loss of the intended molecule, avoid the formation of impurities like L-cystine, and ensure a more consistent and reliable product profile.

References

A Comparative Guide to the Validation of Analytical Methods for L-Cysteic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated analytical methods for the quantification of L-Cysteic acid, a key biomarker for oxidative stress and an important analyte in pharmaceutical and food industries. The performance of three common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ion-Exchange Chromatography (IEC)—are compared, with supporting experimental data and detailed methodologies.

Introduction to this compound Analysis

L-Cysteine is a sulfur-containing amino acid that is readily oxidized to L-Cystine and further to the more stable this compound. Due to the instability of L-Cysteine, a common analytical strategy involves the deliberate oxidation of both L-Cysteine and L-Cystine to this compound using a strong oxidizing agent like performic acid. This conversion allows for the accurate determination of the total L-Cysteine content in a sample. The choice of the subsequent analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method is critical for obtaining reliable and accurate quantitative data. The following tables summarize the key performance characteristics of HPLC-UV with pre-column derivatization, LC-MS/MS, and Ion-Exchange Chromatography with post-column derivatization for the quantification of this compound.

Performance Parameter HPLC-UV with Pre-column Derivatization (OPA) LC-MS/MS Ion-Exchange Chromatography (IEC) with Post-column Derivatization (Ninhydrin)
Linearity Range 0.125 - 125 µM/L[1]0.05 - 0.56 mg/L (for Cysteine enantiomers)[2]Wide dynamic range, specific values vary by application
Accuracy (% Recovery) 70 - 109%[1]95.6 - 100.2% (Trueness for Cysteine enantiomers)[2]Not explicitly stated, but generally high
Precision (%RSD) < 2.35%[1]< 4.0% (Repeatability and intermediate precision)[2]Repeatability: 0.5 - 4.6%, Reproducibility: 1.3 - 9.9%[3]
Limit of Detection (LOD) 0.13 - 0.37 pM[1]0.02 - 0.04 mg/L (for Cysteine enantiomers)[2]In the picomole range[4]
Limit of Quantification (LOQ) Not explicitly stated0.05 - 0.11 mg/L (for Cysteine enantiomers)[2]Not explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Sample Preparation: Performic Acid Oxidation

This protocol is a common sample preparation step to convert all L-Cysteine and L-Cystine to this compound for total cysteine quantification.

Materials:

  • Performic acid (freshly prepared by mixing 9 volumes of formic acid with 1 volume of 30% hydrogen peroxide and incubating at room temperature for 1 hour)

  • Hydrobromic acid (48%)

  • Nitrogen gas supply

  • Heating block or water bath (110°C)

  • 6 M Hydrochloric acid (HCl)

Procedure:

  • To a known amount of the sample, add a sufficient volume of freshly prepared performic acid.

  • Incubate the mixture on ice or at a low temperature overnight to ensure complete oxidation.

  • Add hydrobromic acid to neutralize the excess performic acid.

  • Evaporate the sample to dryness under a stream of nitrogen gas.

  • Add 6 M HCl to the dried residue for protein hydrolysis.

  • Seal the container and heat at 110°C for 22-24 hours.

  • After hydrolysis, evaporate the sample to dryness again under nitrogen gas.

  • Reconstitute the sample in a suitable buffer for analysis by HPLC, LC-MS/MS, or IEC.

HPLC-UV with Pre-column OPA Derivatization

This method is suitable for the sensitive quantification of this compound and other primary amino acids.

Materials:

  • o-Phthalaldehyde (OPA) derivatization reagent (e.g., 5 mM OPA and 225 mM 3-mercaptopropionic acid in 0.1 M borate (B1201080) buffer, pH 10.2)[1]

  • Borate buffer (0.1 M, pH 10.2)[1]

  • Acetic acid (1 M)[1]

  • HPLC system with a fluorescence detector and a C8 or C18 reversed-phase column.

Procedure:

  • Online Derivatization: The derivatization is typically performed online using the HPLC autosampler.[1]

  • The autosampler is programmed to mix the sample with the borate buffer and the OPA derivatization reagent.[1]

  • After a short incubation period (e.g., 2 minutes), the reaction is stopped by the addition of acetic acid.[1]

  • A defined volume of the derivatized sample is then injected onto the HPLC column.

  • Chromatographic Conditions:

    • Column: C8 column (e.g., 250 x 4.6 mm, 5.0 µm)[5]

    • Mobile Phase A: 0.1 M acetate (B1210297) buffer (pH 6.5) - acetonitrile[5]

    • Mobile Phase B: Acetonitrile - water[5]

    • Gradient Elution: A suitable gradient program is used to separate the derivatized amino acids.

    • Flow Rate: 1.7 mL/min[5]

    • Detection: Fluorescence detector with excitation at 230 nm and emission at 450 nm.[1]

LC-MS/MS Analysis

LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, often without the need for derivatization.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • A suitable chromatography column, such as a C18 or a mixed-mode column.

Procedure:

  • Sample Preparation: The reconstituted sample from the performic acid oxidation step is filtered through a 0.22 µm filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column or a mixed-mode column suitable for polar analytes.

    • Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).

    • Mobile Phase B: Acetonitrile or methanol (B129727) with a small percentage of formic acid (e.g., 0.1%).

    • Gradient Elution: A gradient program is developed to achieve good separation of this compound from other matrix components.

    • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the optimal response for this compound.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring a specific precursor-to-product ion transition for this compound.

Ion-Exchange Chromatography (IEC) with Post-column Ninhydrin (B49086) Derivatization

IEC is a robust and well-established method for amino acid analysis.

Materials:

  • Ion-exchange chromatography system with a cation-exchange column.

  • A set of sodium or lithium citrate (B86180) buffers with varying pH and ionic strength for gradient elution.

  • Ninhydrin reagent.

  • Post-column reaction system with a heating coil.

Procedure:

  • Sample Injection: The reconstituted sample is injected onto the cation-exchange column.

  • Chromatographic Separation: Amino acids are separated based on their charge differences by applying a gradient of increasing pH and/or ionic strength using the citrate buffers. This compound, being highly acidic, will elute early in the chromatogram.

  • Post-column Derivatization: The column effluent is mixed with the ninhydrin reagent in the post-column reaction system.

  • The mixture then passes through a heated coil to facilitate the color-forming reaction between ninhydrin and the amino acids.

  • Detection: The colored derivatives are detected by a UV-Vis detector at two wavelengths, typically 570 nm for primary amino acids and 440 nm for secondary amino acids like proline (though not relevant for this compound).

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_validation Method Validation Sample Biological or Pharmaceutical Sample Oxidation Performic Acid Oxidation Sample->Oxidation Hydrolysis Acid Hydrolysis Oxidation->Hydrolysis Reconstitution Reconstitution in Analysis Buffer Hydrolysis->Reconstitution HPLC_UV HPLC-UV (Pre-column Derivatization) Reconstitution->HPLC_UV LC_MSMS LC-MS/MS Reconstitution->LC_MSMS IEC Ion-Exchange Chromatography (Post-column Derivatization) Reconstitution->IEC Linearity Linearity HPLC_UV->Linearity LOD_LOQ LOD/LOQ HPLC_UV->LOD_LOQ Accuracy Accuracy LC_MSMS->Accuracy Specificity Specificity LC_MSMS->Specificity Precision Precision IEC->Precision

Caption: General workflow for the validation of an analytical method for this compound quantification.

Method_Comparison_Diagram cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC-UV (Derivatization) Sensitivity High Sensitivity HPLC->Sensitivity Good Selectivity High Selectivity HPLC->Selectivity Good Cost Lower Cost HPLC->Cost Advantageous Robustness High Robustness HPLC->Robustness Good Throughput High Throughput HPLC->Throughput Potentially Higher LCMS LC-MS/MS LCMS->Sensitivity Superior LCMS->Selectivity Superior LCMS->Cost Higher LCMS->Throughput Potentially Higher IEC Ion-Exchange Chromatography IEC->Sensitivity Good IEC->Selectivity Good IEC->Cost Moderate IEC->Robustness Advantageous IEC->Throughput Lower

Caption: Comparison of key attributes for this compound quantification methods.

References

Safety Operating Guide

Navigating the Disposal of L-Cysteic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of L-Cysteic acid is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to correct procedures is paramount to ensure a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling

Before disposal, it is crucial to handle this compound with appropriate care. According to its Safety Data Sheet (SDS), this compound can be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] Therefore, personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this chemical.[1][2] Handling should occur in a well-ventilated area, such as a fume hood.[1][2][3] In case of accidental contact, rinse the affected skin or eyes with plenty of water for several minutes and seek medical attention.[1][2][3]

General Chemical Waste Disposal Principles

All laboratory personnel should be trained on the proper handling, storage, labeling, and disposal of hazardous wastes.[4] As a general rule, chemical waste should never be disposed of down the sink drain or in regular trash.[4][5] It is the responsibility of the waste generator to properly characterize all waste materials.[6] Waste chemicals should be stored in appropriate, compatible containers that are kept securely closed except when adding or removing waste.[5][7][8] These containers must be clearly labeled with the chemical name and associated hazards.[5][6][8]

This compound Disposal Procedure

While some sources may classify this compound as non-hazardous, others identify it as an irritant.[1][3][9][10] To ensure the highest level of safety, it is recommended to treat all chemical waste, including this compound, as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[4]

Step 1: Waste Characterization

  • If this compound is mixed with other substances, the resulting mixture must be characterized. If it is mixed with a hazardous substance, the entire mixture is considered hazardous waste.[6]

Step 2: Containerization

  • Place pure this compound waste or mixtures into a designated, leak-proof, and chemically compatible container.[7][11] Do not mix incompatible chemicals.[6][7] this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][9]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.[5]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[5][7][8] The SAA must be inspected weekly for any leaks.[7]

Step 5: Arrange for Pickup

  • Once the container is full, or before the accumulation time limit is reached, contact your institution's EHS office to arrange for pickup and disposal.[8] Disposal should be carried out by a licensed professional waste disposal service in accordance with federal, state, and local regulations.[6][10][12][13]

Empty Container Disposal:

  • An empty container that held this compound should have as little residue as possible. Deface the chemical label and remove the cap before disposing of it as regular trash.[4] If local regulations require it, triple-rinse the container with a suitable solvent (like water) before disposal; the rinsate must be collected and disposed of as hazardous waste.[4]

Quantitative Data for Hazardous Waste Storage

ParameterGuidelineCitation
Maximum Hazardous Waste Volume in SAA55 gallons[5][8]
Maximum Acutely Toxic Waste (P-list) in SAA1 quart of liquid or 1 kg of solid[8]
Time Limit for Removal of Full Container from SAAWithin 3 calendar days[7][8]
Maximum Storage Time for Partially Filled Container in SAAUp to 12 months[8]

Spill Response Protocol

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[1]

  • Wear PPE: Don full personal protective equipment, including respiratory protection if necessary.[1]

  • Containment: For solid this compound, sweep up the material.[6] For solutions, absorb the spill with an inert, non-combustible material like diatomite or universal binders.[1]

  • Collection: Place the spilled material and any contaminated cleaning supplies into a sealed, labeled container for disposal as hazardous waste.[1][6]

  • Decontamination: Clean the spill area with water and appropriate cleaning agents.[6]

This compound Disposal Workflow

G cluster_0 A Start: this compound Waste Generated C Consult Institutional EHS Office and SDS to confirm hazard classification A->C B Is the waste mixed with other hazardous substances? D Treat as Hazardous Waste B->D Yes B->D No / Unsure C->B E Place in a labeled, sealed, compatible waste container D->E F Store in designated Satellite Accumulation Area (SAA) E->F G Contact EHS for disposal pickup F->G H End: Proper Disposal G->H

Caption: Decision workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling L-Cysteic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling L-Cysteic acid, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans.

This compound is a compound that, while valuable in research, presents certain hazards. It is classified as harmful if swallowed (Acute toxicity, oral - Category 4), causes skin irritation (Skin corrosion/irritation - Category 2), causes serious eye irritation (Serious eye damage/eye irritation - Category 2A), and may cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)[1]. Adherence to strict safety protocols is therefore non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and use of PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet (SDS) recommendations.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety goggles with side-shields or a face shieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashing[2][3].
Hands Chemical-resistant, impervious glovesNitrile or butyl rubber gloves are suitable[3]. Gloves must be inspected prior to use and changed immediately if contaminated. Follow EU Directive 89/686/EEC and the standard EN 374[2].
Body Protective clothing/Laboratory coatShould be fire/flame resistant and impervious[2]. A lab coat should be worn at all times. For larger quantities or risk of significant exposure, chemical-resistant coveralls may be necessary.
Respiratory N95 (US) or equivalent respiratorUse in a well-ventilated area. If dust or aerosols are generated and ventilation is inadequate, a respirator is required[1].

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][4][5].

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[5][6].

2. Preparation and Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors[1][2].

  • Avoid the formation of dust and aerosols[1][4].

  • Do not eat, drink, or smoke when using this product[1].

  • Wash hands thoroughly after handling[1].

3. In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Wear full personal protective equipment, including respiratory protection.

  • Avoid breathing vapors, mist, or gas[1].

  • For solid spills, sweep up and shovel into a suitable container for disposal. Avoid generating dust[4].

  • For liquid spills, absorb with an inert material (e.g., sand, diatomite) and place in a suitable container for disposal[1].

  • Prevent the spill from entering drains or waterways[7].

  • Clean the spill area thoroughly with a suitable decontaminant.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification[5].

  • Disposal of Unused Product: Dispose of the contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations[1][4].

  • Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, filter paper, and containers, should be treated as hazardous waste and disposed of accordingly.

Below is a logical workflow for the safe handling of this compound.

L_Cysteic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (Fume Hood) B->C D Weighing and Transfer C->D J Spill Response C->J E Perform Experiment D->E D->J F Decontaminate Work Area E->F E->J G Properly Dispose of Waste F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I K First Aid J->K

Caption: Workflow for Safe Handling of this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。